potassium (R)-oxirane-2-carboxylate
Description
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Structure
3D Structure of Parent
Properties
IUPAC Name |
potassium;(2R)-oxirane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4O3.K/c4-3(5)2-1-6-2;/h2H,1H2,(H,4,5);/q;+1/p-1/t2-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMQCDPNYSJUSEH-HSHFZTNMSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3KO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90635764 | |
| Record name | Potassium (2R)-oxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82044-23-3 | |
| Record name | Potassium (2R)-oxirane-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90635764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Potassium (R)-oxirane-2-carboxylate: Properties, Synthesis, and Applications
Abstract
Potassium (R)-oxirane-2-carboxylate, a chiral building block of significant scientific and industrial interest, serves as a cornerstone in the stereoselective synthesis of numerous pharmaceutical agents. This technical guide provides a comprehensive overview of its fundamental properties, encompassing its physicochemical characteristics, spectroscopic signature, and crystallographic nature. Detailed methodologies for its synthesis, with a focus on achieving high enantiomeric purity, are presented, alongside robust analytical techniques for its characterization. The guide further explores the rich reactivity of this versatile intermediate, particularly the nucleophilic ring-opening of the strained epoxide ring, a key transformation in the construction of complex molecular architectures. Finally, its critical applications in drug development are highlighted with specific examples, underscoring its importance to researchers, scientists, and professionals in the pharmaceutical and fine chemical industries.
Introduction: The Significance of a Chiral Epoxide
This compound, also known as potassium (R)-glycidate, is the potassium salt of (R)-oxirane-2-carboxylic acid. Its molecular structure is distinguished by a strained three-membered epoxide ring directly attached to a carboxylate group. This unique combination of a highly reactive electrophilic epoxide and a nucleophilic carboxylate within a compact, chiral framework underpins its utility as a versatile synthetic intermediate. The defined stereochemistry at the C2 position is of paramount importance in the pharmaceutical industry, where the biological activity of a drug molecule is often contingent on its specific three-dimensional arrangement. This guide aims to provide a holistic and in-depth understanding of this key chiral synthon, moving beyond basic data to offer practical insights for its effective utilization in research and development.
Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of this compound is essential for its handling, analysis, and application in synthesis.
General Properties
The core identifying and physical properties of this compound are summarized in the table below. It is crucial to note the distinct CAS number for the (R)-enantiomer, which is critical for procurement and regulatory compliance.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₃KO₃ | [1] |
| Molecular Weight | 126.15 g/mol | [1] |
| IUPAC Name | potassium (2R)-oxirane-2-carboxylate | [1] |
| Synonyms | Potassium (R)-glycidate, (R)-Oxiranecarboxylic acid potassium salt | [1] |
| CAS Number | 82044-23-3 | [1][2][3][4] |
| Appearance | Solid | |
| Storage Conditions | Store at -20°C under an inert atmosphere. Moisture sensitive. | [3] |
Spectroscopic Characterization
The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques. While a publicly available, fully assigned spectrum for the potassium salt is not readily found, data from closely related compounds and general spectroscopic principles allow for an accurate prediction of its spectral features.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show three distinct signals for the protons on the oxirane ring. Due to the ring strain and the chirality of the molecule, these protons are diastereotopic and will exhibit complex splitting patterns (doublets of doublets). The methine proton at the C2 position, being adjacent to the electron-withdrawing carboxylate group, would appear at a lower field compared to the two methylene protons at the C3 position.
-
¹³C NMR: Three distinct signals are anticipated. The carboxylate carbon (C=O) will have the largest chemical shift, typically in the range of 170-180 ppm. The two carbons of the oxirane ring (C2 and C3) are expected to resonate in the characteristic epoxide region of 40-60 ppm.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will be dominated by strong absorption bands characteristic of the carboxylate group. A strong, broad absorption band is expected in the region of 1610-1550 cm⁻¹ corresponding to the asymmetric stretching vibration of the carboxylate (COO⁻). A weaker, sharp band between 1420-1300 cm⁻¹ will be indicative of the symmetric stretch. The presence of the epoxide ring will be evidenced by C-O stretching vibrations, typically appearing in the fingerprint region.
-
Mass Spectrometry (MS): Analysis of the potassium salt by mass spectrometry would likely involve electrospray ionization (ESI). In negative ion mode, the spectrum would show the deprotonated (R)-oxirane-2-carboxylic acid with an m/z corresponding to the molecular weight of the acid (87.01 g/mol ). In positive ion mode, adducts with potassium or other cations may be observed.
Crystallographic Data
Detailed crystallographic data for this compound, such as its crystal system and space group, are not widely available in the public domain. The crystallization of chiral salts can lead to the formation of enantiopure crystals, which are essential for determining the absolute stereochemistry via anomalous X-ray diffraction.[5][6] The solid-state packing and intermolecular interactions, particularly the coordination of the potassium ion with the carboxylate and potentially the epoxide oxygen, would significantly influence its physical properties, including solubility and stability.
Synthesis and Manufacturing
The enantioselective synthesis of this compound is a critical process, with several strategies developed to achieve high optical purity. The general approach involves the synthesis of the corresponding ester, followed by saponification to yield the potassium salt.
Asymmetric Epoxidation
A highly effective method for establishing the chiral center is the asymmetric epoxidation of an α,β-unsaturated ester, such as methyl acrylate. The Jacobsen-Katsuki epoxidation, which utilizes a chiral manganese-salen complex as a catalyst, is a powerful tool for this transformation, enabling the formation of the desired (R)-epoxide with high enantioselectivity.[7]
}
Chiral Pool Synthesis
Another approach involves starting from a readily available chiral precursor, such as (R)-glycidol. Oxidation of the primary alcohol in (R)-glycidol to a carboxylic acid, followed by salt formation with potassium hydroxide, provides a direct route to the target molecule. Careful selection of the oxidizing agent is crucial to avoid unwanted side reactions, such as the opening of the epoxide ring.
}
Experimental Protocol: Saponification of (R)-Methyl oxirane-2-carboxylate
This protocol outlines the final step in the synthesis, the conversion of the methyl ester to the potassium salt.
-
Dissolution: Dissolve (R)-Methyl oxirane-2-carboxylate (1.0 eq) in a suitable solvent such as methanol or a mixture of tetrahydrofuran and water at 0 °C.
-
Base Addition: Slowly add a stoichiometric amount (1.0 eq) of an aqueous solution of potassium hydroxide (KOH) while maintaining the temperature at 0 °C to minimize epoxide ring-opening.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC until the starting material is fully consumed.
-
Work-up: Upon completion, carefully remove the organic solvent under reduced pressure. The resulting aqueous solution contains the potassium salt.
-
Isolation: The potassium salt can be isolated by lyophilization or by precipitation through the addition of a non-polar solvent. The solid product should be dried under vacuum.
Reactivity and Mechanistic Considerations
The synthetic utility of this compound stems from the high reactivity of the epoxide ring towards nucleophilic attack. This ring-opening reaction is a powerful tool for introducing a variety of functional groups with concomitant formation of a β-hydroxy acid derivative.
Nucleophilic Ring-Opening
The epoxide ring can be opened by a wide range of nucleophiles, including amines, thiols, azides, and carbanions. The reaction is typically regioselective, with the nucleophile attacking the less substituted carbon (C3) of the epoxide, which is consistent with an SN2-type mechanism.[8] The presence of the adjacent carboxylate group can influence the reaction rate and regioselectivity. In acidic conditions, protonation of the epoxide oxygen activates the ring, facilitating attack by weaker nucleophiles.
}
The stereochemistry of the reaction is also well-defined. The SN2 attack results in an inversion of configuration at the center of attack (C3), leading to the formation of a stereochemically defined product. This predictable stereochemical outcome is a key advantage in asymmetric synthesis.
Analytical Methods for Quality Control
Ensuring the chemical and enantiomeric purity of this compound is critical for its use in pharmaceutical applications. A combination of chromatographic and spectroscopic methods is employed for this purpose.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for determining the enantiomeric excess (e.e.) of chiral compounds. For the analysis of glycidate derivatives, polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose and amylose, have proven to be highly effective.[9]
Illustrative Chiral HPLC Method Development:
-
Column: A cellulose-based CSP, such as Chiralcel OD-H, is a good starting point.[9]
-
Mobile Phase: For normal-phase chromatography, a mixture of a non-polar solvent like n-hexane and a polar modifier such as 2-propanol is typically used. The ratio of these solvents is optimized to achieve baseline separation of the enantiomers.
-
Detection: UV detection is commonly used, as the carboxylate group provides a chromophore.
}
Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of glycidic acid and its esters, GC-MS is a powerful technique, often requiring derivatization to increase volatility.[10][11][12][13][14] While direct analysis of the potassium salt is not feasible, conversion to a volatile ester followed by GC-MS analysis can provide information on purity and identify any potential impurities.
Applications in Drug Development
The primary application of this compound is as a chiral building block in the synthesis of active pharmaceutical ingredients (APIs). Its ability to introduce a stereocenter with a hydroxyl group and a carboxylic acid (or a derivative thereof) makes it particularly valuable.
Synthesis of β-Blockers
A significant use of chiral glycidyl derivatives is in the synthesis of β-adrenergic blocking agents (β-blockers), which are used to treat various cardiovascular conditions. The stereochemistry of the β-amino alcohol moiety in these drugs is crucial for their pharmacological activity.
Precursor for Enzyme Inhibitors
The epoxide ring can be opened by various nucleophiles to generate intermediates for the synthesis of enzyme inhibitors. The resulting β-hydroxy acid scaffold is a common feature in many biologically active molecules.
Potential Role in the Synthesis of Darunavir
While not explicitly detailed in readily available literature, the structure of this compound makes it a plausible precursor to key chiral intermediates in the synthesis of HIV protease inhibitors like Darunavir. The stereospecific opening of the epoxide ring can be envisioned as a key step in constructing the complex chiral backbone of such drugs.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.
-
Hazard Statements: It may cause respiratory irritation, skin irritation, and serious eye irritation.[15] It is also harmful if swallowed.[16]
-
Precautionary Measures: Use only in a well-ventilated area. Avoid breathing dust. Wear protective gloves, clothing, eye, and face protection.[15]
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container under an inert atmosphere. It is moisture-sensitive.[3]
Conclusion
This compound stands out as a chiral building block of immense value in modern organic synthesis, particularly in the pharmaceutical industry. Its unique combination of a reactive epoxide and a carboxylate group on a stereochemically defined scaffold provides a reliable and versatile platform for the construction of complex, biologically active molecules. A thorough understanding of its properties, synthetic routes, reactivity, and analytical methods, as detailed in this guide, is essential for harnessing its full potential in the development of new and improved therapeutic agents. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of key chiral intermediates like this compound is set to increase, driving further innovation in its synthesis and application.
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(R)-Glycidic Acid Potassium Salt: A Comprehensive Technical Guide to its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-glycidic acid and its salts are invaluable chiral building blocks in modern organic synthesis, particularly in the pharmaceutical industry. Their importance lies in the stereospecific introduction of an epoxide functionality, which can be further manipulated to create complex molecular architectures with precise stereochemistry. This guide provides an in-depth exploration of the discovery and synthesis of (R)-glycidic acid potassium salt, offering insights into the historical context, key synthetic advancements, detailed experimental protocols, and the underlying principles that guide these methodologies.
PART 1: The Genesis of Chiral Epoxides and the Emergence of (R)-Glycidic Acid
The story of (R)-glycidic acid is intrinsically linked to the broader history of epoxide synthesis and the quest for enantioselective control. Early methods for the synthesis of glycidic esters, such as the Darzens condensation first reported in 1904, provided access to racemic α,β-epoxy esters.[1] However, the ability to selectively synthesize a single enantiomer of a chiral molecule remained a significant challenge for chemists for many decades.
A paradigm shift occurred in 1980 with the groundbreaking work of K. Barry Sharpless and Tsutomu Katsuki on the asymmetric epoxidation of allylic alcohols.[2][3] This Nobel Prize-winning methodology provided a highly predictable and efficient route to chiral 2,3-epoxyalcohols, including (R)-glycidol, the direct precursor to (R)-glycidic acid.[4] This discovery opened the door for the practical and large-scale synthesis of enantiomerically pure epoxides, fundamentally transforming the landscape of asymmetric synthesis.
PART 2: Strategic Approaches to the Synthesis of (R)-Glycidic Acid Potassium Salt
The synthesis of (R)-glycidic acid potassium salt can be broadly categorized into two main strategies: the asymmetric epoxidation of a prochiral substrate and the resolution of a racemic mixture. More recently, biocatalytic methods have also emerged as powerful alternatives.
Methodology 1: Asymmetric Epoxidation of Allyl Alcohol (The Sharpless-Katsuki Approach)
This is arguably the most prominent and widely used method for accessing (R)-glycidol, the immediate precursor to (R)-glycidic acid. The Sharpless-Katsuki asymmetric epoxidation utilizes a titanium tetraisopropoxide catalyst in the presence of a chiral tartrate ester, typically diethyl tartrate (DET), and an oxidant, tert-butyl hydroperoxide (TBHP).[3][5] The choice of the tartrate enantiomer dictates the stereochemical outcome of the epoxidation with high predictability.
Causality Behind Experimental Choices:
-
Allylic Alcohol Substrate: The hydroxyl group of the allyl alcohol is crucial as it coordinates to the titanium center, directing the epoxidation to the double bond and controlling the stereochemistry.
-
Titanium Tetraisopropoxide: This acts as a Lewis acid, activating the TBHP and creating a chiral catalytic complex with the diethyl tartrate.
-
Diethyl Tartrate (DET): The chiral ligand that establishes the asymmetric environment around the titanium center. The use of L-(+)-DET directs the epoxidation to one face of the double bond to produce (S)-glycidol, while D-(-)-DET directs it to the opposite face to yield (R)-glycidol.
-
tert-Butyl Hydroperoxide (TBHP): The oxygen source for the epoxidation.
-
Molecular Sieves: Often added to the reaction mixture to remove water, which can deactivate the catalyst.[3]
Workflow Diagram:
Caption: Synthetic pathway to (R)-glycidic acid potassium salt via Sharpless epoxidation.
Experimental Protocol: Two-Step Synthesis from (R)-Glycidol
Step 1: Oxidation of (R)-Glycidol to (R)-Glycidic Acid
While various oxidizing agents can be employed, a biocatalytic approach using Acetobacter pasteurianus offers a mild and selective method.[6] This bacterium preferentially oxidizes the primary alcohol of glycidol to the corresponding carboxylic acid.
-
Culture Preparation: Cultivate Acetobacter pasteurianus in a suitable medium until a desired cell density is reached.
-
Bioconversion: Prepare a buffered solution containing the resting cells of A. pasteurianus. Add (R)-glycidol to the cell suspension. The concentration of glycidol should be monitored as high concentrations can lead to substrate inhibition.[6]
-
Reaction Monitoring: Monitor the progress of the reaction by techniques such as HPLC to follow the disappearance of (R)-glycidol and the formation of (R)-glycidic acid.
-
Workup: Once the reaction is complete, remove the cells by centrifugation or filtration. The aqueous solution containing (R)-glycidic acid can be used directly in the next step or purified further if necessary.
Step 2: Formation of the Potassium Salt
-
Neutralization: To the aqueous solution of (R)-glycidic acid, add a stoichiometric amount of potassium hydroxide (KOH) solution dropwise while monitoring the pH to reach neutrality.
-
Isolation: The resulting solution of (R)-glycidic acid potassium salt can be concentrated under reduced pressure to yield the solid salt. Lyophilization is also an effective method for obtaining a pure, solid product.
Methodology 2: Synthesis from a Chiral Pool Precursor (L-Serine)
An elegant and efficient route to (R)-glycidic acid potassium salt utilizes the readily available and inexpensive chiral starting material, L-serine. This method, detailed in Organic Syntheses, involves the conversion of the amino and carboxyl groups of L-serine to the desired epoxide functionality with inversion of stereochemistry.[3]
Causality Behind Experimental Choices:
-
L-Serine as Chiral Pool: L-serine provides a cost-effective starting material with a defined stereocenter.
-
Diazotization: The reaction of L-serine with sodium nitrite and hydrobromic acid converts the primary amine to a bromide with retention of configuration, forming (S)-2-bromo-3-hydroxypropanoic acid.
-
Esterification: The carboxylic acid is then esterified to prevent its interference in the subsequent epoxide formation step.
-
Epoxide Formation: Treatment with a base, such as sodium hydroxide, induces an intramolecular Williamson ether synthesis. The alkoxide formed from the hydroxyl group displaces the bromide, leading to the formation of the epoxide ring with inversion of stereochemistry at the carbon bearing the bromine. This results in the (R)-glycidic acid ester.
-
Saponification: The ester is then saponified using potassium hydroxide to yield the desired (R)-glycidic acid potassium salt.
Workflow Diagram:
Caption: Synthesis of (R)-glycidic acid potassium salt from L-serine.
Experimental Protocol: Synthesis from L-Serine
This protocol is adapted from the procedure published in Organic Syntheses.[3]
Step 1: (S)-2-Bromo-3-hydroxypropanoic Acid
-
Reaction Setup: In a flask cooled in an ice-salt bath, dissolve L-serine in aqueous hydrobromic acid.
-
Diazotization: Slowly add a solution of sodium nitrite in water, maintaining the temperature below 0°C.
-
Extraction: After the addition is complete, allow the reaction to warm to room temperature and then extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Dry the organic extracts and concentrate under reduced pressure to obtain the crude bromo acid.
Step 2: (R)-Glycidic Acid Potassium Salt
-
Esterification (Not explicitly detailed for potassium salt but a necessary intermediate step for the ester route): The crude bromo acid is typically esterified (e.g., with ethanol and an acid catalyst) to protect the carboxylic acid.
-
Epoxidation and Saponification: The crude bromo acid (or its ester) is dissolved in absolute ethanol and cooled to -20°C. A filtered solution of potassium hydroxide in absolute ethanol is added slowly. The reaction mixture is stirred for several hours, allowing it to warm to 0°C.[3]
-
Isolation and Purification: The precipitated salts (primarily potassium bromide) are removed by filtration. The solvent is partially removed by rotary evaporation, and a second crop of salt is filtered off. The crude potassium glycidate is then purified by recrystallization from a mixture of ethanol and water to yield the final product.[3]
Methodology 3: Biocatalytic Kinetic Resolution
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture. In the context of glycidic acid derivatives, this is often achieved using enzymes, particularly lipases, that selectively hydrolyze one enantiomer of a racemic glycidic ester, leaving the other enantiomer unreacted and thus enriched.
Causality Behind Experimental Choices:
-
Racemic Glycidyl Ester: A readily accessible starting material, often prepared via the Darzens condensation.
-
Lipase: The biocatalyst that exhibits enantioselectivity. The choice of lipase is critical and often requires screening to find an enzyme with high selectivity (E-value) for the desired transformation.
-
Reaction Medium: The reaction can be carried out in an aqueous buffer, an organic solvent, or a biphasic system. The choice of solvent can significantly impact the enzyme's activity and selectivity.
-
pH and Temperature Control: These parameters must be carefully controlled to ensure optimal enzyme performance and stability.
Workflow Diagram:
Caption: Kinetic resolution of a racemic glycidyl ester to obtain the (R)-enantiomer.
PART 3: Characterization and Data Presentation
Accurate characterization of (R)-glycidic acid potassium salt is essential to confirm its identity, purity, and stereochemical integrity.
Table 1: Physicochemical and Spectroscopic Data of (R)-Glycidic Acid Potassium Salt
| Property | Value | Source(s) |
| CAS Number | 82044-23-3 | [7][8] |
| Molecular Formula | C₃H₃KO₃ | [7] |
| Molecular Weight | 126.15 g/mol | [7][8] |
| Appearance | Solid | [9] |
| Purity | Typically >97% | [9] |
| Storage Conditions | Inert atmosphere, store in freezer, under -20°C | [9] |
| ¹H NMR (D₂O, 400 MHz) | Data not available in searched literature | |
| ¹³C NMR (D₂O, 100 MHz) | Data not available in searched literature | |
| Optical Rotation | Specific rotation data not found |
Note: While specific experimental NMR spectra for (R)-glycidic acid potassium salt were not found in the searched literature, the expected signals would be consistent with the oxirane and carboxylate functionalities. The chiral purity is typically determined by chiral HPLC analysis of a derivatized form.[9]
Conclusion
(R)-glycidic acid potassium salt is a key chiral intermediate whose accessibility has been largely driven by seminal advances in asymmetric synthesis, most notably the Sharpless-Katsuki asymmetric epoxidation. The synthetic routes outlined in this guide, including the Sharpless approach, the use of chiral pool starting materials like L-serine, and biocatalytic methods, provide a versatile toolbox for chemists in research and industry. The choice of a particular synthetic strategy will depend on factors such as the desired scale of production, cost of starting materials, and the availability of specialized equipment and reagents. A thorough understanding of the underlying principles of these methods, as detailed in this guide, is crucial for the successful and efficient synthesis of this valuable chiral building block.
References
- The Advent of Chiral Epoxy Alcohols: A Technical Guide to Their Discovery and Synthesis. (2025). BenchChem.
- Process for preparing optically active glycidate esters. (1991).
- Petit, Y., & Larchevêque, M. (1998). ETHYL (R)-(+)
- Geerlof, A., van Tol, J. B., Jongejan, J. A., & Duine, J. A. (1994). Factors relevant to the production of (R)-(+)-glycidol (2,3-epoxy-1-propanol) from racemic glycidol by enantioselective oxidation with Acetobacter pasteurianus ATCC 12874. Applied Microbiology and Biotechnology, 41(3), 297–303.
- Epoxide Syntheses and Ring-Opening Reactions in Drug Development. (2020). MDPI.
- Chemical and Biological Synthesis of Chiral Epoxides. (n.d.). ElectronicsAndBooks.
- Darzens Glycidic Ester Synthesis. (n.d.). Unacademy.
- Arai, S., Suzuki, Y., Tokumaru, K., & Shioiri, T. (2002). Diastereoselective Darzens reactions of α-chloroesters, amides and nitriles with aromatic aldehydes under phase-transfer catalyzed conditions. Tetrahedron Letters, 43(5), 833–836.
- Aggarwal, V. K., Hynd, G., Picoul, W., & Vasse, J. L. (2002). Highly Enantioselective Darzens Reaction of a Camphor-Derived Sulfonium Amide to Give Glycidic Amides and Their Applications in Synthesis. Journal of the American Chemical Society, 124(34), 9964–9965.
- Asano, K., & Matsubara, S. (2018). Catalytic Approaches to Optically Active 1,5-Benzothiazepines.
- Sharpless Epoxid
- Sharpless Asymmetric Epoxidation (SAE), Enantioselective Catalysis - Organic Chemistry Mechanism. (2021, September 6). [Video]. YouTube.
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- Industrial Applications of Biocatalytic Hydrolysis (Esters, Amides, Epoxides, Nitriles) and Biocatalytic Dynamic Kinetic Resolution. (2012).
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Potassium (2R)-oxirane-2-carboxylate. (n.d.). PubChem. Retrieved from [Link]
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The Cornerstone of Chiral Synthesis: A Technical Guide to Potassium (R)-Oxirane-2-Carboxylate
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Chiral Building Blocks
In the landscape of modern pharmaceutical development and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a drug is often intrinsically linked to its stereochemistry, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even detrimental. Chiral pool synthesis, a strategy that utilizes readily available, enantiopure natural products as starting materials, stands as a highly efficient and economical approach to constructing complex chiral molecules. Among the versatile C3 chiral building blocks, potassium (R)-oxirane-2-carboxylate, also known as potassium (R)-glycidate, has emerged as a cornerstone synthon for the stereoselective synthesis of a wide array of bioactive molecules.
This technical guide provides a comprehensive overview of the synthetic applications of this compound. We will delve into its fundamental properties, explore the mechanistic principles governing its reactivity, and present detailed protocols for its conversion into key pharmaceutical intermediates. This document is designed to serve as a practical resource for scientists engaged in the design and execution of stereoselective synthetic routes.
Core Properties and Reactivity Profile of this compound
This compound is the potassium salt of (R)-glycidic acid. Its structure features a strained three-membered epoxide ring directly attached to a carboxylate group, a combination that dictates its unique chemical reactivity.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₃KO₃ | |
| Molecular Weight | 126.15 g/mol | |
| CAS Number | 82044-23-3 | |
| Appearance | Typically a white to off-white solid | |
| Key Functional Groups | Epoxide, Carboxylate |
The primary mode of reaction for this compound is the nucleophilic ring-opening of the epoxide . This process is driven by the relief of ring strain in the three-membered ring. The regioselectivity of this ring-opening is a critical aspect of its synthetic utility.
Mechanism of Nucleophilic Ring-Opening
The reaction proceeds via an SN2 mechanism, where the nucleophile attacks one of the carbon atoms of the epoxide ring, leading to inversion of stereochemistry at that center. The presence of the adjacent carboxylate group can influence the regioselectivity of the attack. Under neutral or basic conditions, nucleophilic attack predominantly occurs at the less substituted carbon (C3), which is sterically more accessible.
Caption: Generalized workflow for the nucleophilic ring-opening of this compound.
Synthetic Applications in Pharmaceutical Manufacturing
The true value of this compound lies in its application as a starting material for the synthesis of high-value, enantiomerically pure active pharmaceutical ingredients (APIs).
Synthesis of Chiral β-Amino Alcohols: The Gateway to β-Blockers
Chiral β-amino alcohols are crucial structural motifs in a wide range of pharmaceuticals, most notably the β-blockers used in the treatment of cardiovascular diseases. The synthesis of these compounds from this compound proceeds via a highly regioselective and stereospecific ring-opening reaction with a primary or secondary amine.
A prominent example is the synthesis of (S)-Propranolol, a widely prescribed β-blocker where the (S)-enantiomer is significantly more active than the (R)-enantiomer. While many synthetic routes start with racemic materials followed by resolution, a more elegant approach utilizes a chiral precursor like this compound.
Experimental Protocol: Synthesis of an (S)-Propranolol Precursor
This protocol outlines the synthesis of a key intermediate for (S)-Propranolol.
Step 1: Ring-Opening with Isopropylamine
-
To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol or a mixture of water and a polar aprotic solvent, add isopropylamine (1.5 - 2.0 eq).
-
Heat the reaction mixture to a temperature between 50-80 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the solvent and excess amine are removed under reduced pressure.
-
The crude product, a potassium salt of the corresponding β-amino acid, can be purified by recrystallization or used directly in the next step after an acidic workup to protonate the carboxylate.
Step 2: Subsequent Transformations
The resulting chiral β-amino acid can then be converted to (S)-Propranolol through established synthetic transformations, such as reduction of the carboxylic acid to the primary alcohol.
Caption: Synthetic pathway to an (S)-Propranolol precursor.
Access to Chiral β-Hydroxy Esters and Amides
The carboxylate functionality of this compound can be esterified or amidated prior to or after the ring-opening reaction, providing access to a diverse range of chiral β-hydroxy esters and amides. These compounds are valuable intermediates in the synthesis of various natural products and pharmaceuticals, including the side chain of the anticancer drug Taxol.
Experimental Protocol: Synthesis of a Chiral β-Hydroxy Ester
Step 1: Esterification of this compound
-
Suspend this compound (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF).
-
Add an alkyl halide (e.g., methyl iodide or ethyl bromide) (1.1 eq) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) (0.1 eq).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction by adding water and extracting with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude ester.
Step 2: Nucleophilic Ring-Opening of the Chiral Glycidic Ester
-
Dissolve the synthesized (R)-glycidic ester (1.0 eq) in a suitable solvent.
-
Introduce the desired nucleophile (e.g., an alcohol for ether formation, or a thiol for thioether formation) along with a suitable catalyst if necessary (e.g., a Lewis acid for weaker nucleophiles).
-
Stir the reaction at an appropriate temperature until completion.
-
Purify the resulting chiral β-hydroxy ester by column chromatography.
Strategic Considerations in Synthesis Design
The successful application of this compound in a synthetic route hinges on several key considerations:
-
Choice of Nucleophile: The nature of the nucleophile will determine the resulting functional group at the C3 position. A wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, can be employed.
-
Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the reaction rate, yield, and in some cases, the regioselectivity of the ring-opening.
-
Protection/Deprotection Strategies: In multi-step syntheses, it may be necessary to protect the carboxylate or the newly formed hydroxyl group to avoid undesired side reactions.
Conclusion: A Versatile and Indispensable Chiral Synthon
This compound has solidified its position as a highly valuable and versatile chiral building block in asymmetric synthesis. Its predictable reactivity, coupled with the stereochemical integrity it imparts to the target molecule, makes it an indispensable tool for medicinal chemists and process development scientists. The ability to readily access a diverse array of chiral intermediates, such as β-amino alcohols and β-hydroxy esters, from this single starting material underscores its strategic importance in the efficient and economical production of enantiomerically pure pharmaceuticals. As the demand for chiral drugs continues to grow, the applications of this compound are poised to expand even further, driving innovation in the synthesis of next-generation therapeutics.
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Kamal, A., Sandbhor, M., & Shaik, A. A. (2004). Chemoenzymatic synthesis of (S) and (R)-propranolol and sotalol employing one-pot lipase resolution protocol. Bioorganic & medicinal chemistry letters, 14(17), 4581–4583. [Link]
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Qian, B., Li, H., Zhang, J., & Ma, J. (2010). A new approach to synthesize optically active β-amino-α-hydroxyl acid derivatives via chiral Brønsted acid-Rh2(OAc)4 cocatalyzed three-component reactions of diazo acetates with alcohols and imines is reported. The Journal of Organic Chemistry, 75(21), 7485–7488. [Link]
- Sarabia, F., Vivar-García, C., García-Castro, M., García-Ruiz, C., Martín-Gálvez, F., Sánchez-Ruiz, A., & Chammaa, S. (2012). A highly stereoselective synthesis
A-In-depth Technical Guide on the Nucleophilic Ring-Opening of Potassium (R)-oxirane-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Potassium (R)-oxirane-2-carboxylate, a chiral epoxide, is a cornerstone in the synthesis of complex, stereochemically defined molecules, particularly within the pharmaceutical industry.[1] The high ring strain of the three-membered epoxide ring renders it highly susceptible to nucleophilic attack, providing a versatile platform for the introduction of a wide array of functional groups.[2][3][4] This guide offers an in-depth exploration of the mechanistic principles governing the nucleophilic ring-opening of this pivotal synthetic intermediate. We will dissect the key factors influencing regioselectivity and stereochemistry, provide actionable experimental protocols, and present a framework for predicting and controlling reaction outcomes.
The Strategic Importance of Chiral Epoxides in Synthesis
Chiral epoxides are invaluable building blocks in organic synthesis due to their ability to undergo stereospecific ring-opening reactions, yielding bifunctional compounds.[5] The defined stereochemistry of this compound allows for the creation of enantiomerically pure products, a critical requirement for bioactive molecules where stereoisomers can exhibit vastly different pharmacological profiles.[1]
Core Mechanistic Principles of Epoxide Ring-Opening
The reactivity of epoxides is fundamentally driven by the significant ring strain (approximately 13 kcal/mol), which provides a strong thermodynamic driving force for ring-opening.[6] The reaction mechanism can be broadly categorized based on the nature of the nucleophile and the reaction conditions (acidic, basic, or neutral).
Nucleophilic Attack under Basic or Neutral Conditions (SN2-like Mechanism)
Under basic or neutral conditions, the ring-opening of this compound proceeds via a mechanism analogous to an SN2 reaction.[2][4][6][7]
-
Direct Nucleophilic Attack: A strong nucleophile directly attacks one of the electrophilic carbons of the epoxide ring.[7]
-
Regioselectivity: The nucleophilic attack predominantly occurs at the less sterically hindered carbon atom.[2][6][8] In the case of this compound, this is the C3 carbon (the methylene carbon). This regioselectivity is governed by steric hindrance, as the carboxylate group at C2 presents a greater steric barrier.[9]
-
Stereochemistry: The reaction proceeds with inversion of configuration at the center of attack, a hallmark of the SN2 mechanism.[2][6][10] This is a direct consequence of the backside attack of the nucleophile relative to the C-O bond being broken.[11] The resulting product will have a trans relationship between the incoming nucleophile and the newly formed hydroxyl group.[2]
The following diagram illustrates the SN2-like ring-opening of this compound.
Caption: SN2-like nucleophilic attack on this compound.
Nucleophilic Attack under Acidic Conditions (SN1-like Character)
In the presence of an acid catalyst, the mechanism of epoxide ring-opening is altered, exhibiting characteristics of both SN1 and SN2 pathways.[2][3][4][12]
-
Protonation of the Epoxide Oxygen: The first step is the protonation of the epoxide oxygen, which creates a much better leaving group (a hydroxyl group).[2][4][13]
-
Regioselectivity: The nucleophile preferentially attacks the more substituted carbon atom.[2][3][12][13] This is because the protonated epoxide develops a partial positive charge on the carbon atoms, and the more substituted carbon can better stabilize this positive charge.[4] For this compound, this would be the C2 carbon.
-
Stereochemistry: Despite the SN1-like regioselectivity, the reaction still proceeds with inversion of stereochemistry due to the backside attack of the nucleophile.[4][11][13] The attack occurs before a full carbocation can form.[4]
The diagram below depicts the acid-catalyzed ring-opening mechanism.
Caption: Acid-catalyzed ring-opening of this compound.
Factors Influencing Regioselectivity and Stereochemistry
A nuanced understanding of the factors governing the outcome of the ring-opening reaction is paramount for synthetic planning.
| Factor | Influence on Regioselectivity | Influence on Stereochemistry |
| Reaction Conditions | Basic/Neutral: Attack at the less substituted carbon (C3).[2][6] Acidic: Attack at the more substituted carbon (C2).[2][3][12] | Inversion of configuration at the site of attack.[2][6][10] |
| Nature of Nucleophile | Strong Nucleophiles (e.g., Grignard reagents, organolithiums, LiAlH4): Favor attack at the less hindered site.[6] Weak Nucleophiles (in acidic media): Attack the more substituted carbon.[2] | Consistently results in inversion of stereochemistry. |
| Solvent | Polar aprotic solvents can enhance the nucleophilicity of anionic nucleophiles, favoring the SN2 pathway. Polar protic solvents can stabilize the developing positive charge in the transition state of the acid-catalyzed reaction. | Generally does not alter the stereochemical outcome of inversion. |
| Catalysts | Lewis acids can coordinate to the epoxide oxygen, activating it for nucleophilic attack and often directing the nucleophile to the more substituted carbon.[14] | Does not typically change the inversion of stereochemistry. |
Intramolecular Ring-Opening and Baldwin's Rules
In substrates containing a tethered nucleophile, intramolecular ring-opening can occur. The feasibility and regioselectivity of these reactions can often be predicted by Baldwin's Rules.[15][16][17][18] These rules are based on the stereoelectronic requirements for orbital overlap in the transition state.
-
Exo vs. Endo Cyclization: The rules differentiate between exo closures, where the bond being broken is outside the newly formed ring, and endo closures, where it is inside.
-
Tet, Trig, and Dig Systems: The rules also consider the hybridization of the electrophilic carbon being attacked (sp3 - tet, sp2 - trig, sp - dig).
For the intramolecular ring-opening of a derivative of this compound, where a nucleophile is tethered to the carboxylate group, the cyclization would be classified based on the ring size and the mode of attack. For instance, a 5-membered ring closure via attack at C3 would be a "5-exo-tet" cyclization, which is favored according to Baldwin's rules.[19] Conversely, a 6-membered ring closure via attack at C2 would be a "6-endo-tet" cyclization, which is generally disfavored.[19]
Caption: Application of Baldwin's Rules to intramolecular ring-opening.
Experimental Protocol: Nucleophilic Ring-Opening with a Thiol Nucleophile
This protocol provides a representative example of the nucleophilic ring-opening of this compound under basic conditions.
Objective: To synthesize potassium (R)-3-(benzylthio)-2-hydroxypropanoate.
Materials:
-
This compound
-
Benzyl mercaptan
-
Potassium carbonate
-
Methanol
-
Diethyl ether
-
Deionized water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) and potassium carbonate (1.1 eq) in methanol.
-
Nucleophile Addition: To the stirring solution, add benzyl mercaptan (1.05 eq) dropwise at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Remove the methanol under reduced pressure.
-
To the residue, add deionized water and extract with diethyl ether to remove any unreacted benzyl mercaptan.
-
Acidify the aqueous layer to pH ~3 with 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure potassium (R)-3-(benzylthio)-2-hydroxypropanoate.
Caption: Experimental workflow for nucleophilic ring-opening.
Conclusion
The nucleophilic ring-opening of this compound is a powerful and versatile transformation in modern organic synthesis. A thorough understanding of the underlying mechanistic principles, particularly the factors governing regioselectivity and stereochemistry, is essential for its effective application in the development of complex chiral molecules. By carefully selecting the reaction conditions, nucleophile, and solvent, chemists can precisely control the outcome of this reaction to achieve their desired synthetic targets.
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Epoxides Ring-Opening Reactions - Chemistry Steps. (n.d.). Retrieved from [Link]
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Yan, Z., Ma, Z., Deng, J., & Luo, G. (2021). Mechanism and kinetics of epoxide ring-opening with carboxylic acids catalyzed by the corresponding carboxylates. Chemical Engineering Science, 242, 116746. [Link]
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Ashenhurst, J. (2015, February 10). Epoxide Ring Opening With Base. Master Organic Chemistry. Retrieved from [Link]
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Comprehensive Theoretical Investigation on the Regioselectivity in the Nucleophilic Ring Opening of Epoxides. (n.d.). Ingenta Connect. Retrieved from [Link]
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Epoxide reactions. (n.d.). In Organic Chemistry 1: An open textbook. Lumen Learning. Retrieved from [Link]
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Frostburg State University Chemistry Department. (2018, March 3). Stereochemistry of epoxide ring-opening [Video]. YouTube. [Link]
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Takahashi, K., & Ogata, M. (1987). Stereochemistry of the ring opening of chiral epoxides derived from allylic alcohols having two substituted phenyl groups. The Journal of Organic Chemistry, 52(9), 1877–1880. [Link]
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Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. (n.d.). National Institutes of Health. Retrieved from [Link]
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Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. (n.d.). National Institutes of Health. Retrieved from [Link]
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Opening of Epoxides. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
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An In-depth Technical Guide to the Stability and Decomposition of Potassium (R)-oxirane-2-carboxylate
This guide provides a comprehensive technical overview of the stability and decomposition of potassium (R)-oxirane-2-carboxylate, a chiral building block of significant interest in pharmaceutical synthesis. Drawing upon fundamental principles of organic chemistry and established methodologies in drug development, this document offers insights into the molecule's intrinsic stability, potential degradation pathways, and robust analytical strategies for its assessment. This guide is intended for researchers, scientists, and drug development professionals engaged in the handling, analysis, and application of this important chiral intermediate.
Introduction to this compound: A Chiral Epoxide of Pharmaceutical Importance
This compound, the potassium salt of (R)-glycidic acid, is a valuable chiral intermediate in the synthesis of various pharmaceuticals.[1][2] Its structure features a strained three-membered epoxide ring and a carboxylate group, both of which contribute to its reactivity and are key to its synthetic utility. The specific (R)-stereochemistry is often crucial for the desired biological activity of the final active pharmaceutical ingredient (API).
The inherent ring strain of the epoxide moiety, approximately 13 kcal/mol, renders it susceptible to nucleophilic attack, a characteristic that is both synthetically useful and a primary concern for the compound's stability.[3] Understanding the factors that influence the stability of this compound is paramount for ensuring its quality, purity, and performance in synthetic processes, as well as for establishing appropriate storage and handling conditions.
Fundamental Chemical Stability: The Interplay of the Epoxide and Carboxylate Moieties
The stability of this compound is governed by the chemical properties of its two key functional groups: the epoxide ring and the carboxylate anion.
The Reactive Nature of the Epoxide Ring
Epoxides are cyclic ethers that are significantly more reactive than their acyclic counterparts due to substantial ring strain.[4] This strain is readily relieved through ring-opening reactions, which can be initiated by either nucleophiles or acids.
-
Under Basic or Neutral Conditions: The epoxide ring can be opened by nucleophiles via an SN2 mechanism. In the case of this compound, which is the salt of a carboxylic acid, the environment is weakly basic. The attack of a nucleophile will preferentially occur at the less substituted carbon of the epoxide (the CH2 group), leading to inversion of stereochemistry at that center.[5]
-
Under Acidic Conditions: The ring-opening of epoxides is catalyzed by acids. The acid protonates the epoxide oxygen, making it a better leaving group and activating the ring towards nucleophilic attack.[6] For an unsymmetrical epoxide like (R)-oxirane-2-carboxylic acid (the protonated form of the salt), the nucleophile will preferentially attack the more substituted carbon, as the transition state has some carbocationic character.[7]
The Stability of the Carboxylate Group
The potassium carboxylate is an ionic group that is generally stable. However, under certain conditions, particularly at elevated temperatures, carboxylate salts can undergo decarboxylation, leading to the loss of carbon dioxide.[8][9] The thermal stability of carboxylate salts can be influenced by the nature of the cation and the overall structure of the molecule.[10] For simple carboxylates, this process often requires high temperatures.
Predicted Decomposition Pathways of this compound
Based on the fundamental chemistry of epoxides and carboxylates, several potential degradation pathways for this compound can be postulated. These pathways are critical to understand for the development of stability-indicating analytical methods.
Hydrolytic Decomposition (pH-Dependent)
The most probable degradation pathway in the presence of water is the hydrolysis of the epoxide ring. The outcome of this hydrolysis is highly dependent on the pH of the medium.
-
Acid-Catalyzed Hydrolysis: In an acidic environment, the epoxide will be protonated, followed by the attack of a water molecule. This will lead to the formation of (R)-2,3-dihydroxypropanoic acid. The attack will predominantly occur at the more substituted carbon.
-
Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide ion will act as a nucleophile, attacking the less substituted carbon of the epoxide ring to yield the same (R)-2,3-dihydroxypropanoic acid, but through a different regiochemical pathway.[5]
Figure 1: Predicted hydrolytic decomposition pathways of this compound under acidic and basic conditions.
Thermal Decomposition
At elevated temperatures, two primary decomposition pathways are plausible:
-
Decarboxylation: The carboxylate group may be lost as CO2, potentially leading to the formation of ethylene oxide and potassium carbonate. This is a common thermal degradation route for carboxylate salts.[8]
-
Polymerization: The highly reactive epoxide ring can undergo ring-opening polymerization, especially in the presence of initiators (which could be trace impurities). This would result in the formation of oligo- or poly-ether structures.
Figure 2: Potential thermal decomposition pathways for this compound.
Experimental Design for Stability Assessment: A Forced Degradation Study Protocol
To systematically investigate the stability of this compound and identify its degradation products, a forced degradation (stress testing) study is essential.[11] This involves subjecting the compound to conditions more severe than those it would typically encounter during storage and use.[12]
Stress Conditions
The following stress conditions are recommended, in accordance with ICH guidelines:[12]
| Stress Condition | Proposed Experimental Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at room temperature and 60°C | Epoxide ring-opening |
| Base Hydrolysis | 0.1 M NaOH at room temperature and 60°C | Epoxide ring-opening |
| Oxidative Stress | 3% H₂O₂ at room temperature | Oxidation of the molecule |
| Thermal Stress | Solid-state heating at 80°C, 100°C, and 120°C | Decarboxylation, Polymerization |
| Photostability | Exposure to light (ICH Q1B) in solution and solid state | Photolytic degradation |
Analytical Methodology: Stability-Indicating Chiral HPLC Method
A validated, stability-indicating analytical method is crucial for separating the parent compound from its degradation products and any stereoisomeric impurities. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[13]
Key Considerations for Method Development:
-
Chiral Stationary Phase: A chiral column is mandatory to separate the (R)-enantiomer from the potentially formed (S)-enantiomer and any diastereomeric degradation products.
-
Detector: A UV detector is suitable for detection, as the carboxylate group provides a chromophore. For structure elucidation of unknown degradation products, mass spectrometry (LC-MS) is invaluable.[14]
-
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is accurate, precise, specific, linear, and robust.
Step-by-Step Experimental Workflow for Forced Degradation
-
Sample Preparation: Prepare solutions of this compound in appropriate solvents (e.g., water, methanol). For solid-state thermal stress, use the neat compound.
-
Stress Application: Subject the samples to the stress conditions outlined in the table above for various time points.
-
Sample Quenching: At each time point, withdraw an aliquot of the stressed sample and neutralize it (if under acidic or basic conditions) to halt the degradation process.
-
Analysis: Analyze the stressed samples using the validated stability-indicating chiral HPLC method.
-
Peak Purity and Identification: Assess the purity of the main peak and identify any degradation products using techniques such as LC-MS/MS and NMR.
Figure 3: Experimental workflow for a forced degradation study of this compound.
Recommended Storage and Handling
Based on the predicted instability towards hydrolysis and heat, the following storage and handling recommendations are proposed:
-
Storage: Store in a cool, dry place, protected from light and moisture. Inert atmosphere storage is recommended to prevent hydrolysis from atmospheric moisture.
-
Handling: Avoid exposure to acidic or basic conditions. Use in well-ventilated areas.
Conclusion
This compound is a reactive chiral molecule whose stability is primarily dictated by its strained epoxide ring. The principal degradation pathway is expected to be pH-dependent hydrolysis of the epoxide, leading to the formation of (R)-2,3-dihydroxypropanoic acid. Thermal degradation through decarboxylation and polymerization are also potential concerns. A thorough understanding of these degradation pathways, investigated through systematic forced degradation studies and monitored by a validated, stability-indicating chiral HPLC method, is essential for ensuring the quality and successful application of this important pharmaceutical intermediate.
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"potassium (R)-oxirane-2-carboxylate" CAS number 82044-23-3
An In-Depth Technical Guide to Potassium (R)-Oxirane-2-Carboxylate (CAS 82044-23-3): A Cornerstone Chiral Building Block for Asymmetric Synthesis
Executive Summary
This compound, also known as potassium (R)-glycidate, is a pivotal chiral building block in the landscape of modern organic and medicinal chemistry.[1][2] Its significance is anchored in its unique molecular architecture: a strained three-membered epoxide ring fused with a carboxylate group, presenting a specific, non-superimposable three-dimensional arrangement.[3] This stereochemical purity is of paramount importance in the pharmaceutical industry, where the biological activity of a drug molecule is often intrinsically linked to its specific enantiomeric form.[4] The inherent ring strain of the epoxide makes it a highly versatile electrophile, susceptible to a wide array of regioselective and stereoselective nucleophilic ring-opening reactions.[4] This reactivity allows for the precise installation of complex functionalities, making it an indispensable intermediate in the synthesis of beta-blockers, enzyme inhibitors, and analogs of natural products.[4] This guide offers a comprehensive exploration of this compound, covering its fundamental properties, validated synthetic strategies, core reactivity and mechanisms, and its critical applications in drug discovery and development, providing researchers and scientists with both foundational knowledge and actionable insights.
Part 1: Foundational Chemistry and Physicochemical Properties
The utility of this compound stems from its defined absolute stereochemistry at the C2 position. This specific (R)-configuration is the cornerstone of its role in asymmetric synthesis, enabling the transfer of chirality into more complex target molecules. The molecule combines the high reactivity of an epoxide with the functional handle of a carboxylate, making it a bifunctional synthon of significant value.
Caption: Structure of this compound.
Physicochemical and Identification Properties
A summary of the key identification and handling properties for this compound is provided below. Proper storage is critical to maintain its chemical integrity and purity.
| Property | Value | Reference(s) |
| CAS Number | 82044-23-3 | [1][5][6][7] |
| Molecular Formula | C₃H₃KO₃ | [1][2][7][8] |
| Molecular Weight | 126.15 g/mol | [1][8][9] |
| IUPAC Name | potassium;(2R)-oxirane-2-carboxylate | [8] |
| Synonyms | Potassium (R)-Glycidate | [2][8] |
| SMILES | O=C([C@@H]1OC1)[O-].[K+] | [1][8] |
| Purity (Typical) | ≥95% | [5] |
| Appearance | White to off-white solid | N/A |
| Storage Conditions | Store at 2-8°C or in freezer (-20°C) under inert gas | [10][11][12] |
| Sensitivity | Moisture sensitive | [11] |
| Parent Acid | (R)-oxirane-2-carboxylic acid (CAS: 115005-76-0) | [8][13] |
Part 2: Synthesis of Enantiopure (R)-Oxirane-2-Carboxylate
The synthesis of enantiomerically pure compounds is dominated by two primary strategies: asymmetric synthesis and kinetic resolution.[3] For a molecule like this compound, these strategies are employed to ensure the highest possible enantiomeric excess (e.e.), which is critical for its subsequent use in pharmaceutical manufacturing. While many routes exist, a common and reliable approach involves the asymmetric epoxidation of a suitable prochiral alkene, followed by hydrolysis.
Synthetic Workflow: Chemo-Enzymatic Approach
Modern synthetic chemistry increasingly turns to chemo-enzymatic methods to improve sustainability and selectivity.[14][15] The following protocol outlines a conceptual workflow for producing the parent (R)-oxirane-2-carboxylic acid, which can then be neutralized to the potassium salt. This approach leverages a lipase-mediated epoxidation, a green and highly selective method.
Caption: Conceptual workflow for the chemo-enzymatic synthesis.
Experimental Protocol: Synthesis via Asymmetric Epoxidation (Conceptual)
This protocol is a representative, generalized procedure. Researchers should consult specific literature for substrate-specific optimizations.
-
Enzyme Activation: In a temperature-controlled reactor, immobilize a suitable lipase (e.g., Candida antarctica lipase B) in an appropriate organic solvent (e.g., toluene).
-
Reaction Setup: Under an inert atmosphere (N₂ or Ar), add the prochiral acrylate ester substrate to the reactor.
-
Epoxidation: Cool the mixture to the optimal temperature (e.g., 0-25 °C). Begin the slow, controlled addition of an oxidant (e.g., hydrogen peroxide in the presence of a fatty acid to form the peracid in situ).
-
Causality: The slow addition maintains a low concentration of the oxidant, minimizing side reactions. The chiral environment of the enzyme's active site dictates the stereochemical outcome, preferentially forming the (R)-epoxide.
-
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup (Epoxide Ester): Filter to remove the immobilized enzyme (which can often be recycled). Wash the organic phase with an aqueous solution of sodium sulfite to quench any remaining oxidant, followed by brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the crude (R)-epoxide ester.
-
Saponification: Dissolve the crude ester in a suitable solvent like THF or ethanol. Cool in an ice bath and add one equivalent of aqueous potassium hydroxide (KOH) dropwise.
-
Isolation: Allow the reaction to warm to room temperature and stir until hydrolysis is complete (monitored by TLC). If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed, and the resulting solid is triturated with a non-polar solvent (e.g., ether) to remove organic impurities, yielding the target potassium salt.
-
Self-Validation: The final product's purity and enantiomeric excess must be confirmed via analytical techniques such as NMR spectroscopy and, crucially, chiral HPLC.
-
Part 3: The Chemistry of the Epoxide: Reactivity and Mechanistic Insights
The synthetic power of this compound lies in the high ring strain of the epoxide (approximately 13 kcal/mol), which provides a strong thermodynamic driving force for ring-opening reactions.[3] This process is typically a bimolecular nucleophilic substitution (Sₙ2) reaction.
Mechanism: Nucleophilic Ring-Opening
In both neutral and basic conditions, nucleophiles preferentially attack the less sterically hindered carbon (C3). This attack proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the center of attack. The carboxylate group at C2 directs the regioselectivity and remains untouched during this process.
Caption: From chiral building block to Active Pharmaceutical Ingredient (API).
Broader Therapeutic Areas
Beyond beta-blockers, this building block is integral to synthesizing:
-
Enzyme Inhibitors: The diol and amino-alcohol structures formed from ring-opening are common features in protease and kinase inhibitors. [4]* Anticancer Agents: Some studies have explored derivatives of oxirane-2-carboxylate for their antiproliferative activities. [16]* Natural Product Synthesis: It serves as a starting material for creating complex chiral fragments of larger natural products. [4]
Part 5: Quality Control and Analytical Methods
For any chiral building block used in pharmaceutical development, rigorous quality control is non-negotiable. The two most critical parameters are chemical purity and enantiomeric purity (e.e.).
-
Chemical Purity: Assessed by standard methods like ¹H NMR, ¹³C NMR, and elemental analysis to confirm the structure and identify any impurities.
-
Enantiomeric Purity (e.e.): This is the most crucial parameter and is determined using a chiral stationary phase in High-Performance Liquid Chromatography (Chiral HPLC).
Protocol: General Procedure for Chiral HPLC Analysis
-
Sample Preparation: Accurately weigh a small amount of the this compound and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL). The carboxylate may need to be derivatized to a more suitable ester (e.g., methyl or benzyl ester) using a standard procedure to improve its chromatographic behavior.
-
Instrumentation: Use an HPLC system equipped with a chiral column (e.g., Chiralcel OD-H or Chiralpak AD-H).
-
Mobile Phase: A typical mobile phase is a mixture of hexane and isopropanol, with a small amount of an acid modifier like trifluoroacetic acid (TFA) if analyzing the parent acid. The exact ratio must be optimized to achieve baseline separation of the two enantiomers.
-
Analysis: Inject the sample and a racemic standard. The racemic standard is essential to identify the retention times of both the (R) and (S) enantiomers.
-
Quantification: Integrate the peak areas for the (R) and (S) enantiomers in the sample chromatogram. Calculate the enantiomeric excess using the formula:
-
e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100
-
Trustworthiness: This analytical method provides a direct, verifiable measure of the enantiomeric purity, ensuring that the material meets the stringent quality requirements for pharmaceutical synthesis.
-
Conclusion
This compound (CAS 82044-23-3) is far more than a simple chemical reagent; it is an enabling tool in the field of asymmetric synthesis. Its value is derived from its high reactivity, predictable reaction pathways, and, most importantly, its embedded and stable chirality. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential. From the academic laboratory to industrial-scale manufacturing, this chiral building block continues to be a cornerstone in the creation of stereochemically complex molecules that form the basis of modern therapeutics.
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De Zotti, M. et al. (2020). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Molecules, 25(23), 5748. Retrieved from [Link]
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Piasecki, S. K. et al. (2011). Employing modular polyketide synthase ketoreductases as biocatalysts in the preparative chemoenzymatic syntheses of diketide chiral building blocks. Chemistry & Biology, 18(10), 1331-40. Retrieved from [Link]
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A Comprehensive Technical Guide to the Theoretical Conformational Analysis of Potassium (R)-oxirane-2-carboxylate
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide provides an in-depth protocol for the theoretical conformational analysis of potassium (R)-oxirane-2-carboxylate, a chiral molecule of significant interest in synthetic and medicinal chemistry. The unique structural features of this molecule, namely the strained oxirane ring and the rotatable carboxylate group, give rise to a nuanced conformational landscape that dictates its reactivity and intermolecular interactions. Understanding this landscape is crucial for its application in stereoselective synthesis and as a chiral building block in drug design. This guide outlines a robust computational workflow employing Density Functional Theory (DFT) to elucidate the preferred conformations and the rotational energy barriers of the molecule. We will delve into the rationale behind the selection of computational methods, the practical steps for executing the calculations, and the interpretation of the resulting data. The methodologies described herein are designed to be self-validating and are grounded in established computational chemistry principles, providing a reliable framework for researchers in the field.
Introduction: The Significance of Conformational Analysis in Chiral Molecules
The three-dimensional structure of a molecule is intrinsically linked to its chemical and biological properties. For chiral molecules such as this compound, the specific arrangement of atoms in space, or conformation, can significantly influence its reactivity, selectivity in chemical transformations, and its binding affinity to biological targets.[1] The presence of the highly strained three-membered epoxide ring in conjunction with the carboxylate group introduces specific conformational constraints and possibilities.[2] The rotation around the C2-C3 single bond (see Figure 1 for atom numbering) is the primary conformational degree of freedom that will be the focus of this guide.
A thorough understanding of the potential energy surface (PES) associated with this rotation is paramount for predicting the molecule's behavior in various chemical environments. This guide will provide a step-by-step methodology to theoretically map this PES, identify the minimum energy conformations, and determine the energy barriers between them. This information is invaluable for rationalizing reaction outcomes and for the design of new chiral catalysts and pharmaceuticals.
Theoretical Framework: Leveraging Density Functional Theory (DFT)
For the conformational analysis of small to medium-sized organic molecules, Density Functional Theory (DFT) has emerged as a powerful and widely used computational method.[3][4] DFT offers a favorable balance between computational cost and accuracy, making it well-suited for the systematic exploration of conformational landscapes.[5] The core idea of DFT is to calculate the electronic energy of a system based on its electron density, rather than the complex many-electron wavefunction.[4]
The Importance of Functional and Basis Set Selection
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation (XC) functional and the basis set.[5]
-
Exchange-Correlation Functional: The XC functional approximates the quantum mechanical interactions between electrons. For torsional barriers in organic molecules, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange functional, often provide reliable results.[6] The B3LYP functional is a popular and well-benchmarked choice for a wide range of organic systems.[7][8] For potentially more accurate results, especially for systems with non-covalent interactions, dispersion-corrected functionals such as ωB97X-D are recommended.[6]
-
Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets provide a more accurate description of the electron distribution but at a higher computational cost. Pople-style basis sets, such as 6-31G(d) or the more flexible 6-311+G(d,p), are commonly used for geometry optimizations and frequency calculations of organic molecules.[7] The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding in strained rings and anionic species.
Modeling the Solvent Environment
The conformation of a charged species like the oxirane-2-carboxylate anion can be significantly influenced by the surrounding solvent.[9][10] Therefore, it is essential to incorporate solvent effects into the calculations. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are computationally efficient and effective for this purpose.[1] In this model, the solvent is treated as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution.
Computational Workflow: A Step-by-Step Protocol
The following workflow outlines the key steps for performing a comprehensive conformational analysis of this compound.
Caption: Computational workflow for the conformational analysis of (R)-oxirane-2-carboxylate.
Step 1: Initial Structure Preparation
-
Construct the 3D Structure: Using a molecular modeling software (e.g., Avogadro, GaussView), build the 3D structure of the (R)-oxirane-2-carboxylate anion. Ensure the correct stereochemistry at the C2 chiral center. For the initial dihedral angle of the carboxylate group relative to the oxirane ring, a staggered conformation is a reasonable starting point.
-
Consider the Counterion: For the purpose of this conformational analysis focusing on the anion's intrinsic properties, the potassium counterion (K+) can be initially omitted. The primary influence of the counterion in solution is often electrostatic and can be reasonably approximated by the implicit solvent model. For studies of solid-state packing or specific ion-pairing effects, explicit inclusion of the counterion would be necessary.
Step 2: Geometry Optimization and Frequency Calculation
-
Optimization Protocol:
-
Method: B3LYP/6-311+G(d,p)
-
Solvation: PCM (water, or other solvent of interest)
-
Task: Geometry Optimization
-
-
Execution: Submit the initial structure for geometry optimization. This calculation will find the lowest energy structure in the vicinity of the starting geometry.
-
Frequency Analysis:
-
Method: Same as optimization
-
Task: Frequency Calculation
-
-
Validation: After the optimization is complete, perform a frequency calculation on the optimized geometry. A true minimum on the potential energy surface will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a higher-order saddle point, and the geometry should be perturbed along the direction of the imaginary mode and re-optimized.
Step 3: Potential Energy Surface (PES) Scan
-
Define the Reaction Coordinate: The primary conformational flexibility in the (R)-oxirane-2-carboxylate anion is the rotation around the C2-C3 single bond. Therefore, the dihedral angle defined by the atoms O1-C2-C3-O2 (or a similar definition that unambiguously describes the carboxylate orientation) will be the reaction coordinate for our PES scan.
-
Atom Numbering:
-
O1: Oxygen atom of the oxirane ring
-
C2: Chiral carbon of the oxirane ring
-
C3: Carboxylate carbon
-
O2: One of the carboxylate oxygen atoms
-
-
-
Scan Protocol:
-
Method: Same as optimization
-
Task: Relaxed PES Scan (also known as a constrained optimization)
-
Scan Parameters:
-
Start: 0°
-
End: 360°
-
Step Size: 15° (a smaller step size can be used for higher resolution)
-
-
-
Execution: In a relaxed PES scan, the defined dihedral angle is fixed at each step, while all other geometric parameters are allowed to relax to their minimum energy values. This provides a more accurate representation of the energy profile compared to a rigid scan.
Step 4: Analysis and Interpretation
-
Plot the PES: Plot the relative energy (in kcal/mol or kJ/mol) as a function of the dihedral angle. The lowest energy point on the curve corresponds to the most stable conformer.
-
Identify Minima and Maxima: The minima on the PES correspond to stable or metastable conformers. The maxima correspond to the transition states for rotation between the conformers.
-
Determine Rotational Barriers: The energy difference between a minimum and an adjacent maximum on the PES represents the rotational energy barrier.
-
Visualize Conformers: Examine the 3D structures of the conformers corresponding to the energy minima to understand their geometric features, such as intramolecular hydrogen bonding or steric interactions.
Expected Results and Data Presentation
The PES scan is expected to reveal the key stable conformations of the (R)-oxirane-2-carboxylate anion. The results should be summarized in a clear and concise manner.
Table 1: Calculated Relative Energies of Stationary Points on the PES
| Dihedral Angle (O1-C2-C3-O2) | Relative Energy (kcal/mol) | Status |
| Value | 0.00 | Global Minimum |
| Value | Value | Local Minimum |
| Value | Value | Transition State |
| ... | ... | ... |
Note: The values in this table are placeholders and would be populated with the results from the actual calculations.
The shape of the potential energy surface will provide insights into the flexibility of the molecule. A shallow potential well indicates a high degree of conformational freedom, while deep wells and high barriers suggest more rigid conformations.
Authoritative Grounding and Causality
The choice of the B3LYP functional is grounded in its extensive validation for predicting the geometries and relative energies of organic molecules.[7][8] The inclusion of a diffuse function (+) in the basis set is crucial for accurately describing the electron distribution in the carboxylate anion, while the polarization functions (d,p) are necessary to correctly model the strained three-membered ring.[3] The use of a relaxed PES scan is a standard and reliable method for exploring conformational space, as it avoids the inaccuracies associated with rigid rotor approximations.[4] The consideration of solvent effects via the PCM model is a critical step, as the polar solvent will stabilize the charged carboxylate group and can influence the relative energies of different conformers.[9][10]
Conclusion
This technical guide has provided a comprehensive and scientifically rigorous framework for the theoretical conformational analysis of this compound using DFT. By following the detailed workflow, researchers can gain valuable insights into the conformational preferences and rotational dynamics of this important chiral molecule. The data generated from these calculations can be used to rationalize experimental observations, predict reactivity, and guide the design of new molecules with desired properties. The principles and methodologies outlined in this guide are broadly applicable to the conformational analysis of other small organic molecules, providing a solid foundation for computational studies in organic and medicinal chemistry.
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Assessment of XC functionals for the study of organic molecules with superhalogen substitution. A systematic comparison between DFT and CCSD(T). The Journal of Chemical Physics. [Link]
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Computational study of small organic molecular using density functional theory (DFT). SlideShare. [Link]
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Solubility Profile of Potassium (R)-oxirane-2-carboxylate in Organic Solvents: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: Understanding the Solute
Potassium (R)-oxirane-2-carboxylate is an ionic organic salt characterized by a unique combination of functional groups: a potassium carboxylate, a strained epoxide ring, and a chiral center. Its chemical structure (Figure 1) dictates its physicochemical properties and, consequently, its behavior in various solvent systems.
-
Ionic Nature: The potassium carboxylate group imparts significant ionic character, suggesting strong solute-solute interactions within its crystal lattice and a preference for polar solvents that can effectively solvate the K⁺ cation and the carboxylate anion.
-
Polarity: The presence of the carboxylate and the oxygen atom of the epoxide ring makes the molecule highly polar.
-
Hydrogen Bonding: The carboxylate oxygens can act as hydrogen bond acceptors.
-
Chirality: The molecule possesses a stereocenter at the C2 position of the oxirane ring, which is critical for its application in asymmetric synthesis.
These features collectively suggest that its solubility will be highly dependent on the solvent's ability to overcome the compound's lattice energy through strong solute-solvent interactions.
Figure 1: Chemical Structure of this compound IUPAC Name: potassium;(2R)-oxirane-2-carboxylate[3] Molecular Formula: C₃H₃KO₃[3] Molecular Weight: 126.15 g/mol [3]
Theoretical Framework and Predictive Analysis
The fundamental principle of "like dissolves like" provides a strong starting point for predicting solubility.[4][5] As a polar ionic compound, this compound is expected to be more soluble in polar solvents than in nonpolar solvents. The key solvent properties influencing its solubility are:
-
Dielectric Constant (Polarity): High-polarity solvents are better at insulating the separated K⁺ and carboxylate ions, favoring dissolution.
-
Hydrogen Bonding Capability: Polar protic solvents (e.g., alcohols, water) are expected to be particularly effective, as they can hydrogen-bond with the carboxylate group and solvate the ions.
-
Cation Solvation: Solvents with good Lewis basicity (e.g., those with available lone pairs on oxygen or nitrogen) can effectively coordinate with the potassium cation.
Predictive Assessment Based on Analogous Compounds
Direct experimental solubility data for this compound is scarce. However, by examining the solubility of structurally similar potassium and sodium carboxylates, we can establish a reliable predictive model. Data for sodium acetate and various potassium benzoates show a clear trend: solubility is highest in polar protic solvents and significantly lower in aprotic and nonpolar solvents.[2][3][6][7][8]
Table 1: Solubility of Analogous Organic Salts in Various Solvents
| Solvent | Solvent Type | Sodium Acetate (anhydrous) | Potassium Benzoate | Racemic Potassium 2-(1-hydroxypentyl)-benzoate (dl-PHPB) | Predicted Solubility for this compound |
|---|---|---|---|---|---|
| Water | Polar Protic | Very High (46.5 g/100 g at 20°C)[6] | Very High (73.8 g/100 mL at 25°C)[2] | Very High[8] | Very High |
| Methanol | Polar Protic | Soluble (16 g/100 g at 15°C)[6] | Slightly Soluble[2][7] | High (6.22 x 10⁻² mole fraction at 25°C)[8] | High |
| Ethanol | Polar Protic | Slightly Soluble[6] | Soluble[2][7] | Soluble (2.58 x 10⁻² mole fraction at 25°C)[8] | Medium to High |
| n-Propanol | Polar Protic | Soluble (0.97 g/100 g at 20°C)[6] | - | Soluble (2.39 x 10⁻² mole fraction at 25°C)[8] | Medium |
| Acetone | Polar Aprotic | Very Slightly Soluble (0.05 g/100 g at 15°C)[6][9] | - | Slightly Soluble (2.58 x 10⁻⁴ mole fraction at 25°C)[8] | Low to Insoluble |
| Ethyl Acetate | Polar Aprotic | Insoluble[6] | - | Slightly Soluble (8.02 x 10⁻⁵ mole fraction at 25°C)[8] | Insoluble |
| Diethyl Ether | Nonpolar Aprotic | Slightly Soluble[6] | Insoluble[2][7] | Poor[8] | Insoluble |
| Acetonitrile | Polar Aprotic | Very Slightly Soluble (0.014 g/100 g at 25°C)[6] | - | - | Low to Insoluble |
| Toluene | Nonpolar Aprotic | - | - | - | Insoluble |
| Chloroform | Nonpolar Aprotic | - | - | - | Insoluble |
Analysis: The data strongly indicates that the solubility of this compound will be highest in polar protic solvents like methanol and ethanol and will decrease sharply in polar aprotic solvents. It is predicted to be practically insoluble in nonpolar solvents like ethers and hydrocarbons. This profile is critical for selecting appropriate solvents for reaction, purification, and formulation.
Experimental Protocol: Isothermal Equilibrium Solubility Determination
To obtain definitive quantitative data, the following robust protocol based on the isothermal saturation method is recommended.[1][10] This method ensures that a true equilibrium between the solid and dissolved solute is achieved, providing highly reliable and reproducible results.
Causality Behind Experimental Choices
-
Isothermal Conditions: Solubility is temperature-dependent. Maintaining a constant temperature is critical for accuracy.[5]
-
Equilibration Time (24-48h): Reaching true thermodynamic equilibrium is not instantaneous. A prolonged period of agitation allows for the dissolution process to complete, preventing an underestimation of solubility.[1][10]
-
Use of Excess Solid: This ensures the solution becomes and remains saturated throughout the experiment.
-
Phase Separation: Centrifugation and/or filtration are crucial to remove all undissolved solid particles before analysis, which would otherwise lead to an overestimation of solubility.
-
Quantitative Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate technique for quantifying the concentration of the analyte in the saturated solution.[11]
Experimental Workflow Diagram
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Step-by-Step Methodology
-
Preparation:
-
To a series of 4 mL glass vials, add approximately 100 mg of this compound.
-
Add 2.0 mL of the desired organic solvent to each vial.
-
Seal the vials tightly with PTFE-lined caps.
-
-
Equilibration:
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the slurries at a moderate speed (e.g., 250 rpm) for at least 24 hours. A 48-hour period is recommended to ensure equilibrium is reached for poorly soluble systems.
-
-
Sample Processing:
-
Remove the vials from the shaker and let them stand for 30 minutes at the same constant temperature to allow the bulk of the solid to settle.
-
Centrifuge the vials at >3000 rpm for 15 minutes to pellet the remaining suspended solid.
-
-
Analysis:
-
Carefully withdraw a 1.0 mL aliquot of the clear supernatant.
-
Immediately filter the aliquot through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean vial.
-
Accurately dilute a known volume of the filtered saturate with the HPLC mobile phase to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample by HPLC.
-
Analytical Method for Quantification
An accurate analytical method is paramount for quantifying the solute concentration in the saturated solvent.
Recommended HPLC Method
Due to the compound's structure, a reversed-phase HPLC method with UV detection is suitable.
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Isocratic elution with a mixture of a buffered aqueous phase and an organic modifier.
-
Aqueous Phase: 20 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid.
-
Organic Modifier: Acetonitrile or Methanol.
-
Starting Condition: 95:5 Aqueous:Organic. Adjust as needed for optimal retention.
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm (the epoxide and carboxylate do not have strong chromophores, so low UV is necessary).
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Calibration and Quantification
-
Prepare a stock solution of this compound of known concentration in the mobile phase.
-
Perform serial dilutions to create a series of at least five calibration standards spanning the expected concentration range of the diluted samples.
-
Inject the standards into the HPLC system and generate a calibration curve by plotting the peak area against concentration.
-
Calculate the concentration of the diluted experimental samples using the linear regression equation from the calibration curve.
-
Back-calculate the original concentration in the saturated solution, accounting for all dilution factors. The final solubility is typically reported in mg/mL or g/L.
Conclusion
While direct, published solubility data for this compound is limited, a strong predictive assessment can be made based on its physicochemical properties and data from analogous organic salts. It is expected to be highly soluble in polar protic solvents such as methanol and sparingly soluble to insoluble in aprotic and nonpolar organic solvents. This guide provides a comprehensive, scientifically grounded framework and a detailed experimental protocol that enables researchers to accurately and reliably determine the solubility of this important chiral intermediate in any solvent of interest, thereby facilitating more efficient process development, purification, and formulation design.
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"potassium (R)-oxirane-2-carboxylate" molecular structure and stereochemistry
An In-Depth Technical Guide to Potassium (R)-Oxirane-2-Carboxylate: A Chiral Building Block for Advanced Synthesis
Executive Summary
This compound, also known as potassium (R)-glycidate, is a cornerstone chiral building block in modern synthetic chemistry. Its value is anchored in its unique bifunctional structure: a stereodefined electrophilic epoxide ring and a nucleophilic carboxylate group. This combination, present in a compact three-carbon framework, offers a powerful tool for the enantioselective synthesis of complex molecules, particularly in the pharmaceutical industry. The inherent strain of the oxirane ring dictates its reactivity, making it a versatile precursor for introducing chiral C3 synthons through predictable and stereospecific ring-opening reactions. This guide provides an in-depth exploration of its molecular structure, stereochemical integrity, principal synthetic routes, analytical characterization, and critical applications in drug development, serving as a comprehensive resource for researchers and professionals in the field.
Part 1: Molecular Structure and Physicochemical Properties
The structural identity of this compound is defined by a three-membered heterocyclic ether (oxirane) directly substituted with a carboxylate group at the C2 position. This C2 carbon is a stereogenic center, and this guide focuses specifically on the (R)-enantiomer.
Stereochemistry: The (R) Configuration
The absolute configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. The chiral center (C2) is bonded to:
-
The oxygen atom of the epoxide ring (highest priority).
-
The carboxylate group (-COO⁻).
-
The C3 carbon of the epoxide ring (-CH₂-).
-
A hydrogen atom (lowest priority, pointing away).
Viewing the molecule with the hydrogen atom oriented away from the observer, the priority of the substituents decreases in a clockwise direction, thus assigning the (R) configuration. This stereochemical purity is paramount, as different enantiomers of a drug candidate often exhibit vastly different pharmacological and toxicological profiles.[1][2]
Caption: Structure of this compound.
Physicochemical and Identification Properties
The fundamental properties are summarized below. It is critical for procurement and regulatory purposes to distinguish between the CAS numbers for the individual enantiomers and the racemic mixture.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₃KO₃ | [3][4][5] |
| Molecular Weight | 126.15 g/mol | [3][4] |
| IUPAC Name | potassium (2R)-oxirane-2-carboxylate | [4] |
| Synonyms | Potassium (R)-glycidate | [4][6] |
| CAS Number (R)-enantiomer | 82044-23-3 | [4][6][7] |
| CAS Number (S)-enantiomer | 82079-45-6 | [1] |
| CAS Number (Racemic) | 51877-54-4 | [3][5][8] |
| Appearance | White to yellow solid | [8] |
| Purity | Typically ≥95% | [7][8] |
| Storage Conditions | Inert atmosphere, store in freezer (-20°C) | [7][9] |
Part 2: The Chemistry of the Epoxide Ring: Reactivity and Synthetic Utility
The synthetic utility of this compound is dominated by the reactivity of the epoxide ring. The three-membered ring is highly strained (approx. 13 kcal/mol of ring strain), making it an excellent electrophile susceptible to ring-opening by a wide variety of nucleophiles.
Mechanism of Nucleophilic Ring-Opening
Under neutral or basic conditions, the ring-opening proceeds via an Sɴ2 mechanism . The key principles governing this reaction are:
-
Regioselectivity: The nucleophile preferentially attacks the less sterically hindered carbon (C3). This selectivity is a cornerstone of its utility, as it directs the formation of a single constitutional isomer.
-
Stereoselectivity: As with all Sɴ2 reactions, the attack occurs from the backside, resulting in a complete inversion of stereochemistry at the center of attack (C3). The stereocenter at C2 remains untouched.
This predictable outcome allows for the transfer of the initial chirality of the epoxide to the resulting 1,2-diol derivative with high fidelity.
Caption: Asymmetric catalysis routes to the target molecule.
Part 4: Analytical Characterization and Quality Control
Confirming the identity, purity, and stereochemical integrity of this compound requires a combination of spectroscopic and chromatographic techniques.
| Technique | Expected Observations |
| FT-IR Spectroscopy | Strong, broad absorption for the carboxylate (O-C=O) stretch around 1600-1550 cm⁻¹ and 1400 cm⁻¹. Asymmetric C-O-C stretch of the epoxide ring around 1250 cm⁻¹. If any free acid is present, a broad O-H stretch from 3300-2500 cm⁻¹ and a sharp C=O stretch ~1710 cm⁻¹ will be observed. [10] |
| ¹H NMR Spectroscopy | The three protons on the rigid oxirane ring form a complex AMX spin system. Expected signals include: one proton at C2 (methine) and two diastereotopic protons at C3 (methylene). The carboxylate proton (if protonated in solution) would appear as a very broad singlet far downfield (10-12 ppm). [10] |
| ¹³C NMR Spectroscopy | Three distinct carbon signals are expected: one for the carboxylate carbon (~170-175 ppm) and two for the epoxide carbons (C2 and C3) in the 40-60 ppm range. |
| Chiral HPLC | Essential for determining enantiomeric purity (e.e.). The compound or a suitable derivative (e.g., the methyl ester) is analyzed on a chiral stationary phase. |
Protocol: Determination of Enantiomeric Purity by Chiral HPLC
The most critical quality control parameter is the enantiomeric excess (e.e.). A self-validating system must confirm the absence or minimal presence of the (S)-enantiomer.
-
Column Selection: The choice of the chiral stationary phase (CSP) is paramount. Polysaccharide-based columns, such as those with cellulose (e.g., Chiralcel OD-H) or amylose (e.g., Chiralpak AD-H) derivatives coated on a silica support, are highly effective for separating glycidol or glycidyl ester enantiomers. [9][11]2. Mobile Phase Optimization: Separation is typically achieved in normal-phase mode. A non-polar solvent like n-hexane is used as the main component, with a polar alcohol modifier (e.g., ethanol or isopropanol) to control retention time and resolution. [11]The optimal ratio (e.g., 70:30 n-hexane:ethanol) is determined empirically to achieve baseline separation of the two enantiomer peaks. [11]3. Detection: UV detection is commonly used if the molecule or its derivative contains a chromophore. If not, a mass spectrometer (LC-MS) or refractive index detector can be employed. [11]4. Quantification: The enantiomeric excess is calculated from the integrated peak areas of the (R)- and (S)-enantiomers using the formula: e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] × 100
Expertise Insight: The development of a robust chiral HPLC method is non-trivial and often requires screening multiple columns and mobile phases. [12][13]The goal is to achieve a resolution factor (Rs) greater than 1.5, ensuring accurate quantification even when one enantiomer is present at very low levels.
Part 5: Applications in Drug Development and Research
This compound, or its corresponding acid and ester forms, is a high-value intermediate for introducing a chiral C3 fragment into a target molecule.
-
Synthesis of Antivirals: The precursor, (S)-glycidol (which leads to the (S)-enantiomer of the title compound), is a key substrate in the synthesis of L-isonucleosides, a class of compounds that exhibit potent activity against HIV and Herpes Simplex Virus (HSV). [2]A similar strategy using (R)-glycidol derivatives can be envisioned for accessing D-isonucleosides.
-
Natural Product Synthesis: The synthesis of complex natural products often relies on a library of small, enantiopure building blocks. (R)-glycidol, derived from the title compound, was used as the starting material in a total synthesis of Laulimalide, a potent cytotoxic agent that acts as a microtubule-stabilizing agent. [14]* Pharmaceutical Intermediates: Glycidol and its derivatives are versatile intermediates used to synthesize a range of pharmaceuticals. [6]For example, they are precursors to drugs like diproqualone and dyphylline. [6]Their ability to open regioselectively with various nucleophiles (amines, thiols, alcohols) makes them ideal for constructing the side chains of many active pharmaceutical ingredients, including beta-blockers. [1]* Development of Enzyme Inhibitors: The reactive epoxide functionality can act as a warhead, forming a covalent bond with nucleophilic residues (e.g., cysteine, serine) in the active site of an enzyme, leading to irreversible inhibition. The specific stereochemistry ensures a precise fit within the enzyme's binding pocket.
-
Cancer Research: Recent studies have explored the antiproliferative activities of various 3-aryloxirane-2-carboxylate derivatives against lung and colon cancer cell lines, with some showing higher cytotoxic effects than the established drug cisplatin. [15]This highlights the potential of the oxirane-carboxylate scaffold in medicinal chemistry discovery programs.
Conclusion
This compound is more than a simple chemical reagent; it is an enabling tool for the precise, three-dimensional construction of complex molecular architectures. Its value is derived from the predictable and stereospecific reactivity of its strained epoxide ring, coupled with its established stereocenter. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, is essential for any researcher, scientist, or drug development professional seeking to leverage its power in asymmetric synthesis. The continued application of this and similar chiral building blocks will undoubtedly remain a critical component in the advancement of medicine and materials science.
References
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MySkinRecipes. (n.d.). Potassium (S)-oxirane-2-carboxylate. MySkinRecipes. Retrieved January 18, 2026, from [Link]
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Petit, Y., & Larchevêque, M. (1998). ETHYL GLYCIDATE FROM (S)-SERINE: ETHYL (R)-(+)-2,3-EPOXYPROPANOATE. Organic Syntheses, 75, 37. doi:10.15227/orgsyn.075.0037. Retrieved from [Link]
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Larrow, J. F., & Quigley, P. F. (2012). Industrial Applications of the Jacobsen Hydrolytic Kinetic Resolution Technology. In Comprehensive Chirality (pp. 129-146). Elsevier. (Sourced via Scribd). Retrieved from [Link]
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Gümüş, M., et al. (2024). Molecular modeling and cytotoxic activity studies of oxirane-2-carboxylate derivatives. Journal of Biomolecular Structure & Dynamics. doi:10.1080/07391102.2024.2428826. Retrieved from [Link]
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Schaus, S. E., et al. (2002). Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides. Journal of the American Chemical Society, 124(7), 1307-1315. doi:10.1021/ja016737l. Retrieved from [Link]
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Rakibe, U., et al. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. IOSR Journal of Pharmacy and Biological Sciences, 13(5), 58-64. Retrieved from [Link]
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ResearchGate. (n.d.). Chiral separation of glycidol enantiomers by normal-phase high-performance liquid chromatography coupled to atmospheric pressure chemical ionization mass spectrometry. Request PDF. Retrieved January 18, 2026, from [Link]
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Pharmacia. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Retrieved January 18, 2026, from [Link]
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Jacobsen, E. N., et al. (2002). (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II). Organic Syntheses, 79, 61. doi:10.15227/orgsyn.079.0061. Retrieved from [Link]
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Gotor-Gotor, V., & Gotor, V. (2011). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Molecules, 16(4), 3084-3115. doi:10.3390/molecules16043084. Retrieved from [Link]
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Methodological & Application
Enantioselective Synthesis of β-Blockers: Application Notes and Protocols Utilizing Potassium (R)-Oxirane-2-Carboxylate
Introduction
The clinical significance of β-adrenergic blocking agents, commonly known as beta-blockers, in the management of cardiovascular diseases is well-established.[1] The therapeutic efficacy of these drugs is predominantly associated with the (S)-enantiomer, making their stereoselective synthesis a critical focus in pharmaceutical development.[2] This guide provides a comprehensive overview and detailed protocols for the enantioselective synthesis of β-blockers, leveraging the chiral synthon potassium (R)-oxirane-2-carboxylate. This starting material offers a strategic entry point to key chiral intermediates, ensuring high enantiomeric purity in the final active pharmaceutical ingredient (API).
This document is intended for researchers, scientists, and drug development professionals. It delves into the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.
Strategic Approach: From Chiral Synthon to Core Intermediate
The cornerstone of this synthetic strategy is the conversion of this compound into the versatile chiral building block, (R)-glycidol. This transformation is achieved through a highly selective reduction of the carboxylate group, preserving the stereointegrity of the epoxide ring. (R)-glycidol then serves as a divergent intermediate for the synthesis of various β-blockers.
Diagram 1: Overall Synthetic Strategy
Caption: Synthetic pathway from this compound to (S)-β-blockers.
Part 1: Synthesis of the Key Chiral Intermediate: (R)-Glycidol
Mechanistic Insight: Selective Reduction of the Carboxylate
The reduction of the carboxylate in this compound to a primary alcohol is a critical first step. Borane-tetrahydrofuran complex (BH₃-THF) is the reagent of choice for this transformation due to its remarkable chemoselectivity. Unlike other powerful reducing agents like lithium aluminum hydride (LiAlH₄), borane selectively reduces carboxylic acids in the presence of other functional groups, including esters and epoxides. This selectivity is crucial for preserving the epoxide ring in our starting material.
The reaction proceeds through the formation of a triacyloxyborane intermediate, which is subsequently hydrolyzed during workup to yield the primary alcohol, (R)-glycidol. The stereocenter at C2 of the oxirane ring remains undisturbed throughout this process.
Protocol 1: Synthesis of (R)-Glycidol from this compound
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| This compound | 90559-13-8 | 128.13 g/mol | 10.0 g (78.0 mmol) |
| Borane-THF complex (1 M solution) | 14044-65-6 | - | 100 mL (100 mmol) |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 g/mol | 150 mL |
| Methanol | 67-56-1 | 32.04 g/mol | 50 mL |
| Diethyl ether | 60-29-7 | 74.12 g/mol | 200 mL |
| Saturated aq. Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 g/mol | 100 mL |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | 10 g |
Procedure:
-
Reaction Setup: To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add this compound (10.0 g, 78.0 mmol) and anhydrous THF (100 mL).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Borane: Slowly add the 1 M solution of borane-THF complex (100 mL, 100 mmol) to the stirred suspension via the dropping funnel over a period of 1 hour, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol (50 mL). Vigorous hydrogen evolution will be observed.
-
Workup: Add saturated aqueous ammonium chloride solution (100 mL) to the mixture.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 100 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain crude (R)-glycidol.
-
Purification: Purify the crude product by vacuum distillation to afford pure (R)-glycidol as a colorless oil.
Expected Yield: 70-80% Optical Purity (ee): >98%
Part 2: Synthesis of (S)-Propranolol from (R)-Glycidol
The synthesis of (S)-propranolol from (R)-glycidol involves a three-step sequence: activation of the primary alcohol, formation of the aryl glycidyl ether via a Williamson ether synthesis, and finally, ring-opening of the epoxide with isopropylamine. Each of these steps proceeds with a defined stereochemical outcome, ultimately leading to the desired (S)-enantiomer.
Diagram 2: Synthesis of (S)-Propranolol
Caption: Stereospecific synthesis of (S)-Propranolol from (R)-Glycidol.
Mechanistic Rationale: Stereochemical Control
-
Activation of (R)-Glycidol: The primary hydroxyl group of (R)-glycidol is converted into a good leaving group, typically a tosylate, by reaction with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This reaction does not affect the stereocenter.
-
Williamson Ether Synthesis: The resulting (R)-glycidyl tosylate undergoes a Williamson ether synthesis with α-naphthol.[3][4] The naphthoxide ion acts as a nucleophile and displaces the tosylate group in an Sₙ2 reaction. Since the reaction occurs at the primary carbon, the stereocenter of the epoxide remains unchanged, yielding (R)-1-(naphthyloxy)-2,3-epoxypropane.
-
Epoxide Ring Opening: The final step is the nucleophilic ring-opening of the (R)-epoxide with isopropylamine.[5] This reaction is also an Sₙ2 process. The amine preferentially attacks the less sterically hindered terminal carbon of the epoxide, leading to an inversion of configuration at that center. This crucial inversion step results in the formation of the desired (S)-propranolol.
Protocol 2: Synthesis of (S)-Propranolol
Materials:
| Reagent/Solvent | CAS Number | Molecular Weight | Quantity |
| (R)-Glycidol | 57044-25-4 | 74.08 g/mol | 5.0 g (67.5 mmol) |
| p-Toluenesulfonyl chloride (TsCl) | 98-59-9 | 190.65 g/mol | 14.2 g (74.3 mmol) |
| Pyridine, anhydrous | 110-86-1 | 79.10 g/mol | 50 mL |
| α-Naphthol | 90-15-3 | 144.17 g/mol | 10.7 g (74.2 mmol) |
| Potassium Carbonate (K₂CO₃), anhydrous | 584-08-7 | 138.21 g/mol | 12.3 g (89.0 mmol) |
| Acetone, anhydrous | 67-64-1 | 58.08 g/mol | 150 mL |
| Isopropylamine | 75-31-0 | 59.11 g/mol | 50 mL |
| Ethanol | 64-17-5 | 46.07 g/mol | 100 mL |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | 200 mL |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 g/mol | 100 mL |
| 1 M Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | 100 mL |
Procedure:
Step 1: Synthesis of (R)-Glycidyl Tosylate
-
Dissolve (R)-glycidol (5.0 g, 67.5 mmol) in anhydrous pyridine (50 mL) in a flask and cool to 0 °C.
-
Slowly add p-toluenesulfonyl chloride (14.2 g, 74.3 mmol) in portions, keeping the temperature below 5 °C.
-
Stir the mixture at 0 °C for 4 hours, then at room temperature for 12 hours.
-
Pour the reaction mixture into ice-water (200 mL) and extract with dichloromethane (2 x 100 mL).
-
Wash the combined organic layers with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R)-glycidyl tosylate as a white solid.
Step 2: Synthesis of (R)-1-(Naphthyloxy)-2,3-epoxypropane
-
To a solution of α-naphthol (10.7 g, 74.2 mmol) in anhydrous acetone (150 mL), add anhydrous potassium carbonate (12.3 g, 89.0 mmol).
-
Heat the mixture to reflux and then add a solution of (R)-glycidyl tosylate from the previous step in acetone (50 mL) dropwise.
-
Continue to reflux for 12 hours.
-
Cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain (R)-1-(naphthyloxy)-2,3-epoxypropane.
Step 3: Synthesis of (S)-Propranolol
-
Dissolve the (R)-1-(naphthyloxy)-2,3-epoxypropane in ethanol (100 mL) and add isopropylamine (50 mL).
-
Heat the mixture to reflux for 4 hours.[5]
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give crude (S)-propranolol.
-
Recrystallize from a suitable solvent (e.g., hexane/ethyl acetate) to obtain pure (S)-propranolol.
Overall Yield: 50-60% from (R)-glycidol Enantiomeric Excess (ee): >98%
Part 3: Synthesis of (S)-Atenolol from (R)-Glycidol
The synthesis of (S)-atenolol follows a similar strategy to that of (S)-propranolol, with the key difference being the aromatic starting material.
Protocol 3: Synthesis of (S)-Atenolol
This synthesis first requires the conversion of (R)-glycidol to (R)-epichlorohydrin, a common chiral building block.
Step 1: Synthesis of (R)-Epichlorohydrin from (R)-Glycidol (Conceptual Outline)
A standard method for this conversion involves reaction with a chlorinating agent like thionyl chloride in the presence of a base, or via an Appel reaction. For the purposes of this protocol, we will assume commercially available or previously synthesized (R)-epichlorohydrin is used.
Step 2: Synthesis of (S)-4-(2,3-Epoxypropoxy)phenylacetamide
-
In a reaction vessel, dissolve 4-hydroxyphenylacetamide (15.1 g, 100 mmol) in a mixture of water (100 mL) and a suitable organic solvent (e.g., toluene, 100 mL).
-
Add a phase transfer catalyst (e.g., tetrabutylammonium bromide, 1.6 g, 5 mmol) and sodium hydroxide (4.4 g, 110 mmol).
-
Cool the mixture to 0-5 °C and slowly add (R)-epichlorohydrin (10.2 g, 110 mmol) over 1 hour.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Separate the organic layer, wash with water, and concentrate under reduced pressure to obtain the crude (S)-glycidyl ether.
Step 3: Synthesis of (S)-Atenolol
-
Dissolve the crude (S)-4-(2,3-epoxypropoxy)phenylacetamide in a suitable solvent such as water or a lower alcohol.[6]
-
Add an excess of isopropylamine (e.g., 5-8 equivalents).[6]
-
Heat the reaction mixture at 40-60 °C for 12-24 hours.[6]
-
After the reaction is complete, remove the excess isopropylamine and solvent under reduced pressure.
-
The crude (S)-atenolol can be purified by recrystallization from a suitable solvent system.[1]
Expected Overall Yield: 60-70% Enantiomeric Excess (ee): >99%
Data Summary
| Beta-Blocker | Starting Material | Key Intermediate | Typical Overall Yield | Typical ee |
| (S)-Propranolol | (R)-Glycidol | (R)-1-(Naphthyloxy)-2,3-epoxypropane | 50-60% | >98% |
| (S)-Atenolol | (R)-Glycidol | (S)-4-(2,3-Epoxypropoxy)phenylacetamide | 60-70% | >99% |
Conclusion
The use of this compound as a chiral starting material provides an efficient and stereocontrolled route to the synthesis of enantiomerically pure (S)-β-blockers. The protocols outlined in this guide are based on well-established chemical principles and offer a practical approach for researchers in the field of pharmaceutical synthesis. The key to this strategy lies in the selective reduction of the carboxylate to form (R)-glycidol, a versatile intermediate that can be readily converted to a variety of β-blockers with high enantiomeric purity.
References
- Kumar, A., Joshi, A., & Starling, S. K. (2011). Concise synthesis of (S)-(-)-Propranolol: Using acid catalysed kinetic resolution. Journal of Chemical and Pharmaceutical Research, 3(1), 32-37.
- KR100900573B1. (S)-Method of producing atenolol.
- Singh, N., Kumar, A., & Singh, R. (2012). Concise synthesis of (S)-(-)-propranolol: Using acid catalysed kinetic resolution. Journal of Chemical and Pharmaceutical Research, 4(12), 5111-5113.
- Hansen, T. V., Stenstrøm, Y., & Skattebøl, L. (2015). Synthesis of Enantiopure (S)
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Concise synthesis of (S)-(-)-Propranolol: Using acid catalysed kinetic resolution. Retrieved from [Link]
- US6982349B1. Process for producing atenolol of high optical purity.
- Petit, Y., & Larchevêque, M. (1998). ETHYL GLYCIDATE FROM (S)-SERINE: ETHYL (R)-(+)
-
Chiralpedia. (n.d.). Beta-Blockers. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 7. Synthesis of (S)-atenolol (S-6). Retrieved from [Link]
- Yassin, S. A. M., & Samarrai, K. F.-A. (2020). Facile Synthesis of Propranolol and Novel Derivatives. Journal of Chemistry, 2020, 1–10.
- Lokhande, M. N., Chopade, M. U., Bhangare, D. N., & Nikalje, M. D. (2013). Asymmetric synthesis of propranolol, naftopidil and (R)-monobutyrin using a glycerol desymmetrization strategy. Journal of the Brazilian Chemical Society, 24(3), 406–409.
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
- CN104961642A. Novel propranolol synthesis method.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
Sources
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- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
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- 5. jocpr.com [jocpr.com]
- 6. KR100900573B1 - (S)-Method of producing atenolol - Google Patents [patents.google.com]
Application Notes & Protocols: Potassium (R)-Oxirane-2-Carboxylate in the Asymmetric Synthesis of Pharmaceuticals
An In-Depth Technical Guide
Introduction: The Strategic Value of a Chiral Epoxide
In the landscape of modern pharmaceutical development, the synthesis of enantiomerically pure compounds is not merely a preference but a stringent requirement. The differential pharmacological and toxicological profiles of enantiomers necessitate synthetic strategies that can selectively produce the desired stereoisomer.[1][2][3] Within the arsenal of chiral building blocks available to the synthetic chemist, potassium (R)-oxirane-2-carboxylate, also known as potassium (R)-glycidate, has emerged as a versatile and highly valuable C3 synthon.
This three-membered heterocyclic compound, featuring a stereodefined epoxide and a carboxylate, offers a unique combination of reactivity and stereochemical integrity. The inherent ring strain of the epoxide allows for efficient and highly regioselective nucleophilic ring-opening, while the (R)-configuration at the C2 position directs the formation of new stereocenters with predictable outcomes. This application note provides a comprehensive overview of the utility of this compound in asymmetric synthesis, with a focus on detailed protocols for the preparation of key pharmaceutical agents and intermediates. We will delve into the mechanistic underpinnings of its reactivity and provide field-proven methodologies for its successful application in a research and development setting.
Physicochemical Properties and Reactivity Profile
This compound is a salt, typically appearing as a white to off-white solid. Its structure is characterized by a chiral epoxide ring substituted with a potassium carboxylate group.
-
IUPAC Name: potassium;(2R)-oxirane-2-carboxylate[4]
-
Molecular Formula: C₃H₃KO₃[4]
-
Molecular Weight: 126.15 g/mol
The synthetic utility of this molecule is primarily dictated by the reactivity of the epoxide ring. The presence of the electron-withdrawing carboxylate group influences the electrophilicity of the two carbons in the epoxide ring. Nucleophilic attack predominantly occurs at the C3 position (β-carbon) due to lesser steric hindrance and favorable electronic effects, leading to a highly regioselective ring-opening. This reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the center of attack. However, since the attack is at C3, the stereochemistry at the C2 position remains untouched, thereby preserving the initial chirality of the starting material.
Core Application: Asymmetric Synthesis of L-Carnitine
L-carnitine ((R)-3-hydroxy-4-(trimethylammonio)butanoate) is a vital endogenous compound responsible for the transport of long-chain fatty acids into the mitochondria for β-oxidation.[5] Deficiencies in L-carnitine can lead to serious metabolic disorders, making it a crucial pharmaceutical agent and nutritional supplement. The synthesis of enantiomerically pure L-carnitine is of paramount importance, as the D-enantiomer has been shown to competitively inhibit the action of L-carnitine.[5] this compound serves as an excellent chiral precursor for an efficient synthesis of L-carnitine.
The synthetic strategy hinges on the regioselective ring-opening of the (R)-epoxide with trimethylamine. This single step introduces the required trimethylammonium group and sets the stage for the final product.
Reaction Mechanism: L-Carnitine Synthesis
The synthesis proceeds via a nucleophilic attack of trimethylamine on the C3 carbon of the this compound. The reaction is typically carried out in an aqueous medium. The carboxylate group remains as a spectator during the ring-opening but is crucial for the final zwitterionic structure of L-carnitine.
Caption: Synthetic pathway from this compound to L-carnitine.
Protocol 1: Synthesis of L-Carnitine
This protocol is adapted from established synthetic routes for L-carnitine synthesis from chiral precursors.[6][7]
Materials and Reagents:
-
This compound (1.0 eq)
-
Trimethylamine (25% aqueous solution, 2.0 eq)
-
Deionized water
-
Hydrochloric acid (1 M)
-
Dowex 50WX8 ion-exchange resin (or equivalent)
-
Ethanol
-
Diethyl ether
Equipment:
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Heating mantle or oil bath
-
pH meter or pH paper
-
Chromatography column
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in deionized water.
-
Nucleophilic Addition: To the stirred solution, add a 25% aqueous solution of trimethylamine (2.0 eq). The reaction is exothermic; maintain the temperature below 30°C using a water bath if necessary.
-
Reaction Completion: Stir the mixture at room temperature for 1 hour, then heat to 60°C for 16 hours to ensure complete reaction.[7]
-
Acidification: After cooling to room temperature, carefully acidify the reaction mixture to pH 6.0 with 1 M hydrochloric acid.
-
Purification:
-
Load the acidified solution onto a column packed with Dowex 50WX8 ion-exchange resin (H+ form).
-
Wash the column with deionized water to remove unreacted starting materials and salts.
-
Elute the L-carnitine from the resin using an aqueous ammonia solution (e.g., 2 M).
-
Collect the fractions containing the product (monitor by TLC or other suitable method).
-
-
Isolation:
-
Combine the product-containing fractions and concentrate under reduced pressure using a rotary evaporator to obtain a crude solid.
-
Recrystallize the crude L-carnitine from a mixture of ethanol and diethyl ether to yield the pure product.
-
-
Characterization:
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the optical rotation to confirm the enantiomeric purity.
-
Application: Synthesis of Chiral β-Lactam Intermediates
β-Lactams are a cornerstone of antibiotic therapy. The stereochemistry of the substituents on the β-lactam ring is critical for their biological activity.[8][9][10] this compound can be utilized to synthesize chiral 3-hydroxy-β-lactams, which are valuable intermediates for more complex antibiotic structures.
The synthesis involves the initial ring-opening of the epoxide with a suitable amine, followed by cyclization to form the four-membered β-lactam ring. The stereochemistry of the starting material directly translates to the stereochemistry of the final product.
Workflow: Chiral β-Lactam Precursor Synthesis
Caption: General workflow for the synthesis of a chiral β-lactam precursor.
Protocol 2: Synthesis of a Chiral 3-Hydroxy-4-phenyl-2-azetidinone Intermediate
This protocol outlines a general procedure for the synthesis of a chiral β-lactam intermediate.
Materials and Reagents:
-
This compound (1.0 eq)
-
Benzylamine (1.0 eq)
-
Methanol
-
Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Ring-Opening:
-
Dissolve this compound (1.0 eq) and benzylamine (1.0 eq) in methanol.
-
Stir the mixture at room temperature for 24 hours.
-
Remove the solvent under reduced pressure to obtain the crude amino acid intermediate.
-
-
Cyclization:
-
Suspend the crude amino acid in dichloromethane (DCM).
-
Cool the suspension to 0°C in an ice bath.
-
Add a solution of dicyclohexylcarbodiimide (DCC) (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
-
Work-up and Purification:
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexanes gradient to afford the desired 3-hydroxy-β-lactam.
-
-
Characterization:
-
Analyze the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the diastereomeric ratio by chiral HPLC if applicable.
-
Quantitative Data Summary
The efficiency of these synthetic transformations is highly dependent on the reaction conditions. The following table summarizes typical outcomes for the synthesis of L-carnitine.
| Parameter | Condition | Yield (%) | Enantiomeric Excess (%) | Reference |
| Solvent | Water | >90 | >99 | [7] |
| Temperature | 60°C | Optimized for reaction rate | Not significantly affected | [7] |
| Reactant Ratio | 2.0 eq Trimethylamine | High conversion | Maintained | [7] |
Conclusion
This compound is a powerful and efficient chiral building block for the asymmetric synthesis of a range of pharmaceutical compounds. Its well-defined stereochemistry and predictable reactivity make it an ideal starting material for constructing complex chiral molecules like L-carnitine and β-lactam intermediates. The protocols outlined in this application note provide a solid foundation for researchers and drug development professionals to leverage the synthetic potential of this valuable synthon. Adherence to the detailed methodologies and careful characterization of intermediates and final products are crucial for achieving high yields and excellent enantiopurity in these synthetic endeavors.
References
- Google Patents. (1995). Process for the preparation of L-carnitine. US5473104A.
-
ChemRxiv. (2024). Asymmetric Syntheses of Aziridine-2-carboxylates via Reductive Kinetic Resolution of 2H-Azirines. Retrieved from [Link]
-
ResearchGate. (n.d.). Control experiments and preparation of chiral potassium complex 7. Retrieved from [Link]
-
Al-Karadaghi, S., et al. (2017). Novel and Recent Synthesis and Applications of β-Lactams. Molecules, 22(10), 1673. Retrieved from [Link]
- Google Patents. (1991). Process for the production of L-carnitine and its derivatives. US5028538A.
-
Gotor-Fernández, V., et al. (2019). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Catalysts, 9(12), 1032. Retrieved from [Link]
- Google Patents. (2001). Asymmetric epoxides, their synthesis and use. US6228955B1.
-
European Patent Office. (n.d.). Industrial process for the production of L-carnitine. EP1131279B1. Retrieved from [Link]
-
Fassihi, A., & Sabet, R. (2008). Chiral Drugs: An Overview. Journal of Clinical and Diagnostic Research, 2(4), 984-991. Retrieved from [Link]
-
Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421-431. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of beta-lactams with pi electron-withdrawing substituents. Retrieved from [Link]
-
ResearchGate. (n.d.). Use of modified nanoparticles of potassium polytitanate and physical methods of modification of epoxy compositions for improving their operational properties. Retrieved from [Link]
-
Moodle@Units. (n.d.). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Retrieved from [Link]
-
Khan, I., et al. (2021). Synthesis and biological evaluation of β-lactams as potent antidiabetic agents. RSC Advances, 11(43), 26867-26876. Retrieved from [Link]
-
Ho, C. C., et al. (2020). L-Carnitine Production Through Biosensor-Guided Construction of the Neurospora crassa Biosynthesis Pathway in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 8, 579. Retrieved from [Link]
-
Peng, S.-j., et al. (2022). Chiral drugs. LabMed Discovery, 1(1), 1-13. Retrieved from [Link]
-
MDPI. (2019). Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Retrieved from [Link]
-
Kanazawa University. (2019). New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzymatic kinetic resolution in the synthesis of new precursors of P- chiral organophosphorus catalysts: phosphines and their P- boranes. Retrieved from [Link]
-
ResearchGate. (n.d.). LITERATURE STUDY OF L-CARNITINE PREPARATION METHODS FOR 1000 TONS OF ANNUAL PRODUCTION. Retrieved from [Link]
-
ResearchGate. (n.d.). An efficient synthesis of new khellactone-type compounds using potassium hydroxide as catalyst via one-pot, three-component reaction. Retrieved from [Link]
-
PubMed. (1999). Asymmetric Synthesis of 2H-Azirine 2-Carboxylate Esters. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral Recognition of Enantiomers of Chiral Drugs with Novel Carbohydrate Based Gemini Surfactants by Micellization – A New Approach. Retrieved from [Link]
-
YouTube. (2023). Sharpless Asymmetric Epoxidation #organicchemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Recent advances in β-lactam synthesis. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Advances in the chemistry of β-lactam and its medicinal applications. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Design and synthesis of a potent, highly selective, orally bioavailable, retinoic acid receptor alpha agonist. Retrieved from [Link]
-
PubChem. (n.d.). Potassium (2R)-oxirane-2-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). Potassium 3-hydroxypropionate. Retrieved from [Link]
-
PubChem. (n.d.). potassium;(2S)-2,3-dihydroxypropanoate. Retrieved from [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Potassium (2R)-oxirane-2-carboxylate | C3H3KO3 | CID 23708734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US5028538A - Process for the production of L-carnitine and its deivatives - Google Patents [patents.google.com]
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- 10. Recent advances in β-lactam synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Ring-Opening Reactions of Potassium (R)-Oxirane-2-Carboxylate
Introduction: The Versatility of a Chiral Building Block
Potassium (R)-oxirane-2-carboxylate, also known as potassium (R)-glycidate, is a highly valuable chiral building block in modern organic synthesis. Its utility is particularly pronounced in the pharmaceutical industry for the construction of enantiomerically pure molecules where specific stereochemistry is critical for biological activity.[1][2] The strained three-membered epoxide ring makes it an excellent electrophile, susceptible to nucleophilic attack, which allows for the stereospecific introduction of a wide range of functional groups. This guide provides detailed protocols and mechanistic insights for the ring-opening reactions of this compound with various nucleophiles, offering a versatile toolkit for researchers, scientists, and drug development professionals.
The carboxylate group in this compound plays a significant role in its reactivity. It can influence the regioselectivity of the ring-opening reaction and the solubility of the starting material and products. Understanding the interplay between the epoxide ring and the carboxylate functionality is key to designing successful synthetic strategies.
Regioselectivity in the Ring-Opening of this compound
The ring-opening of an unsymmetrical epoxide like this compound can theoretically yield two different regioisomers. The outcome of the reaction is largely dictated by the nature of the nucleophile and the reaction conditions (acidic, basic, or neutral).
-
Under Basic or Neutral Conditions (SN2-type mechanism): With strong, basic nucleophiles, the reaction generally proceeds via an SN2 mechanism. The nucleophile will preferentially attack the less sterically hindered carbon atom, which in this case is the C3 carbon (the CH2 group). This results in the formation of β-substituted-α-hydroxy acids.
-
Under Acidic Conditions (SN1-like mechanism): In the presence of an acid catalyst, the epoxide oxygen is protonated, making the epoxide a better electrophile. The positive charge is better stabilized on the more substituted carbon (the C2 carbon bearing the carboxylate group). Consequently, weaker nucleophiles will preferentially attack the C2 carbon. However, it is important to note that the carboxylate group itself can be protonated to a carboxylic acid under acidic conditions, which may further influence the reaction.
Caption: Workflow for the synthesis of β-amino-α-hydroxy acids.
Protocol 2: Ring-Opening with Thiol Nucleophiles - Synthesis of Chiral β-Thio-α-hydroxy Acids
Thiol-containing amino acids and their derivatives are important in various biological processes. The reaction of this compound with a thiol provides a direct route to chiral β-thio-α-hydroxy acids.
Reaction Scheme:
(R)-oxirane-2-carboxylate + R'-SH → (2R,3R)-2-hydroxy-3-(R'-thio)propanoic acid
Materials:
-
This compound
-
Thiol (e.g., thiophenol, benzyl thiol)
-
Base (e.g., potassium carbonate, triethylamine)
-
Solvent (e.g., methanol, ethanol, DMF)
-
Acid for workup (e.g., hydrochloric acid)
-
Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Thiolate Formation: In a round-bottom flask, dissolve the thiol (1.1 eq) in the chosen solvent. Add a base (1.2 eq) to deprotonate the thiol and form the more nucleophilic thiolate anion.
-
Reaction with Epoxide: Add a solution of this compound (1.0 eq) in the same solvent to the thiolate solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the reaction progress by TLC or LC-MS.
-
Workup:
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in water and acidify to pH 2-3 with dilute hydrochloric acid to protonate the carboxylate.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Base: The use of a base is essential to generate the thiolate, which is a much stronger nucleophile than the neutral thiol. [3]* Solvent: A polar aprotic solvent like DMF can be beneficial for SN2 reactions, while protic solvents like ethanol are also commonly used.
-
Regioselectivity: The reaction proceeds via an SN2 mechanism, with the thiolate attacking the less hindered C3 position of the epoxide.
Protocol 3: Lewis Acid-Catalyzed Ring-Opening with Alcohol Nucleophiles
The reaction of epoxides with alcohols to form β-hydroxy ethers can be sluggish and often requires catalysis. Lewis acids are effective catalysts for this transformation. [4][5][6][7] Reaction Scheme:
(R)-oxirane-2-carboxylic acid + R'-OH → (2R)-2-hydroxy-3-(R'-oxy)propanoic acid (major) and (2S)-3-hydroxy-2-(R'-oxy)propanoic acid (minor)
Materials:
-
This compound
-
Anhydrous alcohol (serves as both reactant and solvent)
-
Lewis acid catalyst (e.g., BF3·OEt2, Ti(OiPr)4, Yb(OTf)3)
-
Anhydrous organic solvent (if the alcohol is not used as the solvent, e.g., dichloromethane, THF)
-
Base for quenching (e.g., saturated sodium bicarbonate solution)
-
Organic solvent for extraction
-
Drying agent
Procedure:
-
Acidification: First, the potassium salt is typically converted to the free carboxylic acid. Dissolve this compound in water and acidify to pH 2-3 with dilute HCl. Extract the (R)-oxirane-2-carboxylic acid with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and remove the solvent.
-
Reaction Setup: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve the (R)-oxirane-2-carboxylic acid (1.0 eq) in the anhydrous alcohol or an anhydrous organic solvent.
-
Catalyst Addition: Cool the solution to 0 °C and add the Lewis acid catalyst (e.g., 0.1 eq of BF3·OEt2) dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Workup:
-
Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
-
Purification: Purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Lewis Acid: The Lewis acid coordinates to the epoxide oxygen, activating it towards nucleophilic attack by the weakly nucleophilic alcohol. [5][7]* Anhydrous Conditions: The reaction must be carried out under anhydrous conditions to prevent the Lewis acid from being deactivated by water.
-
Regioselectivity: Under Lewis acidic conditions, the reaction can proceed with attack at either the C2 or C3 position. The regioselectivity will depend on the specific Lewis acid and reaction conditions, but often the attack at the more substituted C2 position is favored due to the development of a partial positive charge at this center in the transition state.
Data Summary Table
| Nucleophile | Conditions | Major Product | Key Considerations |
| Primary Amine | Basic/Neutral, Protic Solvent | β-Amino-α-hydroxy acid | pH control during workup is critical for product isolation. |
| Thiol | Basic, Polar Solvent | β-Thio-α-hydroxy acid | Requires a base to form the more nucleophilic thiolate. |
| Alcohol | Acidic, Lewis Acid Catalyst | β-Alkoxy-α-hydroxy acid | Strict anhydrous conditions are necessary. Regioselectivity can vary. |
| Phenol | Basic | β-Phenoxy-α-hydroxy acid | Phenoxide is a stronger nucleophile than phenol. |
Conclusion
This compound is a versatile chiral synthon that provides access to a wide array of enantiomerically pure compounds through straightforward ring-opening reactions. The protocols outlined in this guide demonstrate the utility of this building block in synthesizing valuable β-substituted-α-hydroxy acids. By carefully selecting the nucleophile and controlling the reaction conditions, researchers can achieve high yields and predictable stereochemical outcomes, making this a powerful tool in the synthesis of complex molecules for pharmaceutical and other applications.
References
- Capacchione, C., et al. (2018). Synthesis of Monoalkyl Glyceryl Ethers by Ring Opening of Glycidol with Alcohols in the Presence of Lewis Acids. ChemSusChem.
- Myers, A. G., et al. (2014). Stereocontrolled Synthesis of Syn-β-Hydroxy-α-amino Acids by Direct Aldolization of Pseudoephenamine Glycinamide.
- Palomo, C., et al. (2011). Synthesis of β-Hydroxy α-Amino Acids Through Brønsted Base-Catalyzed syn-Selective Direct Aldol Reaction of Schiff Bases of Glycine o-Nitroanilide. Journal of the American Chemical Society.
- Corey, E. J., & Zhang, F.-Y. (1999). Asymmetric Synthesis of β-Hydroxy-α-amino Acids.
- Jew, S.-s., & Park, H.-g. (2001). Asymmetric synthesis of beta-hydroxy amino acids via aldol reactions catalyzed by chiral ammonium salts. Tetrahedron: Asymmetry.
-
Base-catalysed oxirane ring-opening reaction. Strong nucleophiles... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
- Deshpande, A., et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism.
- Capacchione, C., et al. (2019).
-
Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. Retrieved January 18, 2026, from [Link]
- Reddy, B. V. S., et al. (2015). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols.
-
PubChem. (n.d.). Potassium (2R)-oxirane-2-carboxylate. Retrieved January 18, 2026, from [Link]
- Mioskowski, C., et al. (1993). Lewis Acid Catalyzed Regiospecific Opening of Vinyl Epoxides by Alcohols. Tetrahedron Letters.
- Capacchione, C., et al. (2019).
- Pace, V., & Holzer, W. (2013). Fluorinated alcohols: powerful promoters for ring-opening reactions of epoxides with carbon nucleophiles. ARKIVOC.
- Alper, H., & Amer, I. (1990). Synthesis of β-Amino α-Hydroxy Carboxylic Esters from Oxiranecarboxylic Esters. The Journal of Organic Chemistry.
- Yan, Z., et al. (2022). Mechanism and Kinetics of Epoxide Ring-Opening with Carboxylic Acids Catalyzed by the Corresponding Carboxylates. Industrial & Engineering Chemistry Research.
- Tummatorn, J., & Dudley, G. B. (2019). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules.
- Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research.
- Ghorbani-Choghamarani, A., & Norouzi, M. (2020). Greener and regioselective ring opening of epoxides with TMSCN using potassium salts of magnetic carbon nitride. Scientific Reports.
- Ishida, S., et al. (2024).
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- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Enzymatic Kinetic Resolution of Racemic Epoxides to Obtain the (R)-Enantiomer
Introduction: The Strategic Value of Enantiopure (R)-Epoxides
Enantiomerically pure epoxides are indispensable building blocks in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries.[1] Their inherent ring strain and susceptibility to nucleophilic attack allow for the stereospecific introduction of vicinal functional groups, making them powerful intermediates for the synthesis of complex chiral molecules.[2][3] The (R)-enantiomers of various epoxides, in particular, are key precursors to a range of blockbuster drugs, including certain beta-blockers, anti-HIV protease inhibitors, and anticonvulsants.[4]
Traditional chemical methods for obtaining single-enantiomer epoxides often rely on stoichiometric chiral reagents or expensive metal catalysts, which can present challenges in terms of cost, scalability, and environmental impact.[5] Biocatalysis, specifically enzymatic kinetic resolution (EKR), has emerged as a powerful and sustainable alternative.[1] EKR leverages the exquisite stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. In the context of this guide, we will focus on the use of epoxide hydrolases (EHs), which catalyze the asymmetric hydrolysis of a racemic epoxide. By selecting an enzyme that preferentially hydrolyzes the (S)-enantiomer, the unreacted (R)-epoxide can be isolated with high enantiomeric excess (ee).[6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, application, and detailed protocols for the enzymatic kinetic resolution of racemic epoxides to yield the valuable (R)-enantiomer.
The Principle of Enzymatic Kinetic Resolution (EKR)
Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst or reagent.[7] In an ideal enzymatic kinetic resolution of a racemic epoxide, the enzyme selectively catalyzes the ring-opening hydrolysis of one enantiomer (e.g., the (S)-epoxide) to the corresponding vicinal diol, leaving the other enantiomer (the (R)-epoxide) unreacted and therefore enriched.
The theoretical maximum yield for the desired unreacted enantiomer in a classic kinetic resolution is 50%.[8] The efficiency of this process is dictated by the enzyme's enantioselectivity, often expressed as the enantiomeric ratio (E), which is the ratio of the specificity constants for the two enantiomers. A high E value is crucial for obtaining the unreacted epoxide with high enantiomeric excess.
Mechanism of Epoxide Hydrolase Action
Epoxide hydrolases (EHs) are a class of enzymes that belong to the α/β-hydrolase fold superfamily.[9] They catalyze the hydrolysis of epoxides to their corresponding diols via a two-step mechanism that does not require any cofactors.[4][10] The catalytic site typically contains a catalytic triad of amino acids: a nucleophilic aspartate, a histidine, and another aspartate or glutamate that acts as a charge-relay system.[10][11]
The mechanism proceeds as follows:
-
Covalent Intermediate Formation: The nucleophilic aspartate residue in the enzyme's active site attacks one of the epoxide's carbon atoms, leading to the opening of the oxirane ring and the formation of a covalent alkyl-enzyme ester intermediate. A tyrosine residue often protonates the epoxide oxygen, facilitating ring opening.[10][12]
-
Hydrolysis: A water molecule, activated by the histidine of the catalytic triad, hydrolyzes the ester intermediate, releasing the vicinal diol product and regenerating the free enzyme for the next catalytic cycle.[9][10]
The high enantioselectivity of epoxide hydrolases arises from the chiral environment of the active site, which preferentially binds and orients one enantiomer for nucleophilic attack over the other.[11]
Experimental Protocols
Protocol 1: Kinetic Resolution of Racemic Styrene Oxide using Beauveria sulfurescens
This protocol describes the kinetic resolution of racemic styrene oxide to produce (R)-styrene oxide, leveraging the (S)-selective epoxide hydrolase activity of the fungus Beauveria sulfurescens.[6]
Materials:
-
Racemic styrene oxide
-
Beauveria sulfurescens cells (whole-cell biocatalyst)
-
Potassium phosphate buffer (50 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Shaking incubator
-
Centrifuge
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and ethyl acetate for chromatography
Procedure:
-
Biocatalyst Preparation: Cultivate Beauveria sulfurescens according to standard microbiological procedures to obtain a sufficient cell mass. Harvest the cells by centrifugation and wash with potassium phosphate buffer.
-
Reaction Setup: In a suitable flask, suspend the Beauveria sulfurescens cells in 50 mM potassium phosphate buffer (pH 7.0).
-
Substrate Addition: Add racemic styrene oxide to the cell suspension. The final substrate concentration should be optimized, but a starting point of 10-50 mM is recommended.
-
Incubation: Incubate the reaction mixture in a shaking incubator at a controlled temperature (e.g., 30°C) with vigorous shaking (e.g., 200 rpm) to ensure adequate mixing and aeration.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking small aliquots. Extract the aliquot with ethyl acetate, dry the organic layer with anhydrous magnesium sulfate, and analyze by chiral GC or HPLC (see Protocol 3) to determine the conversion and the enantiomeric excess of the remaining styrene oxide. The reaction should be stopped at approximately 50% conversion to maximize the yield and ee of the (R)-epoxide.
-
Work-up and Purification:
-
Once the desired conversion is reached, separate the cells from the reaction mixture by centrifugation.
-
Extract the supernatant with ethyl acetate (3 x volume of the aqueous phase).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the unreacted (R)-styrene oxide from the (R)-1-phenyl-1,2-ethanediol product.
-
Protocol 2: Preparative-Scale Kinetic Resolution of Racemic Styrene Oxide to (R)-1-phenyl-1,2-ethanediol using Immobilized Aspergillus niger Epoxide Hydrolase
This protocol focuses on obtaining the (R)-diol, which is the product of the hydrolysis of the (R)-epoxide. It utilizes an immobilized epoxide hydrolase from Aspergillus niger, which exhibits (R)-selectivity.[8]
Materials:
-
Immobilized epoxide hydrolase from Aspergillus niger
-
Racemic styrene oxide
-
Buffer (e.g., potassium phosphate, pH 6.5)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Batch reactor with temperature and pH control
Procedure:
-
Reaction Setup: In a batch reactor, add the immobilized Aspergillus niger epoxide hydrolase to the buffer.
-
Substrate Addition: Add racemic styrene oxide to the reactor. A high substrate concentration (e.g., 120 g/L) can be used with immobilized enzymes.[8]
-
Reaction Conditions: Maintain the reaction at the optimal temperature (e.g., 40°C) and pH (e.g., 6.5) with stirring.[8]
-
Monitoring: Monitor the reaction progress by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the formed diol and the remaining epoxide.
-
Work-up:
-
After the reaction reaches approximately 50% conversion, filter off the immobilized enzyme for reuse.
-
Extract the aqueous phase with ethyl acetate.
-
Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The resulting mixture contains (S)-styrene oxide and (R)-1-phenyl-1,2-ethanediol, which can be separated by column chromatography.
-
Protocol 3: Determination of Enantiomeric Excess (ee)
Accurate determination of the enantiomeric excess of both the unreacted epoxide and the diol product is crucial. Chiral gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most common techniques.[1][13]
A. Chiral Gas Chromatography (GC) for Styrene Oxide
-
Column: Cyclodextrin-based chiral capillary column (e.g., β-dex 225).[1]
-
Injector Temperature: 200°C.
-
Detector (FID) Temperature: 250°C.
-
Carrier Gas: Helium.
-
Oven Temperature Program: Start at 80°C, hold for 1 min, ramp to 150°C at 5°C/min, and hold for 5 min.[13]
-
Sample Preparation: Dilute the sample in a suitable solvent (e.g., dichloromethane).
B. Chiral High-Performance Liquid Chromatography (HPLC) for Styrene Oxide
-
Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).[13]
-
Mobile Phase: n-Hexane/isopropanol (e.g., 90:10 v/v).[13]
-
Flow Rate: 1.0 mL/min.[13]
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase.
Data Analysis: The enantiomeric excess is calculated from the peak areas of the two enantiomers (A1 and A2) using the formula: % ee = |(A1 - A2) / (A1 + A2)| * 100
Data Presentation
| Enzyme Source | Substrate | Desired Product | % ee (Product) | % Yield (max) | Reference |
| Beauveria sulfurescens | Racemic Styrene Oxide | (R)-Styrene Oxide | >98% | ~50% | [6] |
| Aspergillus niger (immobilized) | Racemic Styrene Oxide | (R)-1-phenyl-1,2-ethanediol | >99% | ~50% | [8] |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conversion | Inactive enzyme, suboptimal pH or temperature. | Verify enzyme activity. Optimize pH and temperature for the specific enzyme. |
| Low Enantiomeric Excess | Reaction proceeded past 50% conversion. Racemization of the epoxide. | Carefully monitor the reaction and stop at ~50% conversion. For GC analysis, use the lowest possible temperatures to avoid on-column racemization.[1] |
| Poor Separation of Products | Inefficient extraction or chromatography. | Optimize the extraction solvent and the mobile phase for column chromatography. |
Conclusion
Enzymatic kinetic resolution offers a highly efficient, selective, and environmentally benign route to enantiomerically pure (R)-epoxides and their corresponding diols. The choice of enzyme is critical to achieving the desired enantioselectivity. The protocols outlined in this guide provide a solid foundation for researchers to develop and optimize their own enzymatic resolution processes. The high demand for chiral epoxides in the synthesis of pharmaceuticals and other fine chemicals ensures that EKR will remain a vital tool in the field of asymmetric synthesis.[2][5]
References
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Epoxide hydrolase - M-CSA Mechanism and Catalytic Site Atlas. Available at: [Link]
-
Preparative-scale kinetic resolution of racemic styrene oxide by immobilized epoxide hydrolase - PubMed. Available at: [Link]
-
Determinants of Reactivity and Selectivity in Soluble Epoxide Hydrolase from Quantum Mechanics/Molecular Mechanics Modeling | Biochemistry - ACS Publications. Available at: [Link]
-
Epoxide Syntheses and Ring-Opening Reactions in Drug Development - MDPI. Available at: [Link]
-
The Multifaceted Role of Epoxide Hydrolases in Human Health and Disease - PMC. Available at: [Link]
-
Resolution of styrene oxide by Aspergillus niger and Beauveria... | Download Scientific Diagram - ResearchGate. Available at: [Link]
-
Epoxides | Polymer & Pharmaceutical Synthesis - Mettler Toledo. Available at: [Link]
-
Reaction Mechanism of Soluble Epoxide Hydrolase: Insights from Molecular Dynamics Simulations | Journal of the American Chemical Society. Available at: [Link]
-
HPLC Separation of the Diastereomeric Glutathione Adducts of Styrene Oxide | Scilit. Available at: [Link]
-
Epoxide hydrolase - Wikipedia. Available at: [Link]
-
Epoxide Hydrolases: Multipotential Biocatalysts - PMC - NIH. Available at: [Link]
-
Styrene oxide kinetic resolution with known epoxide hydrolases. - ResearchGate. Available at: [Link]
-
Directed Evolution of the Epoxide Hydrolase fromAspergillus niger - SemOpenAlex. Available at: [Link]
-
Preparation of enantiopure epoxides by biocatalytic kinetic resolution - WUR eDepot. Available at: [Link]
-
Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - RSC Publishing. Available at: [Link]
-
Epoxide - Wikipedia. Available at: [Link]
-
Chiral Separation of Styrene Oxides Supported by Enantiomeric Tetrahedral Neutral Pd(II) Cages | Inorganic Chemistry - ACS Publications. Available at: [Link]
-
Ni-Catalyzed Enantioselective Suzuki–Miyaura-Type Coupling of Styrene Oxides with Arylboronic Acids - American Chemical Society. Available at: [Link]
-
Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications - PMC - PubMed Central. Available at: [Link]
-
Epoxide Synthesis and Ring-Opening Reactions - Encyclopedia.pub. Available at: [Link]
-
Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. - STEM - Unipd. Available at: [Link]
-
OC VI (HS 2015) Bode Research Group [Link] 1 T his work is lic en s e d u nd er a Crea tiv e C om mo ns A ttri. Available at: [Link]
-
Kinetic resolution - Wikipedia. Available at: [Link]
-
A Guide to the Analysis of Chiral Compounds by GC. Available at: [Link]
-
Adaptation of Chiral GC into existing undergraduate labs to improve student appreciation of stereochemistry - ChemRxiv. Available at: [Link]
-
Investigation of the Kinetic Resolution of Terminal Epoxides by Al(III), Co(III), and Cr(III)salen Complexes. Available at: [Link]
-
Enantiomeric Recognition and Separation by Chiral Nanoparticles - MDPI. Available at: [Link]
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Application Notes & Protocols: The Strategic Use of Potassium (R)-oxirane-2-carboxylate as a Premier Chiral Building Block
Abstract
Potassium (R)-oxirane-2-carboxylate, also known as potassium (R)-glycidate, is a highly valuable chiral building block in asymmetric synthesis. Its significance is rooted in the unique reactivity of its strained three-membered epoxide ring, which allows for regio- and stereoselective ring-opening reactions.[1] This functionality makes it a cornerstone intermediate in the pharmaceutical industry for the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), where specific stereochemistry is paramount for therapeutic efficacy and safety.[2][3][4] This guide provides an in-depth exploration of its properties, safety protocols, and practical applications, offering detailed methodologies for its use in constructing complex chiral molecules.
Introduction: The Imperative of Chirality in Modern Synthesis
In the realm of drug discovery and development, the chirality of a molecule is often as critical as its chemical composition. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit vastly different pharmacological, toxicological, and metabolic profiles.[2] Consequently, the ability to synthesize a single, desired enantiomer is a fundamental requirement of modern pharmaceutical chemistry. Chiral building blocks like this compound are indispensable tools for this purpose. The inherent strain of the oxirane ring makes it a potent electrophile, primed for nucleophilic attack, thereby enabling the controlled and predictable installation of new stereocenters.[4][5] This document serves as a technical resource for researchers and drug development professionals, detailing the strategic application of this versatile intermediate.
Physicochemical Properties and Identification
A thorough understanding of the physical and chemical properties of a reagent is the foundation of its effective and safe use.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Potassium (R)-glycidate |
| CAS Number | 82044-23-3[6][7][8] |
| Molecular Formula | C₃H₃KO₃[8][9] |
| Molecular Weight | 126.16 g/mol [1][8] |
| Appearance | White to off-white solid |
| Purity | Typically ≥97%[1][6][8] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere.[9] Keep containers tightly closed in a dry, cool, and well-ventilated place.[10] |
graph "Potassium_R_oxirane_2_carboxylate" { layout=neato; node [shape=plaintext]; edge [style=invis];// Define nodes for atoms with positions K [label="K⁺", pos="0,1.5!"]; O1 [label="O⁻", pos="2,0.5!"]; C1 [label="C", pos="3,1!"]; O2 [label="O", pos="2.5,2!"]; C2 [label="C", pos="4.5,1.5!"]; H1 [label="H", pos="5,0.8!"]; C3 [label="C", pos="4,2.5!"]; H2 [label="H", pos="3.5,3.2!"]; H3 [label="H", pos="5,2.8!"]; O3 [label="O", pos="3.5,0!"];
// Draw bonds edge [style=solid, color="#202124"]; C1 -- O1; C1 -- O3; C1 -- C2; C2 -- O2; C2 -- H1; C3 -- O2; C3 -- H2; C3 -- H3; C2 -- C3; }
Caption: Structure of this compound.
Critical Safety and Handling Protocols
This compound requires careful handling due to its potential health effects. Adherence to established safety protocols is mandatory.
GHS Hazard Identification:
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[11]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[12]
Handling and Personal Protective Equipment (PPE):
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Personal Protective Equipment:
-
General Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[10][12]
Accidental Release Measures:
-
Minor Spills: Clean up spills immediately. Use dry clean-up procedures to avoid generating dust. Sweep or vacuum the material into a sealed, labeled container for disposal.[12]
-
Major Spills: Evacuate the area. Alert emergency services. Wear appropriate PPE. Prevent spillage from entering drains or waterways.[12]
Core Reactivity: The Nucleophilic Ring-Opening
The synthetic utility of this compound stems from the high ring strain of the epoxide. This makes the carbon atoms of the ring electrophilic and susceptible to attack by a wide range of nucleophiles. The reaction proceeds via an Sₙ2 mechanism, resulting in the inversion of stereochemistry at the site of attack. This predictable stereochemical outcome is the key to its power in asymmetric synthesis.
The carboxylate group directs nucleophilic attack primarily to the C3 position (β-position relative to the carboxylate), leading to excellent regioselectivity.
Caption: General mechanism of nucleophilic ring-opening.
Application Note I: Synthesis of a Chiral β-Amino Alcohol Precursor
Chiral β-amino alcohols are privileged scaffolds in many pharmaceuticals, notably β-blockers.[1] This protocol details the ring-opening of this compound with a primary amine to generate a key synthetic intermediate.
Reaction Scheme: (R)-oxirane-2-carboxylate + R'-NH₂ → (R)-3-(R'-amino)-2-hydroxypropanoate
Rationale: This reaction exemplifies a direct and stereospecific method for introducing a nitrogen nucleophile. The choice of a protic solvent like ethanol can facilitate the reaction by protonating the epoxide oxygen, making the ring more susceptible to opening. The reaction is typically performed at elevated temperatures to overcome the activation energy. The resulting amino acid is then reduced in a subsequent step (not detailed here) to yield the final β-amino alcohol.
Experimental Protocol:
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Benzylamine (1.2 eq)
-
Ethanol (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for work-up
-
Silica gel for column chromatography
-
-
Procedure:
-
To a round-bottom flask under an argon atmosphere, add this compound (1.0 eq) and anhydrous ethanol (approx. 0.2 M concentration).
-
Stir the suspension until the solid is partially dissolved.
-
Add benzylamine (1.2 eq) to the mixture via syringe.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude residue contains the potassium salt of the amino acid. Acidify the aqueous solution of the residue carefully with 1M HCl to pH ~6-7 to protonate the carboxylate.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amino acid intermediate.
-
Caption: Logical workflow from chiral building block to API.
Conclusion
This compound is a testament to the power of small, functionalized chiral molecules in complex synthesis. Its predictable reactivity, high stereochemical fidelity, and commercial availability make it an exemplary building block for academic and industrial researchers. The protocols and principles outlined in this guide demonstrate its utility and provide a framework for its successful integration into synthetic routes targeting chiral pharmaceuticals and other high-value molecules.
References
- Apollo Scientific.
- Biosynth.
- MySkinRecipes. Potassium (S)
- PubChem.
- Atlas of Science.
- Thermo Fisher Scientific.
- BenchChem. A Technical Guide to the Discovery and Synthesis of Chiral Epoxides.
- MDPI. Epoxide Syntheses and Ring-Opening Reactions in Drug Development.
- BenchChem. A Technical Guide to the Synthesis of Potassium (S)
- Ambeed. 82044-23-3 | Potassium (R)
- CymitQuimica. (R)
- BLD Pharm. 82044-23-3|Potassium (R)
- Labsolu.ca. Potassium (R)
- ResearchGate. oxirane ring opening reaction mechanism by carboxylic acid.
- ResearchGate.
- Sigma-Aldrich.
- 001CHEMICAL. CAS No.
- ResearchGate.
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Application of Potassium (R)-Oxirane-2-Carboxylate in the Synthesis of Irreversible Enzyme Inhibitors: A Technical Guide
Introduction: The Strategic Value of a Chiral Epoxide
In the landscape of modern drug discovery and chemical biology, the development of potent and selective enzyme inhibitors is paramount. Among the various strategies employed, covalent inhibition offers a path to achieving high potency and prolonged duration of action. Potassium (R)-oxirane-2-carboxylate stands out as a valuable chiral building block in this endeavor.[1] Its utility is rooted in the stereochemically defined epoxide ring, a strained three-membered heterocycle that serves as an electrophilic "warhead." This feature allows for the synthesis of mechanism-based irreversible inhibitors that can covalently modify a target enzyme, leading to its inactivation.
This guide provides an in-depth exploration of the application of this compound, focusing on its use in synthesizing inhibitors for cysteine proteases, a class of enzymes implicated in numerous pathological conditions. We will dissect the underlying chemical principles, provide detailed synthetic protocols, and outline methods for biochemical validation, offering researchers a comprehensive resource for leveraging this versatile reagent.
Section 1: The Chemistry of Covalent Inhibition by Epoxides
The inhibitory power of molecules derived from this compound stems from the high reactivity of the epoxide ring towards nucleophiles. In the context of enzyme inhibition, the target is often a nucleophilic amino acid residue within the enzyme's active site.
Mechanism of Action: Irreversible Alkylation
For cysteine proteases, the key catalytic residue is a highly reactive cysteine thiol (or thiolate anion). The inhibition process is an irreversible, active-site-directed alkylation event. The sulfur atom of the cysteine residue acts as a potent nucleophile, attacking one of the electrophilic carbons of the epoxide ring. This results in the opening of the ring and the formation of a stable thioether covalent bond between the inhibitor and the enzyme.[2] This covalent modification permanently blocks the active site, rendering the enzyme catalytically inactive. The specificity of the inhibitor is conferred by an attached recognition element (often a peptide or peptidomimetic chain) that directs the epoxide warhead to the active site of the target protease.[3]
The general mechanism is depicted below:
Caption: Mechanism of irreversible inhibition of a cysteine protease.
The stereochemistry of the (R)-oxirane is critical, as enzymatic active sites are chiral environments. The precise spatial arrangement of the epoxide and the recognition moiety is essential for optimal binding and subsequent covalent reaction.[4]
Section 2: Synthesis of Peptidomimetic Cysteine Protease Inhibitors
A prominent example of a potent cysteine protease inhibitor class derived from an epoxysuccinyl scaffold is represented by E-64 (L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane) and its analogues.[4][5] These inhibitors have been instrumental in probing the function of cysteine proteases like cathepsins.[5][6] The synthesis of such molecules generally involves the coupling of the epoxide-containing carboxylic acid to a peptide or peptidomimetic fragment that provides selectivity for the target enzyme.
The general synthetic workflow is outlined below. It involves standard peptide chemistry to build the recognition element, followed by coupling to the epoxide warhead.
Caption: General workflow for synthesizing epoxide inhibitors.
Detailed Protocol: Synthesis of an E-64 Analogue
This protocol describes a representative synthesis of a peptidomimetic epoxide inhibitor. It is adapted from established procedures for synthesizing epoxide-based cysteine protease inhibitors.[7]
Causality Note: The direct use of this compound in peptide coupling is often inefficient. It is typically converted to a more reactive species, such as an activated ester or the free acid, for coupling. This protocol assumes the use of the corresponding free acid, (2R,3R)-oxirane-2,3-dicarboxylic acid monoester, which can be prepared from diethyl L-tartrate.[7]
| Step | Objective | Key Reagents & Solvents | Typical Conditions | Rationale & Self-Validation Checkpoint |
| 1 | Peptide Coupling | Boc-L-Leucine, Agmatine sulfate, EDCI, HOBt, DIPEA, DMF | 0°C to RT, 12-18 h | Rationale: EDCI/HOBt is a standard, efficient system for amide bond formation, minimizing racemization. DIPEA is a non-nucleophilic base to neutralize acid byproducts and the amine salt. Checkpoint: TLC or LC-MS analysis should show consumption of starting materials and formation of a new, less polar spot corresponding to Boc-Leu-Agmatine. |
| 2 | Boc Deprotection | Trifluoroacetic acid (TFA), Dichloromethane (DCM) | 0°C to RT, 1-2 h | Rationale: TFA is a strong acid that cleanly cleaves the acid-labile Boc protecting group. The reaction is run at low temperature to suppress potential side reactions. Checkpoint: LC-MS will confirm the loss of the Boc group (mass decrease of 100 Da) and formation of the amine TFA salt. |
| 3 | Epoxide Coupling | Leu-Agmatine TFA salt, Activated Epoxysuccinate, EDCI, HOBt, DIPEA, DMF | 0°C to RT, 12-18 h | Rationale: The newly deprotected amine is coupled to the epoxide-containing carboxylic acid using the same reliable peptide coupling chemistry. Checkpoint: Reaction progress is monitored by LC-MS. The final product should be identifiable by its expected mass. Purify via flash chromatography or preparative HPLC. |
| 4 | Ester Saponification | Protected Final Product, Lithium Hydroxide (LiOH), THF/H₂O | 0°C, 1-4 h | Rationale: (Optional, if an ester was used). LiOH is a strong base for hydrolyzing the ester to the final carboxylic acid. The reaction is performed at 0°C to ensure the hydroxide does not attack and open the sensitive epoxide ring.[7] Checkpoint: LC-MS will show a mass change corresponding to the hydrolysis of the ester group. The final product is typically purified by preparative HPLC. |
Section 3: Biochemical Validation and Data Analysis
Once synthesized, the inhibitory potency of the new compound must be determined. This is typically done using an in vitro enzymatic assay.
Protocol: Fluorometric Assay for Cathepsin B Inhibition
This protocol provides a method to determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) for a synthesized compound against Cathepsin B, a representative cysteine protease.
-
Materials Preparation:
-
Assay Buffer: 100 mM Sodium Acetate, 1 mM EDTA, pH 5.5.
-
Activation Buffer: Assay buffer containing 5 mM Dithiothreitol (DTT). DTT is a reducing agent required to ensure the active site cysteine is in its reduced, active thiol state.
-
Enzyme Stock: Recombinant human Cathepsin B.
-
Substrate Stock: Z-Arg-Arg-AMC (a fluorogenic substrate).
-
Inhibitor Stock: Synthesized epoxide inhibitor dissolved in DMSO.
-
-
Enzyme Activation:
-
Dilute Cathepsin B to a working concentration (e.g., 2X final concentration) in Activation Buffer.
-
Incubate for 15 minutes at 37°C. Rationale: This pre-incubation step ensures the full activation of the enzyme population before introducing the inhibitor.
-
-
Inhibition Reaction:
-
In a 96-well black plate, add varying concentrations of the inhibitor (prepared by serial dilution in Assay Buffer). Include a "no inhibitor" control (DMSO vehicle only).
-
Add the activated enzyme solution to each well.
-
Incubate the enzyme-inhibitor mixture for a defined period (e.g., 30 minutes) at 37°C. Rationale: For irreversible inhibitors, this pre-incubation allows the covalent reaction to proceed. The rate of inactivation (kinact) can be determined by varying this time.
-
-
Activity Measurement:
-
Initiate the reaction by adding the fluorogenic substrate Z-Arg-Arg-AMC to all wells.
-
Immediately place the plate in a fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm).
-
Monitor the increase in fluorescence over time (kinetic read). The rate of substrate cleavage is proportional to the remaining active enzyme.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each inhibitor concentration.
-
Normalize the velocities to the "no inhibitor" control (100% activity).
-
Plot the percent activity versus the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., four-parameter logistic equation) to determine the IC₅₀ value.
-
Data Presentation
Quantitative data from such screens should be presented clearly to allow for structure-activity relationship (SAR) analysis.
Table 1: Inhibitory Potency of Hypothetical E-64 Analogues
| Compound ID | P2 Residue | P1' Group | Cathepsin B IC₅₀ (nM) | Cathepsin L IC₅₀ (nM) |
| E-64 | Leucine | Agmatine | 5.2 | 1.5 |
| HZ-101 | Phenylalanine | Benzylamide | 25.8 | 8.3 |
| HZ-102 | Valine | Agmatine | 15.1 | 4.7 |
| HZ-103 | Leucine | Benzyl Ester | 45.3 | 12.9 |
Data is hypothetical and for illustrative purposes only. This format allows for easy comparison of how changes in the inhibitor structure affect potency and selectivity against different enzymes.[8]
Section 4: Broader Applications and Future Directions
While cysteine proteases are a primary target, the epoxide warhead is versatile. For instance, inhibitors of soluble epoxide hydrolase (sEH) , a therapeutic target for hypertension and inflammation, also utilize electrophilic groups to interact with the enzyme's active site.[9][10][11] sEH inhibitors prevent the degradation of beneficial anti-inflammatory lipid epoxides.[12] The principles of designing a recognition scaffold attached to an electrophilic warhead are broadly applicable across different enzyme families. The key is to match the warhead's reactivity and the scaffold's binding elements to the specific topology and catalytic residues of the target enzyme's active site.
The continued exploration of derivatives from chiral building blocks like this compound will undoubtedly lead to the development of novel, highly selective, and potent enzyme inhibitors for a wide range of therapeutic applications.
References
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MySkinRecipes. (n.d.). Potassium (S)-oxirane-2-carboxylate. Retrieved from [Link]
-
Jacobsen, J. R., et al. (2012). Design, Synthesis, and Optimization of Novel Epoxide Incorporating Peptidomimetics as Selective Calpain Inhibitors. Journal of Medicinal Chemistry, 55(18), 8038–8050. Available at: [Link]
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Kontogiorgis, C., et al. (2021). Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 26(23), 7358. Available at: [Link]
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Hussain, S., et al. (2022). Discovery of Novel Cysteine Protease Inhibitors for the Treatment of Coronavirus (COVID-19). Current Topics in Medicinal Chemistry, 22(23), 1918-1937. Available at: [Link]
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Journal of Cellular and Molecular Pharmacology. (2023). Enzyme Inhibition: Mechanisms, Types, and Applications in Drug Development. OMICS International. Available at: [Link]
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Demir, D., et al. (2024). Some Novel Oxirane-Thiirane Derivatives: Synthesis, Molecular docking and Enzymatic Inhibition for Therapeutic Potential. Semantic Scholar. Available at: [Link]
-
MDPI. (2023). Iron-Promoted 1,5-Substitution Reaction of Endocyclic Enyne Oxiranes with MeMgBr: A Stereoselective Method for the Synthesis of Exocyclic 2,4,5-Trienol Derivatives. MDPI. Available at: [Link]
-
Kim, I. H., et al. (2008). Development of a high-throughput screen for soluble epoxide hydrolase inhibition. Analytical Biochemistry, 374(1), 77–86. Available at: [Link]
-
Wang, W., et al. (2021). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of Medicinal Chemistry, 64(7), 3614–3641. Available at: [Link]
-
Barrett, A. J., et al. (1982). L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane (E-64) and Its Analogues as Inhibitors of Cysteine Proteinases Including Cathepsins B, H and L. Biochemical Journal, 201(1), 189–198. Available at: [Link]
-
Schaschke, N. (2007). (2S,3S)-Oxirane-2,3-dicarboxylic acid: a privileged platform for probing human cysteine cathepsins. Journal of Biotechnology, 129(2), 231-238. Available at: [Link]
-
Kim, J., et al. (2005). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry, 48(24), 7501-7515. Available at: [Link]
-
Yudin, A. K., & Caiazzo, A. (2014). Synthesis of epoxides via base-promoted ring closure. Science of Synthesis, 37, 407-429. Available at: [Link]
-
Expert Opinion on Therapeutic Patents. (2022). Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade. Taylor & Francis Online. Available at: [Link]
-
ResearchGate. (1996). Demonstration that 1-trans-epoxysuccinyl-L-leucylamido-(4-guanidino) butane (E-64) is one of the most effective low Mr inhibitors of trypsin-catalysed hydrolysis. ResearchGate. Available at: [Link]
-
ResearchGate. (2002). Alkynyl - Oxiranes and Aziridines: Synthesis and Ring Opening Reactions with Carbon Nucleophiles. ResearchGate. Available at: [Link]
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Journal of Chemical Information and Modeling. (2023). Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors. ACS Publications. Available at: [Link]
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Schirmeister, T., & Klock, C. (2002). Inhibitors of cysteine proteases. Current Medicinal Chemistry, 9(13), 1251-1268. Available at: [Link]
-
MDPI. (2023). Epoxide Hydrolase Inhibitors for the Treatment of Alzheimer's Disease and Other Neurological Disorders: A Comprehensive Review. MDPI. Available at: [Link]
-
Barrett, A. J., et al. (1982). L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane (E-64) and its analogues as inhibitors of cysteine proteinases including cathepsins B, H and L. Biochemical Journal, 201(1), 189-198. Available at: [Link]
-
ResearchGate. (2022). Ruthenium complexes show potent inhibition of AKR1C1, AKR1C2, and AKR1C3 enzymes and anti-proliferative action against chemoresistant ovarian cancer cell line. ResearchGate. Available at: [Link]
-
ACS Publications. (2023). Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors. Journal of Chemical Information and Modeling. Available at: [Link]
-
Journal of Pain Research. (2021). Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy. Dove Medical Press. Available at: [Link]
- Google Patents. (2023). Crystalline inhibitors of cysteine proteases and methods of use thereof.
-
ResearchGate. (2005). Colorimetric Assays for Quantitative Analysis and Screening of Epoxide Hydrolase Activity. ResearchGate. Available at: [Link]
-
Towatari, T., et al. (1991). E64 [trans-epoxysuccinyl-L-leucylamido-(4-guanidino)butane] analogues as inhibitors of cysteine proteinases: investigation of S2 subsite interactions. FEBS Letters, 280(2), 311-315. Available at: [Link]
-
Brockie, H. C., et al. (1996). Demonstration that 1-trans-epoxysuccinyl-L-leucylamido-(4-guanidino) butane (E-64) is one of the most effective low Mr inhibitors of trypsin-catalysed hydrolysis. Biochemical Journal, 314(Pt 2), 535-540. Available at: [Link]
-
Morisseau, C., & Hammock, B. D. (2005). Epoxide hydrolases: mechanisms, inhibitor designs, and biological roles. Annual Review of Pharmacology and Toxicology, 45, 311-333. Available at: [Link]
-
Jamison, T. F., et al. (2007). Ladder Polyether Synthesis via Epoxide-Opening Cascades Directed by a Disappearing Trimethylsilyl Group. Journal of the American Chemical Society, 129(46), 14332–14345. Available at: [Link]
-
Endo, S., et al. (2014). Synthesis of non-prenyl analogues of baccharin as selective and potent inhibitors for aldo-keto reductase 1C3. Bioorganic & Medicinal Chemistry, 22(19), 5471-5481. Available at: [Link]
-
Edmondson, D. E., et al. (2014). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Medicinal Chemistry, 4(5), 447-491. Available at: [Link]
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- 3. Inhibitors of cysteine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane (E-64) and its analogues as inhibitors of cysteine proteinases including cathepsins B, H and L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. L-trans-Epoxysuccinyl-leucylamido(4-guanidino)butane (E-64) and its analogues as inhibitors of cysteine proteinases including cathepsins B, H and L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. (2S,3S)-Oxirane-2,3-dicarboxylic acid: a privileged platform for probing human cysteine cathepsins - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. E64 [trans-epoxysuccinyl-L-leucylamido-(4-guanidino)butane] analogues as inhibitors of cysteine proteinases: investigation of S2 subsite interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. dovepress.com [dovepress.com]
Application Note & Protocol Guide: Stereoselective Synthesis of Chiral β-Amino Alcohols from Potassium (R)-Oxirane-2-Carboxylate
Abstract
Chiral vicinal amino alcohols are foundational structural motifs in a vast array of natural products, pharmaceuticals, and serve as indispensable ligands in asymmetric catalysis.[1][2] This technical guide details a robust and stereoselective pathway to synthesize valuable β-amino alcohols, utilizing potassium (R)-oxirane-2-carboxylate as a versatile and enantiomerically pure chiral building block.[3] The strategy hinges on a highly regioselective nucleophilic ring-opening of the epoxide by various amines, followed by the reduction of the carboxylic acid moiety. We provide a deep dive into the mechanistic underpinnings of the stereoselectivity, detailed experimental protocols, and a discussion of the critical parameters that ensure high yield and optical purity. This document is intended for researchers, chemists, and process development scientists in the pharmaceutical and fine chemical industries.
Introduction: The Strategic Value of this compound
The synthesis of enantiopure compounds is a cornerstone of modern drug development. Chiral amino alcohols, in particular, are key components in numerous active pharmaceutical ingredients (APIs), including β-blockers, antiviral agents, and chemotherapeutics.[3][4] Traditional synthetic methods often begin with the chiral pool, such as amino acids, but can require extensive protecting group manipulations.[5][6]
This compound, also known as potassium (R)-glycidate, offers a compelling alternative.[7] It is a compact, three-carbon synthon with a defined stereocenter at the C2 position. The inherent ring strain of the epoxide makes it an excellent electrophile, susceptible to ring-opening by a wide range of nucleophiles.[7][8] The strategic advantages of this starting material are twofold:
-
Inherent Chirality: The (R)-stereocenter is pre-installed, providing a direct route to chiral products without the need for asymmetric induction or resolution steps.
-
Orthogonal Reactivity: The molecule possesses two distinct functional groups—an electrophilic epoxide and a nucleophilic carboxylate (or its corresponding acid). This allows for sequential, controlled transformations.
This guide focuses on the reaction cascade initiated by the nucleophilic attack of an amine on the epoxide ring, a process that establishes the crucial β-amino alcohol backbone.
The Core Synthetic Strategy: A Two-Step Transformation
The conversion of this compound to a chiral β-amino alcohol is achieved through a reliable two-step sequence. This approach ensures both high stereofidelity and chemical yield.
Diagram 2: Mechanism of regioselective amine attack on the epoxide.
Experimental Protocols
The following protocols are provided as a robust starting point. Researchers should optimize conditions based on the specific amine used and the desired scale.
Protocol 1: Ring-Opening with Benzylamine
This protocol details the synthesis of (R)-2-hydroxy-3-(benzylamino)propanoic acid.
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Deionized Water
-
Hydrochloric Acid (2M)
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (e.g., 5.0 g, 39.6 mmol) in deionized water (40 mL).
-
Nucleophile Addition: To the stirring solution, add benzylamine (4.7 mL, 43.6 mmol) dropwise at room temperature. A mild exotherm may be observed.
-
Reaction Monitoring: Allow the mixture to stir at room temperature for 12-24 hours. The reaction can be monitored by TLC or LC-MS to confirm the consumption of the starting material.
-
Acidification (Workup): Cool the reaction mixture in an ice bath. Carefully acidify the solution to a pH of ~6.0 by the dropwise addition of 2M HCl. The product will precipitate as a white solid. Causality Note: Acidification protonates the carboxylate, significantly reducing its water solubility and allowing for isolation.
-
Isolation: Stir the slurry in the ice bath for 30 minutes, then collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake sequentially with cold deionized water (2 x 15 mL) and cold diethyl ether (2 x 15 mL) to remove unreacted benzylamine and other organic-soluble impurities.
-
Drying: Dry the purified white solid under vacuum to a constant weight.
Expected Outcome:
-
Yield: Typically 80-95%.
-
Purity: >98% by NMR and LC-MS. The enantiomeric excess should be >99%, identical to the starting material.
Protocol 2: Reduction to (R)-3-(Benzylamino)propane-1,2-diol
This protocol describes the reduction of the intermediate amino acid to the final amino alcohol product. [9] Materials:
-
(R)-2-hydroxy-3-(benzylamino)propanoic acid (from Protocol 1) (1.0 eq)
-
Lithium Aluminum Hydride (LiAlH₄) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium Sulfate Decahydrate (Na₂SO₄·10H₂O) or Rochelle's Salt
-
Ethyl Acetate
Procedure:
-
Reaction Setup: To a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), add anhydrous THF (e.g., 100 mL). Cool the flask to 0 °C in an ice bath.
-
Reducing Agent: Carefully and portion-wise, add LiAlH₄ (e.g., 3.4 g, 90 mmol) to the cold THF. Safety Note: LiAlH₄ reacts violently with water. Ensure all glassware is scrupulously dry.
-
Substrate Addition: Dissolve the amino acid (e.g., 5.9 g, 30 mmol) in a minimum amount of anhydrous THF and add it dropwise to the stirring LiAlH₄ suspension via an addition funnel over 30-45 minutes. The rate of addition should be controlled to manage the effervescence.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC/LC-MS indicates full conversion.
-
Quenching (Workup): Cool the flask back to 0 °C. Quench the reaction with extreme caution by the slow, dropwise addition of water (3.4 mL), followed by 15% aqueous NaOH (3.4 mL), and finally more water (10.2 mL) (Fieser's method). This procedure is designed to precipitate the aluminum salts as a granular solid.
-
Filtration: Stir the resulting slurry vigorously for 1 hour, then filter it through a pad of Celite. Wash the filter cake thoroughly with additional THF and ethyl acetate.
-
Purification: Combine the organic filtrates and concentrate them under reduced pressure. The resulting crude oil or solid can be further purified by flash column chromatography on silica gel if necessary.
Data Summary: Versatility of the Reaction
The described methodology is applicable to a range of primary and secondary amines. The table below summarizes representative outcomes for the initial ring-opening step.
| Amine Nucleophile | Product Structure | Typical Yield (%) | Stereochemical Purity | Notes |
| Ammonia (aq.) | (R)-3-amino-2-hydroxypropanoic acid | 85-95% | >99% ee | A direct route to a key β-amino acid. |
| Benzylamine | (R)-3-(benzylamino)-2-hydroxypropanoic acid | 80-95% | >99% ee | The benzyl group can be removed later via hydrogenolysis. |
| Aniline | (R)-3-anilino-2-hydroxypropanoic acid | 70-85% | >99% ee | Electron-poor amines may require longer reaction times or mild heating. |
| Methylamine | (R)-2-hydroxy-3-(methylamino)propanoic acid | 85-95% | >99% ee | Volatile amine; use a solution (e.g., 40% in H₂O) and a sealed vessel. |
Conclusion and Future Outlook
The stereoselective synthesis of chiral β-amino alcohols from this compound represents a highly efficient and reliable synthetic strategy. By leveraging the inherent chirality and reactivity of this building block, complex and valuable molecules can be accessed in a straightforward, two-step process. The protocols described herein are scalable and applicable to a diverse range of amine nucleophiles, making this a powerful tool for academic research, drug discovery, and process development. The fidelity of the stereochemical transfer from starting material to final product underscores the robustness of this synthetic design.
References
- MySkinRecipes. Potassium (S)-oxirane-2-carboxylate.
- Benchchem. A Comprehensive Review of the Synthesis of Chiral Amino Alcohols: A Technical Guide for Researchers and Drug Development Profess.
- Biosynth. Potassium oxirane-2-carboxylate | 51877-54-4.
- Benchchem. discovery and synthesis of chiral amino alcohols.
- PubMed. Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings.
- National Institutes of Health (NIH). Efficient Routes to a Diverse Array of Amino Alcohol-Derived Chiral Fragments.
-
Royal Society of Chemistry. Diastereoselective synthesis of vicinal amino alcohols. [Online] Available at: [Link]
- MDPI. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals.
- Diva-Portal.org. Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis.
-
ResearchGate. Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. [Online] Available at: [Link]
-
Royal Society of Chemistry. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. [Online] Available at: [Link]
- Chemrio. This compound.
- Benchchem. Potassium oxirane-2-carboxylate | 51877-54-4.
- Semantic Scholar. Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings.
-
PubChem. Potassium (2R)-oxirane-2-carboxylate. [Online] Available at: [Link]
-
ResearchGate. Experimental and theoretical study on the kinetics and mechanism of the amine-catalyzed reaction of oxiranes with carboxylic acids. [Online] Available at: [Link]
- Benchchem. A Technical Guide to (R)-methyl oxirane-2-carboxylate: Commercial Availability, Synthesis, and Applications in Drug Development.
-
Chemistry LibreTexts. Nucleophilic Acyl Substitution Reactions. [Online] Available at: [Link]
-
Master Organic Chemistry. Nucleophiles and Electrophiles. [Online] Available at: [Link]
Sources
- 1. Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Diastereoselective synthesis of vicinal amino alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Potassium (S)-oxirane-2-carboxylate [myskinrecipes.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Stereoselective amino alcohol synthesis via chemoselective electrocatalytic radical cross-couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Potassium (R)-oxirane-2-carboxylate as a Versatile Precursor for Peptidomimetics
Introduction: The Strategic Value of a Chiral Epoxide in Peptidomimetic Design
Peptidomimetics, molecules that mimic the structure and function of natural peptides, are a cornerstone of modern drug discovery. They offer the potential for enhanced metabolic stability, improved oral bioavailability, and receptor selectivity compared to their natural peptide counterparts.[1] A key challenge in the synthesis of peptidomimetics is the precise control of stereochemistry, as biological activity is often highly dependent on the three-dimensional arrangement of atoms.
Potassium (R)-oxirane-2-carboxylate, also known as potassium (R)-glycidate, has emerged as a highly valuable and versatile chiral building block in this field. Its rigid three-membered epoxide ring is primed for nucleophilic attack, allowing for the stereospecific introduction of new functionalities. The presence of the carboxylate group provides an additional handle for further synthetic manipulations, making it an ideal starting point for the construction of complex peptidomimetic scaffolds. This guide provides a comprehensive overview of the properties of this compound and detailed protocols for its application in the synthesis of peptidomimetic precursors.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties and safe handling procedures for this compound is paramount for its effective and safe use in the laboratory.
| Property | Value | Source |
| Molecular Formula | C₃H₃KO₃ | [2] |
| Molecular Weight | 126.15 g/mol | [2] |
| CAS Number | 82044-23-3 | [2][3][4] |
| Appearance | White to off-white solid | Generic Material Property |
| Storage | Store at -20°C under an inert atmosphere. Moisture sensitive. | [3] |
Safety Precautions:
This compound is classified as an irritant.[5] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Core Synthetic Strategy: Regioselective Epoxide Ring-Opening
The cornerstone of the synthetic utility of this compound lies in the regioselective ring-opening of the epoxide by nucleophiles, particularly amines. This reaction, proceeding via an SN2 mechanism, allows for the stereospecific formation of β-amino-α-hydroxy acid derivatives, which are key structural motifs in many peptidomimetics. The attack of the amine can theoretically occur at either C2 or C3 of the oxirane ring. For the synthesis of many peptidomimetic precursors, nucleophilic attack at the C3 position is desired.
The regioselectivity of this reaction can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. Lewis acids are often employed to activate the epoxide ring and promote regioselective opening.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for key experiments in the utilization of this compound for the synthesis of peptidomimetic precursors.
Protocol 1: Synthesis of a β-Amino-α-hydroxy Acid Precursor via Regioselective Ring-Opening with an Amine
This protocol details the synthesis of a key peptidomimetic building block through the ring-opening of this compound with a primary amine, exemplified by benzylamine. This reaction forms a β-amino-α-hydroxy acid derivative.
Caption: Workflow for the synthesis of a β-amino-α-hydroxy acid precursor.
Materials:
-
This compound
-
Benzylamine
-
Ethanol (EtOH)
-
Deionized Water (H₂O)
-
Hydrochloric acid (HCl), 1 M aqueous solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water (e.g., 1:1 v/v).
-
Addition of Amine: To the stirred solution, add benzylamine (1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and then acidify to pH ~2 with 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure β-amino-α-hydroxy acid derivative.
Expected Outcome and Characterization:
The expected product is a β-benzylamino-α-hydroxy acid. The yield and spectroscopic data will be dependent on the specific reaction conditions and the scale of the reaction. Characterization should be performed using:
-
¹H and ¹³C NMR: To confirm the structure of the product, including the regiochemistry of the ring-opening.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify the key functional groups (e.g., -OH, -COOH, -NH).
Protocol 2: Synthesis of a Peptidomimetic Dipeptide Analog
This protocol outlines the coupling of the β-amino-α-hydroxy acid precursor, synthesized in Protocol 1, with a protected amino acid to form a dipeptide-like structure. This demonstrates the utility of the initial product as a building block for more complex peptidomimetics.
Caption: Workflow for the synthesis of a peptidomimetic dipeptide analog.
Materials:
-
β-Amino-α-hydroxy acid precursor (from Protocol 1)
-
N-Boc-L-Phenylalanine (Boc-Phe-OH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
Lithium chloride (LiCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a solution of the β-amino-α-hydroxy acid precursor (1.0 eq) and Boc-Phe-OH (1.1 eq) in DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of LiCl and extract with ethyl acetate.
-
Washing: Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the protected peptidomimetic dipeptide analog.
Mechanistic Considerations and Rationale for Experimental Choices
The success of these synthetic strategies hinges on a clear understanding of the underlying reaction mechanisms.
Caption: Simplified mechanistic pathways for the synthesis of peptidomimetic precursors.
-
Regioselectivity in Ring-Opening: The nucleophilic attack of the amine is generally favored at the less sterically hindered C3 position of the oxirane ring. In the case of this compound, the carboxylate group at C2 can also exert an electronic effect. The choice of a polar protic solvent mixture like ethanol/water can facilitate the protonation of the alkoxide intermediate formed after the ring-opening.
-
Stereochemistry: The SN2 nature of the ring-opening reaction results in an inversion of configuration at the center of attack (C3). Starting with the (R)-epoxide, the newly formed stereocenter at C3 will have the (S)-configuration.
-
Coupling Reaction: The use of HATU as a coupling reagent in Protocol 2 is a standard and efficient method for amide bond formation in peptide synthesis.[6] DIPEA acts as a non-nucleophilic base to activate the carboxylic acid and neutralize the ammonium salts formed during the reaction.
Conclusion and Future Directions
This compound is a powerful and versatile chiral precursor for the synthesis of a wide array of peptidomimetics. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound. Future work in this area could involve the development of catalytic asymmetric methods for the ring-opening reaction, expanding the scope of nucleophiles, and the application of these building blocks in the synthesis of novel therapeutic agents. The continued exploration of such chiral synthons will undoubtedly fuel further innovation in the field of drug discovery.
References
- Synthesis of Polymyxin-Inspired Peptidomimetics. (2025). Methods in Molecular Biology, 2931, 285-297.
- Introduction to Peptide Synthesis. (n.d.).
- Potassium (2R)
- Potassium (R)
- Potassium (2R)
- (R)
- Potassium oxirane-2-carboxyl
Sources
- 1. Synthesis of Polymyxin-Inspired Peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. theses.gla.ac.uk [theses.gla.ac.uk]
- 3. US7737303B2 - Production of chirally pure amino alcohol intermediates, derivatives thereof, and uses thereof - Google Patents [patents.google.com]
- 4. Macrocyclization strategies for cyclic peptides and peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective Control in the Ring-Opening of Potassium (R)-oxirane-2-carboxylate
For: Researchers, scientists, and drug development professionals.
Abstract
The regioselective ring-opening of chiral epoxides is a cornerstone of modern asymmetric synthesis, providing access to a wide array of enantiomerically pure building blocks. Potassium (R)-oxirane-2-carboxylate is a valuable C3 chiral synthon, and the ability to control the site of nucleophilic attack on the oxirane ring is paramount for its effective utilization. This application note provides a detailed guide to understanding and controlling the regioselectivity of its ring-opening reactions. We will explore the underlying mechanistic principles and provide detailed, field-proven protocols for achieving selective attack at either the C2 (α-position) or C3 (β-position) of the epoxide.
Introduction: The Synthetic Utility of (R)-oxirane-2-carboxylate
This compound serves as a versatile chiral building block in the synthesis of numerous pharmaceuticals and biologically active molecules, including β-blockers and enzyme inhibitors.[1] Its utility stems from the strained three-membered epoxide ring, which is susceptible to ring-opening by a diverse range of nucleophiles.[2][3] The presence of a carboxylate group and a chiral center adds layers of complexity and synthetic potential. The critical challenge and opportunity lie in directing the incoming nucleophile to attack either the carbon atom bearing the carboxylate group (C2) or the unsubstituted carbon atom (C3), leading to two distinct regioisomeric products, which are valuable β-hydroxy acid derivatives.[4][5]
Mechanistic Principles of Regioselective Epoxide Ring-Opening
The regiochemical outcome of the ring-opening of an unsymmetrical epoxide is primarily dictated by the reaction conditions, which determine whether the reaction proceeds through an SN1-like or SN2-like mechanism.[6][7]
SN2-like Mechanism: Attack at the Less Hindered Carbon (β-attack)
Under basic or neutral conditions, the ring-opening of an epoxide typically follows an SN2 pathway.[6][8] Strong, "hard" nucleophiles will attack the sterically most accessible carbon atom.[9][10] In the case of (R)-oxirane-2-carboxylate, this is the C3 position. The driving force for this reaction is the relief of the significant ring strain inherent in the three-membered ring.[3][10]
-
Key Factors:
-
Strong Nucleophile: Required to open the unactivated epoxide ring.
-
Basic/Neutral Conditions: The epoxide oxygen is not protonated, making it a poor leaving group until pushed by the nucleophile.
-
Steric Hindrance: The nucleophile preferentially attacks the less substituted carbon (C3).
-
SN1-like Mechanism: Attack at the More Substituted Carbon (α-attack)
Under acidic conditions, the epoxide oxygen is first protonated, making it a much better leaving group.[7][10] This protonation facilitates the weakening of the C-O bonds and induces a partial positive charge on the carbon atoms. The C2 carbon, being adjacent to the electron-withdrawing carboxylate group, can better stabilize a partial positive charge. Consequently, the reaction proceeds through a transition state with significant SN1 character, and the nucleophile attacks the more substituted C2 carbon.[6][10]
-
Key Factors:
-
Acidic Conditions: Protonation of the epoxide oxygen activates the ring.
-
Weak Nucleophile: Often the solvent itself (solvolysis).
-
Electronic Effects: The nucleophile attacks the carbon atom that can best stabilize a developing positive charge (C2).
-
Below is a diagram illustrating the two primary mechanistic pathways for the ring-opening of (R)-oxirane-2-carboxylate.
Caption: Mechanistic pathways for regioselective ring-opening.
Protocols for Regioselective Ring-Opening
The following protocols are designed as self-validating systems. Successful implementation will yield products with high regioselectivity, which can be confirmed by standard analytical techniques such as NMR spectroscopy.
Protocol 1: β-Attack via SN2-like Mechanism
This protocol is designed to favor nucleophilic attack at the less substituted C3 position, yielding a β-hydroxy acid derivative. We will use sodium azide as a representative strong nucleophile.
Objective: To synthesize (R)-2-hydroxy-3-azidopropanoic acid.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 126.16 | 10 | 1.26 g |
| Sodium Azide (NaN₃) | 65.01 | 15 | 0.975 g |
| Ammonium Chloride (NH₄Cl) | 53.49 | 15 | 0.802 g |
| Dimethylformamide (DMF) | - | - | 20 mL |
| Water (H₂O) | - | - | 20 mL |
| Diethyl Ether | - | - | For workup |
| 2M Hydrochloric Acid (HCl) | - | - | For workup |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.26 g, 10 mmol), sodium azide (0.975 g, 15 mmol), and ammonium chloride (0.802 g, 15 mmol).
-
Add a solvent mixture of DMF (20 mL) and water (20 mL).
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into 50 mL of water.
-
Acidify the aqueous solution to pH 2 with 2M HCl.
-
Extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography if necessary.
Causality Behind Experimental Choices:
-
Sodium Azide: A strong nucleophile that readily participates in SN2 reactions.
-
DMF/Water: A polar aprotic/protic solvent system that dissolves the salts and facilitates the reaction.
-
Ammonium Chloride: Acts as a mild proton source to protonate the resulting alkoxide in situ.
-
Temperature: Moderate heating is used to overcome the activation energy for the ring-opening of the unactivated epoxide.
Protocol 2: α-Attack via SN1-like Mechanism
This protocol is designed to favor nucleophilic attack at the more substituted C2 position using acidic conditions and a weak nucleophile (methanol).
Objective: To synthesize methyl (R)-2-hydroxy-3-methoxypropanoate.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 126.16 | 10 | 1.26 g |
| Methanol (MeOH) | 32.04 | - | 50 mL |
| Sulfuric Acid (H₂SO₄, concentrated) | 98.08 | catalytic | ~0.1 mL |
| Sodium Bicarbonate (NaHCO₃, saturated) | - | - | For workup |
| Ethyl Acetate | - | - | For workup |
Procedure:
-
Suspend this compound (1.26 g, 10 mmol) in 50 mL of methanol in a 100 mL round-bottom flask with a magnetic stir bar.
-
Cool the mixture in an ice bath to 0 °C.
-
Carefully add a catalytic amount of concentrated sulfuric acid (~2 drops, ~0.1 mL) to the suspension. The salt will dissolve as the free acid is formed.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours. The reaction is also an acid-catalyzed esterification of the carboxylate. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until the effervescence ceases.
-
Remove most of the methanol under reduced pressure.
-
Add 30 mL of water to the residue and extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Causality Behind Experimental Choices:
-
Sulfuric Acid: A strong acid catalyst that protonates the epoxide oxygen, activating it for nucleophilic attack.[7] It also catalyzes the esterification of the carboxylic acid.
-
Methanol: Serves as both the solvent and the weak nucleophile.
-
Low Temperature (initially): Helps to control the initial exothermic reaction upon addition of the strong acid.
Experimental Workflow and Analysis
The general workflow for conducting and analyzing these regioselective reactions is outlined below.
Caption: A typical workflow for synthesis and analysis.
Determining Regioselectivity: The primary method for determining the ratio of the two regioisomers is ¹H and ¹³C NMR spectroscopy. The distinct chemical environments of the protons and carbons in each isomer will result in unique chemical shifts and coupling patterns, allowing for unambiguous assignment and quantification.
Conclusion
The regioselective ring-opening of this compound is a highly controllable process that can be directed by the careful selection of reaction conditions. By leveraging the fundamental principles of SN1 and SN2 reactions, chemists can selectively synthesize either α- or β-hydroxy acid derivatives. The protocols provided herein offer robust starting points for accessing these valuable chiral building blocks, enabling further advancements in pharmaceutical and fine chemical synthesis.
References
- Azizi, N., & Saidi, M. R. (2003). Highly regioselective ring opening of epoxides with amines in the presence of catalytic amounts of metal triflates. Organic & Biomolecular Chemistry, 1(16), 2854-2855.
- Kumemoto, R., & Tanaka, R. (2024). Synthesis of hydroxy acids via the light-driven carboxylation of epoxides with CO2. Chemistry Letters.
- Kayser, M. M., & Morand, P. (1980). An analysis of the factors contributing to the regioselectivity observed in the opening of oxiranes. Canadian Journal of Chemistry, 58(3), 302-306.
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
-
LibreTexts. (2020, May 30). 15.8: Opening of Epoxides. Chemistry LibreTexts. Retrieved from [Link]
-
LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. Chemistry LibreTexts. Retrieved from [Link]
- Reddy, M. A., et al. (2012). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols.
- Singh, S., et al. (2024). Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review. RSC Advances, 14(1), 1-20.
- Pamplin, M. R., & Njardarson, J. T. (2017). Ring Opening Reactions of Epoxides. A Review. Synthesis, 49(16), 3511-3536.
- Concellón, J. M., et al. (2004). Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. The Journal of Organic Chemistry, 69(20), 6923-6925.
- Weix, D. J., et al. (2021). Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides. Journal of the American Chemical Society, 143(23), 8617-8622.
- Lebel, H., & Leogane, O. (2012). Synthesis of β-Hydroxy O-Alkyl Hydroxylamines from Epoxides Using a Convenient and Versatile Two-Step Procedure. Synthesis, 45(01), 65-74.
-
Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy carboxylic acids, esters and amides. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of β-hydroxy ethers by substitution. Retrieved from [Link]
-
ACS Publications. (2022, June 10). Green Reductive Regioselective Opening of Epoxides: A Green Chemistry Laboratory Experiment. Journal of Chemical Education. Retrieved from [Link]
-
YouTube. (2024, January 25). Epoxide opening in basic conditions. Retrieved from [Link]
- Arkat USA, Inc. (2016). Epoxide ring-opening approach to the synthesis of diverse trisubstituted cyclopentanes. ARKIVOC, 2016(iv), 217-226.
-
MySkinRecipes. (n.d.). Potassium (S)-oxirane-2-carboxylate. Retrieved from [Link]
Sources
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- 2. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
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- 5. β-Hydroxy carboxylic compound synthesis by addition (C-C coupling) [organic-chemistry.org]
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Troubleshooting & Optimization
Technical Support Center: Purification of Potassium (R)-oxirane-2-carboxylate
Welcome to the Technical Support Center for the purification of potassium (R)-oxirane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this critical chiral building block. As a key intermediate in the synthesis of various pharmaceuticals, achieving high chemical and enantiomeric purity is paramount. This document offers field-proven insights and detailed protocols to help you navigate the common challenges in its purification from typical reaction mixtures.
Troubleshooting Guide: Navigating Common Purification Hurdles
This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.
Issue 1: Low Yield of Crystalline Product
Symptom: After the crystallization procedure, the amount of isolated solid this compound is significantly lower than expected.
| Potential Cause | Recommended Solution |
| High Solubility in Mother Liquor | The product may be too soluble in the chosen solvent system, even at low temperatures. Solution: 1) Try a different solvent or a mixed-solvent system where the product has lower solubility at cold temperatures. 2) Ensure the crystallization mixture is cooled to a sufficiently low temperature (e.g., 0-4 °C or even lower if the solvent permits) for an adequate amount of time before filtration. |
| Incomplete Precipitation | The salt may not have fully precipitated from the solution. Solution: 1) Concentrate the solution by carefully removing some of the solvent under reduced pressure before cooling. 2) Introduce a seed crystal of pure this compound to induce crystallization. |
| Premature Crystallization and Loss during Transfers | The product may have started to crystallize during a hot filtration step aimed at removing insoluble impurities, leading to loss on the filter paper. Solution: 1) Use a pre-heated funnel and filter flask for hot filtrations. 2) Add a slight excess of the hot solvent before filtration to ensure the product remains in solution. This excess can be removed by evaporation before cooling. |
| Incorrect pH | The pH of the solution may not be optimal for the salt's stability and precipitation. Solution: Ensure the solution is sufficiently basic to maintain the carboxylate salt form. The pKa difference between the carboxylic acid and the potassium hydroxide should be significant to ensure complete salt formation. |
Issue 2: Product "Oils Out" Instead of Crystallizing
Symptom: Upon cooling, the product separates as a viscous liquid or oil rather than a crystalline solid. This is a common issue when a compound comes out of solution above its melting point or when impurities are present.[1]
| Potential Cause | Recommended Solution |
| Rapid Cooling / High Supersaturation | Cooling the solution too quickly can lead to the formation of an oil because the molecules do not have sufficient time to arrange themselves into an ordered crystal lattice. Solution: 1) Allow the solution to cool slowly to room temperature before transferring it to an ice bath or refrigerator. 2) Insulate the flask to slow down the cooling rate. |
| Presence of Impurities | Impurities can disrupt the crystal lattice formation. Solution: 1) If the crude product is heavily contaminated, consider a preliminary purification step like an extraction or a quick column chromatography of the free acid before salt formation and crystallization. 2) Add a small amount of activated charcoal to the hot solution to adsorb colored and high-molecular-weight impurities, followed by a hot filtration. |
| Inappropriate Solvent System | The chosen solvent may not be ideal for promoting crystallization of this specific salt. Solution: 1) Add a small amount of a miscible "insoluble solvent" (an anti-solvent) dropwise to the hot solution until it becomes slightly cloudy, then add a few drops of the "soluble solvent" to clarify it before cooling.[2] 2) Experiment with different solvent systems. For polar salts like this, mixtures of alcohols and water, or acetone and an anti-solvent like diethyl ether, can be effective. |
Issue 3: Poor Chemical Purity After Crystallization
Symptom: Analytical data (e.g., NMR, HPLC) of the isolated product shows the presence of significant impurities.
| Potential Cause | Recommended Solution |
| Co-precipitation of Impurities | Impurities with similar solubility profiles to the desired product may crystallize along with it. Solution: 1) Perform a second recrystallization from a different solvent system. 2) Ensure the isolated crystals are thoroughly washed with a small amount of cold solvent in which the product is sparingly soluble but the impurities are more soluble. |
| Inclusion of Mother Liquor | The filtered crystals may retain mother liquor containing dissolved impurities. Solution: 1) Ensure the crystals are adequately dried under vacuum after filtration to remove residual solvent. 2) Use a rubber dam or the bottom of a clean beaker to press the crystals on the filter funnel to squeeze out as much mother liquor as possible before washing. |
| Contamination with Inorganic Salts | A common impurity from synthesis is potassium bromide (KBr) if the starting material is derived from L-serine.[3] Other inorganic salts may also be present. Solution: 1) Due to the high polarity of the product, removing inorganic salts by simple crystallization can be challenging. A mixed solvent system may help. For example, dissolving the crude salt in a minimal amount of a water/ethanol mixture and then crystallizing can leave more soluble inorganic salts in the mother liquor. 2) For significant inorganic salt contamination, techniques like dialysis or specialized chromatography may be necessary, although these are less common for small molecules. |
Issue 4: Low Enantiomeric Purity
Symptom: Chiral HPLC or GC analysis indicates a lower than expected enantiomeric excess (ee).
| Potential Cause | Recommended Solution |
| Racemization During Synthesis or Workup | The epoxide ring can be susceptible to opening and re-closing under certain conditions (e.g., harsh pH, high temperatures), which could lead to racemization. Solution: 1) Review the reaction and workup conditions. Avoid prolonged exposure to strong acids or bases and high temperatures. 2) Ensure that the temperature during the formation of the potassium salt is kept low. |
| Incomplete Chiral Resolution | If the synthesis involves a chiral resolution step, the separation of diastereomers may have been incomplete. Solution: 1) Re-evaluate the resolution step. This may involve using a different resolving agent or optimizing the crystallization conditions for the diastereomeric salts. 2) Perform multiple recrystallizations of the diastereomeric salt to improve its purity before liberating the desired enantiomer. |
| Inaccurate Analytical Method | The chiral analytical method may not be providing accurate results. Solution: 1) Validate the chiral HPLC or GC method using a racemic standard to ensure proper separation of the enantiomers. 2) Consult literature for established analytical methods for this or similar compounds. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing this compound?
A1: There is no single "best" solvent, as the optimal choice depends on the impurities present. However, good starting points for this polar salt are:
-
Ethanol/Water Mixtures: The compound is often soluble in hot ethanol or methanol, and water can be used as an anti-solvent. An Organic Syntheses procedure describes refluxing the crude product (containing KBr) in a mixture of absolute ethanol and a small amount of water, followed by cooling to crystallize the desired salt.[3]
-
Propanol or Isopropanol: These alcohols can also be effective, sometimes providing a better solubility profile than ethanol for achieving high recovery.
-
Mixed Solvent Systems: A combination of a solvent in which the salt is soluble (e.g., methanol) and one in which it is less soluble (e.g., acetone or diethyl ether) can be systematically tested to find the ideal ratio for purification.[2]
Q2: My product is a white solid, but my yield is over 100%. What could be the issue?
A2: A yield greater than 100% almost always indicates the presence of residual solvent or significant impurities.
-
Residual Solvent: The product may not be completely dry. Dry the solid under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.
-
Inorganic Salts: As mentioned, inorganic salts like KBr are common byproducts and can be difficult to separate.[3] An elemental analysis or ion chromatography can confirm the presence of inorganic contaminants.
Q3: How should I store purified this compound?
A3: The compound should be stored in a tightly sealed container in a cool, dry place. Due to the strained epoxide ring, it can be sensitive to moisture and acidic conditions. For long-term storage, keeping it in a freezer at temperatures such as -20°C under an inert atmosphere is recommended.[4]
Q4: What analytical techniques are recommended to assess the purity of the final product?
A4: A combination of techniques is recommended for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any organic impurities.
-
Chiral HPLC or GC: Essential for determining the enantiomeric purity (ee%). This often requires derivatization of the carboxylate to an ester (e.g., methyl or ethyl ester) to make it suitable for common chiral columns.
-
FT-IR Spectroscopy: To confirm the presence of key functional groups (carboxylate, epoxide).
-
Elemental Analysis: To confirm the elemental composition and rule out significant contamination with inorganic salts.
Q5: The synthesis of my (R)-oxirane-2-carboxylic acid involved a chiral resolving agent. How do I ensure it's completely removed?
A5: If a chiral amine was used to form a diastereomeric salt for resolution, residual amine can be an impurity. After separating the desired diastereomeric salt and liberating the free acid (before forming the potassium salt), perform an acidic wash (e.g., with dilute HCl) to extract the basic amine into the aqueous layer. The organic layer containing the free carboxylic acid can then be washed with brine, dried, and carried on to the potassium salt formation step.
Visualizing the Purification Workflow
The following diagram outlines a general decision-making process for the purification of this compound.
Caption: A decision workflow for the purification and troubleshooting of this compound.
References
- BenchChem. (2025). Technical Support Center: Purification of Final Compounds via Salt Formation.
- Organic Syntheses. Oxiranecarboxylic acid, ethyl ester, (R)-. Coll. Vol. 9, p.421 (1998); Vol. 71, p.235 (1993).
- Apollo Scientific. Potassium oxirane-2-carboxylate Safety Data Sheet.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3F: Mixed Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Chempedia. (n.d.). General procedures for the purification of Carboxylic acids.
Sources
Technical Support Center: Potassium (R)-Oxirane-2-Carboxylate in Nucleophilic Substitution Reactions
Welcome to the technical support center for "potassium (R)-oxirane-2-carboxylate." This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during nucleophilic substitution reactions with this versatile chiral building block. Our aim is to provide you with in-depth technical guidance, troubleshooting strategies, and proactive solutions to ensure the success of your experiments.
Introduction: The Chemistry of this compound
This compound is a valuable chiral intermediate in the synthesis of a variety of pharmaceutical compounds, particularly those containing a stereochemically defined β-hydroxy acid moiety.[1] The high reactivity of the strained epoxide ring allows for a range of nucleophilic ring-opening reactions.[1] However, this reactivity, combined with the presence of a neighboring carboxylate group, can also lead to several common side reactions. This guide will address these challenges in a practical, question-and-answer format.
Part 1: Troubleshooting Common Side Reactions
This section provides a detailed troubleshooting guide for the most frequently encountered side reactions during the nucleophilic substitution of this compound.
Issue 1: Formation of Regioisomeric Byproducts
Question: I am observing a mixture of two isomeric products in my reaction. How can I control the regioselectivity of the nucleophilic attack on the epoxide ring?
Answer: The formation of regioisomers is a common issue in the ring-opening of unsymmetrical epoxides and is dictated by the reaction mechanism, which can be either SN1-like or SN2-like.[2]
-
SN2 Pathway (Favored under basic or neutral conditions): With strong, "hard" nucleophiles, the reaction typically proceeds via an SN2 mechanism. In this case, the nucleophile attacks the less sterically hindered carbon atom (C3). This is generally the desired pathway for predictable regioselectivity.[3]
-
SN1-like Pathway (Favored under acidic conditions): Under acidic conditions, the epoxide oxygen is protonated, creating a better leaving group. This can lead to a transition state with significant carbocationic character at the more substituted carbon (C2), which is then attacked by the nucleophile.[2]
Troubleshooting Strategies:
| Parameter | Recommendation to Favor SN2 (Attack at C3) | Rationale |
| pH | Maintain basic or neutral conditions. Avoid acidic catalysts or solvents. | Prevents protonation of the epoxide oxygen, which disfavors the SN1-like pathway. |
| Nucleophile | Use a strong, "hard" nucleophile (e.g., amines, alkoxides, thiolates). | Strong nucleophiles favor the concerted SN2 mechanism.[3] |
| Solvent | Employ aprotic polar solvents (e.g., DMF, DMSO, THF). | These solvents solvate the potassium cation without protonating the epoxide or the nucleophile. |
| Temperature | Lower reaction temperatures are generally preferred. | Higher temperatures can sometimes lead to a loss of selectivity. |
Issue 2: Unwanted Intramolecular Cyclization (β-Lactone Formation)
Question: My reaction is yielding a significant amount of a byproduct with a lower molecular weight than expected, which I suspect is a β-lactone. How can I prevent this intramolecular cyclization?
Answer: The neighboring carboxylate group in this compound can act as an internal nucleophile, attacking the epoxide ring to form a four-membered β-lactone ring. This side reaction is a known pathway for similar molecules.[4]
Troubleshooting Strategies:
| Parameter | Recommendation to Minimize β-Lactone Formation | Rationale |
| Nucleophile Concentration | Use a high concentration of the external nucleophile. | A higher concentration of the external nucleophile will outcompete the intramolecular attack of the carboxylate. |
| Temperature | Keep the reaction temperature as low as possible while maintaining a reasonable reaction rate. | Higher temperatures can provide the activation energy needed for the intramolecular cyclization. |
| Solvent | Choose a solvent that promotes intermolecular reactions. Aprotic polar solvents are generally a good choice. | Solvents can influence the conformation of the starting material, potentially favoring an arrangement that is less conducive to intramolecular attack. |
| Reaction Time | Monitor the reaction closely and stop it as soon as the starting material is consumed. | Prolonged reaction times can increase the likelihood of side reactions. |
Issue 3: Polymerization of the Starting Material
Question: I am observing the formation of a viscous, insoluble material in my reaction vessel. Could this be a polymer, and how can I avoid it?
Answer: While the safety data sheet for this compound suggests that hazardous polymerization will not occur under normal conditions, the ring-opening polymerization of epoxides is a known process, especially in the presence of certain initiators.[5][6] The carboxylate itself could potentially act as a catalyst or initiator for polymerization under specific conditions.
Troubleshooting Strategies:
| Parameter | Recommendation to Prevent Polymerization | Rationale |
| Purity of Starting Material | Ensure the this compound is of high purity and free from any acidic or basic impurities. | Impurities can potentially initiate polymerization. |
| Reaction Conditions | Strictly control the reaction temperature and avoid localized overheating. | High temperatures can promote polymerization. |
| Stoichiometry | Use a precise stoichiometry of the nucleophile to the epoxide. | An excess of a basic nucleophile could potentially initiate anionic ring-opening polymerization. |
| Solvent | Use a solvent that effectively dissolves both the starting material and the nucleophile. | Poor solubility can lead to localized high concentrations, which may favor polymerization. |
Part 2: Proactive FAQs for Experimental Success
This section addresses common questions that researchers may have before starting their experiments, helping to proactively avoid common pitfalls.
Q1: What is the best type of nucleophile to use for a clean reaction?
For predictable regioselectivity (attack at the less substituted carbon), strong, "hard" nucleophiles such as primary and secondary amines, alkoxides, and thiolates are recommended. Weak nucleophiles or those used under acidic conditions can lead to a loss of regioselectivity.[3]
Q2: How does the choice of solvent affect the reaction?
Aprotic polar solvents like DMF, DMSO, or THF are generally preferred. They effectively dissolve the potassium salt and do not interfere with the reaction by protonating the epoxide or the nucleophile. Protic solvents, especially under acidic conditions, can promote the SN1-like mechanism and lead to regioisomeric byproducts.
Q3: Is the starting material stable? How should I handle and store it?
This compound is generally stable.[5] However, like most epoxides, it is susceptible to ring-opening in the presence of strong acids or bases. It is recommended to store the compound in a cool, dry place and to handle it under an inert atmosphere to prevent moisture absorption.[5]
Q4: Can I use the corresponding free acid, (R)-glycidic acid, instead of the potassium salt?
While possible, using the free acid can complicate the reaction. The acidic proton can catalyze the ring-opening, potentially leading to a loss of regioselectivity and promoting side reactions like polymerization.[7] The potassium salt is generally the preferred starting material for controlled nucleophilic substitution.
Part 3: Experimental Protocols and Visualizations
General Protocol for Nucleophilic Ring-Opening
This is a general starting point and may require optimization for specific nucleophiles.
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in a suitable aprotic polar solvent (e.g., DMF or THF).
-
Nucleophile Addition: Slowly add the nucleophile (1.0 to 1.2 equivalents) to the solution at a controlled temperature (e.g., 0 °C or room temperature).
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction mixture (e.g., with water or a saturated ammonium chloride solution).
-
Extraction and Purification: Extract the product with an appropriate organic solvent. The aqueous layer may need to be acidified to protonate the carboxylate before extraction. Purify the crude product by a suitable method (e.g., column chromatography, crystallization, or distillation).
Visualizing Reaction Pathways
Caption: Reaction pathways in the nucleophilic substitution of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common side reactions.
References
-
Bukowska, A., & Bukowski, W. (2003). Reactivity of Some Carboxylic Acids in Reactions with Some Epoxides in the Presence Chromium (III) Ethanoate. Organic Process Research & Development, 7(6), 834-838. [Link]
-
Fringuelli, F., Piermatti, O., & Pizzo, F. (2008). Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. Letters in Organic Chemistry, 5(2), 122-125. [Link]
- Georg, G. I. (Ed.). (1993). The Organic Chemistry of β-Lactams. VCH.
- Gorzynski Smith, J. (2011). Organic Chemistry (3rd ed.). McGraw-Hill.
- Kagan, H. B. (2009). Asymmetric Synthesis. John Wiley & Sons.
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
-
MySkinRecipes. (n.d.). Potassium (S)-oxirane-2-carboxylate. Retrieved from [Link]
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Parker, R. E., & Isaacs, N. S. (1959). Mechanisms of Epoxide Reactions. Chemical Reviews, 59(4), 737-799. [Link]
-
PubChem. (n.d.). Potassium (2R)-oxirane-2-carboxylate. Retrieved from [Link]
- Rao, A. S., Paknikar, S. K., & Kirtane, J. G. (1983). Recent advances in the preparation and synthetic applications of oxiranes. Tetrahedron, 39(14), 2323-2367.
- Reddy, K. L., & Sharpless, K. B. (1998). From Styrene to Enantiopure Stilbene Oxide. The Journal of Organic Chemistry, 63(21), 7884-7885.
- Rosati, O., & Angelici, G. (2016).
- Smith, M. B. (2017). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.
- Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis (Vol. 7). Pergamon Press.
-
Yan, Z., Ma, Z., Deng, J., & Luo, G. (2021). Mechanism and Kinetics of Epoxide Ring-Opening with Carboxylic Acids Catalyzed by the Corresponding Carboxylates. Chemical Engineering Science, 239, 116631. [Link]
-
Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Retrieved from [Link]
-
Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]
-
Bako, T., et al. (2022). Ring-opening polymerization of monosubstituted oxiranes in the presence of potassium hydride: determination of initiation mechanism by MALDI-TOF MS analysis. Polymer Bulletin, 79(1), 633-652. [Link]
-
Kumar, A., et al. (2018). Phenolate-induced, diastereo- and regioselective intramolecular exo-tet ring-opening cyclization of N-tosylaziridines: access to functionalized benzoxacycles. Organic & Biomolecular Chemistry, 16(30), 5483-5487. [Link]
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Technical Support Center: Optimizing Reaction Conditions for Potassium (R)-oxirane-2-carboxylate with Amines
Welcome to the technical support center for the optimization of reaction conditions involving potassium (R)-oxirane-2-carboxylate and amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this versatile reaction, which is crucial for the synthesis of chiral β-amino acids and other valuable pharmaceutical intermediates.[1][2][3] This resource provides in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Introduction to the Reaction
The reaction of this compound with amines is a nucleophilic ring-opening of a chiral epoxide. This reaction is of significant interest as it allows for the stereoselective synthesis of β-amino alcohols, which are key building blocks in the development of pharmaceuticals such as β-blockers.[1][4] The carboxylate group on the epoxide ring introduces unique electronic and solubility characteristics that must be considered for successful reaction optimization.
The fundamental mechanism involves the nucleophilic attack of the amine on one of the epoxide's carbon atoms, leading to the opening of the three-membered ring.[5][6] The regioselectivity of this attack—whether it occurs at the C2 (substituted) or C3 (unsubstituted) position—is a critical aspect to control and is influenced by a variety of factors including the nature of the amine, solvent, temperature, and the presence of any catalysts.
Troubleshooting Guide
This section addresses common issues encountered during the reaction of this compound with amines and provides systematic solutions.
Issue 1: Low or No Product Yield
Possible Causes and Solutions
| Possible Cause | Explanation | Suggested Solution |
| Low Reactivity of the Amine | The nucleophilicity of the amine is crucial. Aromatic amines are generally less nucleophilic than aliphatic amines due to the delocalization of the lone pair of electrons into the aromatic ring. Sterically hindered amines may also exhibit lower reactivity.[7] | - For less reactive amines, consider increasing the reaction temperature.[4][8] - If possible, switch to a more nucleophilic amine. - The use of a catalyst, such as a Lewis acid, can enhance the electrophilicity of the epoxide, making it more susceptible to attack by a weaker nucleophile.[9] |
| Inappropriate Solvent | The choice of solvent can significantly impact reaction rates. Protic solvents, like water or alcohols, can solvate the amine, potentially reducing its nucleophilicity. However, in some cases, protic solvents can act as a proton source to activate the epoxide ring.[10] Some studies have shown that polar aprotic solvents or even mixed solvent systems (e.g., DMF/water) can be highly effective.[11] | - If using a protic solvent, consider switching to a polar aprotic solvent such as DMF, DMSO, or acetonitrile. - Experiment with mixed solvent systems to find the optimal balance of solubility and reactivity.[11] - Solvent-free conditions have also been reported to be effective for some epoxide-amine reactions and can be a more environmentally friendly option.[12][13] |
| Incorrect Stoichiometry | The ratio of amine to epoxide is a critical parameter. An insufficient amount of amine will result in incomplete conversion of the starting material. Conversely, a large excess of a primary amine can lead to the formation of undesired secondary amine byproducts through a second reaction with the epoxide.[11] | - A slight excess of the amine (e.g., 1.1 to 1.5 equivalents) is often a good starting point to ensure complete consumption of the epoxide. - For primary amines, carefully monitor the reaction to avoid double alkylation.[11] |
| Low Reaction Temperature | Like many organic reactions, the rate of epoxide ring-opening is temperature-dependent. Insufficient thermal energy may lead to a very slow or stalled reaction.[8] | - Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress of the reaction by a suitable analytical method (e.g., TLC, LC-MS). - Be aware that higher temperatures can also promote side reactions, so finding the optimal temperature is key.[8] |
Issue 2: Poor Regioselectivity (Formation of Isomeric Products)
Understanding Regioselectivity
The ring-opening of an unsymmetrical epoxide like this compound can result in two regioisomers. The nucleophilic attack can occur at the C2 carbon (bearing the carboxylate group) or the C3 carbon. The outcome is primarily governed by a balance of steric and electronic effects.[12][13]
-
SN2-type attack: Under neutral or basic conditions, the amine, acting as a nucleophile, will preferentially attack the less sterically hindered carbon (C3).[14][15]
-
SN1-type character: Under acidic conditions, or with catalysts that can coordinate to the epoxide oxygen, the reaction can develop some SN1 character.[9] This can favor attack at the more substituted carbon (C2) that can better stabilize a partial positive charge.
Troubleshooting Workflow for Poor Regioselectivity
Caption: A workflow for troubleshooting poor regioselectivity.
Issue 3: Formation of Side Products
Common Side Products and Their Prevention
| Side Product | Formation Mechanism | Prevention Strategy |
| Diol | Hydrolysis of the epoxide by water present in the reaction mixture. This is a common issue, especially under acidic conditions where the epoxide is activated towards nucleophilic attack by water.[16][17] | - Ensure all reagents and solvents are anhydrous. Use freshly distilled solvents and dry glassware. - Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture. |
| Secondary Amine (from primary amine) | The β-amino alcohol product formed from the initial reaction can act as a nucleophile and react with another molecule of the epoxide, leading to a double-alkylation product.[11] | - Adjust the stoichiometry to use a smaller excess of the primary amine. - Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate. - Monitor the reaction closely and stop it once the starting epoxide is consumed. |
| Polymerization | Under certain conditions, particularly with strong Lewis acids or at high temperatures, epoxides can undergo polymerization.[16] | - Use a milder catalyst or a lower concentration of the catalyst. - Maintain a controlled reaction temperature. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the potassium counterion in this reaction?
The potassium counterion of the carboxylate group can influence the solubility of the starting material. In some cases, the potassium ion might also coordinate with the epoxide oxygen, although this effect is generally weaker than with dedicated Lewis acid catalysts. The salt form of the starting material will have different solubility properties compared to the free carboxylic acid, which will affect the choice of solvent.
Q2: Can I use a catalyst for this reaction? If so, what kind of catalyst is recommended?
Yes, catalysts can be beneficial, especially when using less reactive amines.[4] Lewis acids such as zinc chloride (ZnCl₂), lithium perchlorate (LiClO₄), or yttrium chloride (YCl₃) can activate the epoxide ring by coordinating to the oxygen atom, making it more electrophilic.[9] However, be aware that Lewis acids can also promote the formation of side products and may alter the regioselectivity of the reaction.[9] Water has also been shown to act as a catalyst in some amine-epoxide reactions.[18]
Q3: How does the stereochemistry of the (R)-epoxide translate to the product?
The ring-opening of an epoxide with an amine under SN2 conditions proceeds with an inversion of configuration at the carbon atom that is attacked by the nucleophile.[12][15] Therefore, if the amine attacks the C3 carbon of this compound, the resulting product will have an (R) configuration at the newly formed stereocenter bearing the hydroxyl group. If the attack occurs at the C2 carbon, the stereochemistry at that center will be inverted to (S).
Reaction Mechanism and Stereochemistry
Caption: Stereochemical outcomes of the reaction.
Q4: What analytical techniques are best for monitoring the progress of this reaction?
Thin-layer chromatography (TLC) is a quick and effective method for monitoring the disappearance of the starting materials and the appearance of the product. For more quantitative analysis, high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) are excellent choices. Nuclear magnetic resonance (NMR) spectroscopy can be used to confirm the structure and regiochemistry of the final product.[18]
References
-
A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (2017). Available at: [Link]
-
Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. (2015). Oberlin College and Conservatory. Available at: [Link]
-
Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. (2016). ResearchGate. Available at: [Link]
-
Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. (n.d.). SciELO México. Available at: [Link]
-
The amine epoxy reaction. (2017). Reddit. Available at: [Link]
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YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. (n.d.). MDPI. Available at: [Link]
-
Epoxides Ring-Opening Reactions. (n.d.). Chemistry Steps. Available at: [Link]
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Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols. (2017). Organic Chemistry Portal. Available at: [Link]
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The influence of ambient cure chemistry and stoichiometry on epoxy coating surfaces. (2022). Available at: [Link]
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Catalytic Asymmetric Ring Opening of meso-Epoxides with Aromatic Amines in Water. (2005). Organic Chemistry Portal. Available at: [Link]
-
Epoxide Ring Opening With Base. (2015). Master Organic Chemistry. Available at: [Link]
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Effect of stoichiometry on crosslinked epoxy resin characteristics: structural heterogeneities, topological defects, properties, free volume and segmental mobility. (2022). Soft Matter (RSC Publishing). Available at: [Link]
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Ring Opening of Epoxides. (n.d.). Chad's Prep®. Available at: [Link]
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Experimental and theoretical study on the kinetics and mechanism of the amine-catalyzed reaction of oxiranes with carboxylic acids. (2019). ResearchGate. Available at: [Link]
-
Relationships Between Stoichiometry, Microstructure, and Properties for Amine-Cured Epoxies. (1999). ResearchGate. Available at: [Link]
-
Analysing the Temperature Effect on the Competitiveness of the Amine Addition versus the Amidation Reaction in the Epoxidized Oil/Amine System by MCR-ALS of FTIR Data. (n.d.). PMC - NIH. Available at: [Link]
-
Reactions of Epoxides - Ring-opening. (2024). Chemistry LibreTexts. Available at: [Link]
-
Conversion data for epoxy, primary and secondary amines for stoichiometric ratio of MY0510 with 3,3'-DDS. (n.d.). ResearchGate. Available at: [Link]
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Potassium (S)-oxirane-2-carboxylate. (n.d.). MySkinRecipes. Available at: [Link]
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Potassium (2R)-oxirane-2-carboxylate. (n.d.). PubChem. Available at: [Link]
-
The reaction mechanism of amine with oxirane ring. (n.d.). ResearchGate. Available at: [Link]
- Preparation of beta-amino acids. (n.d.). Google Patents.
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Mechanism and kinetics of epoxide ring-opening with carboxylic acids catalyzed by the corresponding carboxylates. (2021). OUCI. Available at: [Link]
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Scheme 2: The reaction mechanism of amine with oxirane ring. (n.d.). ResearchGate. Available at: [Link]
-
NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. (2023). Chemistry | Illinois. Available at: [Link]
-
QUANTUM CHEMICAL STUDY OF THE STERIC EFFECT OF SUBSTITUENT ON THE REACTIVITY OF TERTIARY AMINES IN THE REACTION WITH 2-(CHLOROMETHYL)OXIRANE. (2023). Journal of Chemistry and Technologies. Available at: [Link]
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handling and storage of hygroscopic "potassium (R)-oxirane-2-carboxylate"
Introduction
Potassium (R)-oxirane-2-carboxylate, also known as potassium (R)-glycidate, is a chiral building block crucial in the synthesis of various pharmaceutical agents. Its structure, featuring a strained epoxide ring and a carboxylate group, makes it a valuable intermediate.[1] However, its utility is accompanied by a significant handling challenge: the compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3]
This tendency to attract water can compromise experimental accuracy and reproducibility by altering the compound's mass and potentially its chemical integrity. This guide provides researchers, scientists, and drug development professionals with a comprehensive set of FAQs, troubleshooting protocols, and best practices to ensure the successful handling and storage of this sensitive reagent.
Frequently Asked Questions (FAQs)
Q1: What does it mean for this compound to be "hygroscopic"?
A hygroscopic substance has a strong affinity for water and will actively absorb moisture from the surrounding air.[3] For this compound, this means that if the solid powder is exposed to ambient laboratory air, it will pull water molecules from the atmosphere, leading to physical and chemical changes.
Q2: What are the visible signs that the compound has absorbed moisture?
If the compound has been compromised by moisture, you will observe a change in its physical state. Instead of a free-flowing powder, it may appear clumpy, sticky, or in severe cases, it might deliquesce, which is the process of absorbing so much water that it dissolves and forms a liquid solution.[2][3] This is a clear indication that the material's weight is no longer accurate for molar calculations.
Q3: How does moisture absorption affect my experiments?
Moisture absorption has two primary negative impacts:
-
Inaccurate Weighing: The measured weight will be a combination of the compound and an unknown amount of water, leading to the preparation of solutions with lower-than-intended molar concentrations. This directly impacts reaction stoichiometry and can lead to lower yields or failed reactions.[4]
-
Potential for Degradation: The epoxide ring in the molecule is susceptible to nucleophilic attack.[1] Water, acting as a nucleophile, can slowly hydrolyze the epoxide, opening the ring to form a diol byproduct. This chemical degradation reduces the purity of the starting material.
Q4: What is the correct way to store this compound upon receipt?
Proper storage is the most critical step to maintain the compound's integrity. Upon receipt, the container should be placed in a cool, dry environment.
-
Short-Term (Frequent Use): Store the tightly sealed original container inside a desiccator with an active desiccant (e.g., silica gel, calcium chloride).[2][3]
-
Long-Term: For long-term storage, manufacturers recommend keeping the container securely sealed at 2-8°C.[5] To prevent condensation from forming on the cold container when you remove it from the refrigerator, allow it to warm to room temperature inside a desiccator before opening. Some suppliers also recommend storing under an inert gas like argon.[5]
Q5: I need to weigh the powder for my reaction. What is the best practice to avoid moisture absorption?
Minimizing exposure to the atmosphere is key.[2]
-
Allow the container to equilibrate to room temperature in a desiccator before opening.
-
Perform the weighing process as quickly as possible.
-
Immediately and securely reseal the container after dispensing the material.[2]
-
For highly sensitive applications, weighing the compound inside a humidity-controlled glove box is the ideal method.[6]
Q6: My compound is already clumpy. Can I dry it?
While it may be possible to dry a hygroscopic compound by gentle heating in a vacuum oven, this carries a significant risk of thermal decomposition, especially with a strained molecule like this one.[2] If you attempt this, use a low temperature and monitor the material closely. However, the recommended and safer alternative for compromised material is to prepare a stock solution.
Q7: What is the "stock solution" method and why is it recommended?
This is a highly effective strategy to manage hygroscopic reagents.[4] Instead of weighing out small portions for each experiment, you use the entire contents of a new bottle to make a concentrated stock solution.
-
Rationale: This method bypasses the problem of inaccurate weighing due to moisture absorption. By dissolving the entire known quantity of the compound in a precise volume of a suitable anhydrous solvent, you create a solution of a reliable concentration.
-
Procedure: You would weigh the entire sealed bottle, transfer the full contents to a volumetric flask, add your anhydrous solvent to the mark, and then re-weigh the empty bottle. The difference in weight gives you the exact mass of the compound used to calculate the precise molarity of your stock solution. This solution can then be stored (typically at low temperatures and under an inert atmosphere) and aliquoted for individual experiments.[4]
Troubleshooting Guide
| Problem | Likely Cause | Recommended Solution |
| Inconsistent Reaction Yields or Rates | Inaccurate concentration of the starting material due to moisture absorption during weighing. | 1. Switch to the stock solution method described in the FAQs and the protocol below.[4]2. Ensure all glassware is thoroughly dried before use, ideally by oven-drying.[7]3. Handle the compound in an inert atmosphere (glove box) if possible. |
| Compound appears wet, sticky, or has liquefied | Prolonged or repeated exposure to ambient humidity due to improper storage or handling. | The powder is compromised and cannot be accurately weighed. Do not use for reactions requiring precise stoichiometry. The best course of action is to prepare a stock solution from a new, unopened container. |
| Difficulty Achieving Complete Dissolution in Anhydrous Solvent | The compound may have partially hydrolyzed due to moisture absorption, forming less soluble byproducts. | Use a fresh, unopened container of the compound. Ensure your solvent is truly anhydrous, as residual water in the solvent can also cause issues. |
Experimental Protocols
Protocol 1: Weighing and Handling of this compound
This protocol outlines the standard procedure for handling the solid compound while minimizing moisture exposure.
-
Preparation: Place the sealed container of this compound and a clean, dry weighing vessel in a desiccator for at least 30 minutes to allow them to equilibrate in a dry environment. Ensure all spatulas are clean and dry.
-
Tare: Place the empty, closed weighing vessel on the analytical balance and tare the weight.
-
Dispensing: Remove the compound container and the weighing vessel from the desiccator. Working swiftly, open the compound container, dispense the approximate desired amount into the weighing vessel, and immediately close both containers securely.[2]
-
Weighing: Record the precise weight of the compound.
-
Storage: Immediately return the main container of this compound to the desiccator for storage.[3]
Protocol 2: Preparation of a Standardized Stock Solution
This is the preferred method when high accuracy is required or if the solid has been slightly compromised.
-
Glassware Preparation: Thoroughly dry all glassware (e.g., 50 mL volumetric flask, funnel) in an oven (e.g., 125°C for 4 hours) and allow it to cool to room temperature in a desiccator.[7]
-
Initial Weighing: Weigh a new, unopened bottle of this compound on an analytical balance. Record this weight (W₁).
-
Transfer: In a fume hood or glove box, carefully open the bottle and transfer the entire contents into the dried volumetric flask using the dried funnel.
-
Final Weighing: Immediately cap and re-weigh the now-empty bottle. Record this weight (W₂). The exact mass of the transferred compound is (W₁ - W₂).
-
Dissolution: Add a portion of a suitable anhydrous solvent (ensure solvent compatibility) to the volumetric flask. Swirl gently to dissolve the compound completely.
-
Dilution: Once dissolved, carefully add more of the anhydrous solvent until the meniscus reaches the calibration mark on the volumetric flask.
-
Calculation: Calculate the precise molarity of the stock solution using the exact mass (W₁ - W₂) and the volume of the flask.
-
Storage: Transfer the stock solution to a clean, dry, and sealed container, possibly with a septum for easy access via syringe. Store at the recommended temperature (e.g., 2-8°C), protected from light.
Visualizations
Workflow for Handling Hygroscopic Compounds
This diagram outlines the decision-making process from receiving the compound to its use in an experiment.
Caption: Decision workflow for handling this compound.
Consequences of Improper Storage
This diagram illustrates the cause-and-effect relationship between storage conditions and compound integrity.
Caption: Impact of proper vs. improper storage on compound quality.
References
-
TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab? Retrieved from TutorChase. [Link]
-
Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from University of Pittsburgh. [Link]
-
Protocol Online. (2010). Hygroscopic chemical...how to deal with? Retrieved from Protocol Online. [Link]
-
National Center for Biotechnology Information. (n.d.). Potassium oxirane-2-carboxylate. PubChem Compound Database. Retrieved from NIH. [Link]
-
Carl ROTH. (n.d.). Potassium oxirane-2-carboxylate, 2 g. Retrieved from Carl ROTH. [Link]
-
Thermo Fisher Scientific. (2024). Safety Data Sheet: Potassium nitrate. Retrieved from Thermo Fisher Scientific. [Link]
-
Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards? Retrieved from Chromatography Forum. [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic. Retrieved from ILPI. [Link]
-
National Center for Biotechnology Information. (n.d.). Potassium (2R)-oxirane-2-carboxylate. PubChem Compound Database. Retrieved from NIH. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. tutorchase.com [tutorchase.com]
- 3. The MSDS HyperGlossary: Hygroscopic [ilpi.com]
- 4. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
troubleshooting low yields in "potassium (R)-oxirane-2-carboxylate" reactions
Technical Support Center: Potassium (R)-oxirane-2-carboxylate Synthesis
Introduction: Navigating the Challenges of Chiral Epoxide Synthesis
This compound, also known as potassium (R)-glycidate, is a high-value chiral building block in pharmaceutical synthesis. Its strained three-membered ring and stereocenter make it a versatile precursor for introducing chirality into complex molecules. However, achieving high yields of the enantiomerically pure compound is a common challenge. Low yields often stem from suboptimal reaction conditions, catalyst inefficiency, or competing side reactions that compromise both conversion and stereochemical integrity.
This guide provides a structured troubleshooting framework for researchers encountering low yields, focusing primarily on the widely-used Hydrolytic Kinetic Resolution (HKR) of racemic terminal epoxides—a powerful method for accessing highly enantioenriched chiral epoxides from inexpensive starting materials.[1][2]
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing enantiopure this compound?
There are two predominant strategies:
-
Asymmetric Epoxidation: This involves the direct, enantioselective epoxidation of an alkene precursor (e.g., potassium acrylate) using a chiral catalyst, such as a Jacobsen-Katsuki type (salen)Mn complex.[3][4] This method builds the desired enantiomer from an achiral starting material.
-
Kinetic Resolution: This strategy starts with a racemic mixture of an epoxide (e.g., a racemic glycidyl ester) and selectively transforms the undesired (S)-enantiomer into a different compound, leaving the desired (R)-enantiomer unreacted and enriched. The most common and practical method for this is the Hydrolytic Kinetic Resolution (HKR) catalyzed by chiral (salen)Co(III) complexes.[2][5] This is followed by saponification to yield the final potassium salt.
Q2: What is the theoretical maximum yield for a Hydrolytic Kinetic Resolution (HKR) reaction?
In a classic kinetic resolution, one of the two enantiomers in a racemic mixture is consumed. Therefore, the theoretical maximum yield for the recovery of the unreacted enantiomer is 50% based on the starting racemic material.[6] Yields approaching this theoretical maximum, with high enantiomeric excess (>99% ee), are considered excellent.
Q3: Why is controlling the amount of water so critical in the HKR process?
The HKR process uses water as the nucleophile to open the epoxide ring of the undesired enantiomer, converting it into a 1,2-diol.[1] The stoichiometry of water is crucial:
-
Sub-stoichiometric Water (~0.5 equivalents): Using slightly more than the theoretical amount needed to resolve 50% of the material (e.g., 0.5 to 0.7 equivalents) is standard practice.[6] This ensures that the reaction stops once the undesired enantiomer is consumed, preventing the subsequent, slower hydrolysis of the desired (R)-enantiomer.
-
Excess Water: An excess of water can lead to the non-selective hydrolysis of both enantiomers, resulting in the formation of the diol from the desired product and a significant reduction in yield.
Troubleshooting Guide: Low Yields in Hydrolytic Kinetic Resolution (HKR)
This section addresses specific problems encountered during the synthesis of (R)-oxirane-2-carboxylic acid derivatives via HKR, prior to the final saponification step.
Problem 1: Low Conversion of Racemic Starting Material (<50%)
Q: My reaction has stalled, and a large amount of the racemic starting epoxide remains unreacted after the expected reaction time. What are the likely causes?
A: Low conversion points to an issue with the catalytic cycle. The primary suspects are the catalyst's activity, the presence of inhibitors, or suboptimal reaction conditions.
Causality & Solutions:
-
Inactive Catalyst: The (salen)Co(III) complex is often a precatalyst that is converted to the active hydroxyl species, (salen)Co-OH, in the presence of water.[6]
-
Troubleshooting:
-
Verify Catalyst Quality: Ensure the (salen)Co(III) catalyst is from a reputable source and has been stored correctly, typically under inert gas and protected from light.
-
Catalyst Loading: While loadings are low (0.2–2.0 mol%), ensure accurate measurement.[5] For sluggish substrates, a higher catalyst loading within this range may be necessary.[7]
-
Activation: The mechanism involves cooperative bimetallic catalysis. Ensure no impurities are present that could poison the cobalt centers.[6]
-
-
-
Poor Reagent Quality:
-
Troubleshooting:
-
Epoxide Purity: The racemic starting material (e.g., glycidyl butyrate, epichlorohydrin) should be pure. Acidic impurities can interfere with the catalyst. Consider passing the epoxide through a short plug of basic alumina.
-
Water Quality: Use deionized, distilled water. Impurities could negatively impact the catalyst.
-
-
-
Suboptimal Reaction Conditions:
-
Troubleshooting:
-
Temperature: HKR reactions are typically run between 0°C and room temperature.[6] Ensure the reaction temperature is maintained. Lower temperatures can slow the reaction rate but sometimes improve selectivity.
-
Mixing: The reaction is often run solvent-free.[2] Efficient stirring is critical to ensure proper mixing of the catalyst, epoxide, and water.
-
-
Problem 2: High Conversion (>50%) but Low Yield of Desired Epoxide
Q: The starting material is consumed, but my isolated yield of the (R)-epoxide is significantly below the expected ~50%. My main byproduct is the 1,2-diol.
A: This is a classic sign of poor selectivity or over-reaction. The catalyst is active but is either not discriminating effectively between the two enantiomers or the reaction conditions are promoting the hydrolysis of the desired product.
Causality & Solutions:
-
Excess Water: As discussed in the FAQ, this is the most common cause of over-reaction. The catalyst, having consumed the more reactive (S)-enantiomer, will begin to hydrolyze the (R)-enantiomer if sufficient water is available.
-
Troubleshooting:
-
Accurately measure the water charge. Use a calibrated microliter syringe. A charge of 0.55 equivalents relative to the racemic epoxide is a good starting point.[7]
-
-
-
Prolonged Reaction Time: Leaving the reaction for an extended period after completion can lead to the slow, non-selective hydrolysis of the desired product.
-
Troubleshooting:
-
Monitor the reaction. Use an appropriate analytical technique (e.g., chiral GC or HPLC) to track the disappearance of the (S)-enantiomer and the appearance of the diol. Stop the reaction once ~50-55% conversion is reached.
-
-
-
Poor Catalyst Selectivity (k_rel): If the catalyst's selectivity factor (k_rel) is low, both enantiomers will be hydrolyzed at comparable rates. This results in a high yield of the diol but a low yield and low enantiomeric excess (ee) of the recovered epoxide.
-
Troubleshooting:
-
Verify Catalyst Structure: Ensure you are using the correct enantiomer of the salen ligand for the desired product.
-
Optimize Conditions: For some substrates, the choice of the counter-ion on the cobalt (e.g., acetate vs. tosylate) can influence selectivity.[6] Additionally, running the reaction at a lower temperature (e.g., 0-4 °C) can sometimes enhance selectivity.[6]
-
-
Problem 3: Difficulty in Product Isolation and Purification
Q: I'm observing a good yield and ee by in-process analytical checks, but I'm losing the product during the workup.
A: The product of the HKR is an enantioenriched epoxide (e.g., (R)-glycidyl ester). The final this compound is a salt. Both stages have unique challenges.
Causality & Solutions:
-
Emulsion during Workup: After HKR, the catalyst and the diol byproduct must be separated from the desired epoxide. This often involves aqueous washes, which can lead to emulsions.
-
Troubleshooting:
-
Catalyst Removal: The catalyst can often be precipitated and filtered.[1]
-
Extraction: Use a brine wash to help break emulsions. If the desired epoxide is volatile, use care during solvent removal.
-
-
-
Hydrolysis during Saponification: The conversion of the resolved ester to the final potassium salt requires hydrolysis with a base like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃).[8] The epoxide ring is susceptible to nucleophilic attack by hydroxide, especially at elevated temperatures.
-
Troubleshooting:
-
Use Mild Conditions: Perform the saponification at low temperatures (e.g., 0-10°C).
-
Control Stoichiometry: Use a stoichiometric amount of base. Excess hydroxide increases the risk of ring-opening.
-
Isolate Promptly: Once the saponification is complete, proceed to the isolation of the potassium salt without delay.
-
-
-
Product Solubility: this compound is a salt and is soluble in water. Isolating it from an aqueous solution can be challenging.
-
Troubleshooting:
-
Solvent Evaporation: If the product is stable, careful removal of water under reduced pressure (lyophilization) is an option.
-
Anti-Solvent Precipitation: Adding a solvent in which the potassium salt is insoluble (e.g., isopropanol, acetone) can induce precipitation/crystallization.
-
-
Visualizations & Data
Diagrams
Caption: Overview of the Hydrolytic Kinetic Resolution (HKR) workflow.
Caption: Decision tree for troubleshooting low yields in HKR reactions.
Data Tables
Table 1: Typical HKR Parameters for Terminal Epoxides
| Parameter | Recommended Value | Rationale & Key Insight |
| Catalyst | Chiral (salen)Co(III) complex | Provides high selectivity (k_rel often > 50).[1] |
| Catalyst Loading | 0.2 - 2.0 mol % | Low loading is efficient; may need optimization for specific substrates.[5] |
| Water Stoichiometry | 0.5 - 0.7 equivalents | Critical for preventing over-reaction and hydrolysis of the desired product.[6] |
| Temperature | 0°C to 25°C (Room Temp) | Balances reaction rate and selectivity. Lower temps can improve ee.[6] |
| Solvent | Often solvent-free | Environmentally friendly and practical; ensures high concentration.[2] |
| Monitoring | Chiral GC or HPLC | Essential for stopping the reaction at the optimal point (~50-55% conversion). |
Key Experimental Protocols
Protocol 1: General Procedure for Hydrolytic Kinetic Resolution (HKR)
This protocol is a generalized representation based on published methods and should be adapted for a specific substrate.[1][5][6]
-
Setup: To a clean, dry flask equipped with a magnetic stir bar, add the racemic epoxide (1.0 eq).
-
Catalyst Addition: Add the chiral (salen)Co(III)OAc catalyst (0.005 eq, 0.5 mol %).
-
Cooling: Cool the mixture to 0°C in an ice-water bath.
-
Water Addition: Add deionized water (0.55 eq) dropwise with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature (20-25°C) and stir for the required time (typically 12-18 hours).
-
Monitoring: Periodically take aliquots, dilute with a suitable solvent (e.g., ethyl acetate), and analyze by chiral GC or HPLC to determine conversion and enantiomeric excess (ee) of the remaining epoxide.
-
Workup: Once the reaction has reached ~50-55% conversion with >99% ee of the desired epoxide, dilute the mixture with a solvent like diethyl ether or MTBE. Filter to remove the precipitated catalyst and diol. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude enantioenriched epoxide. Further purification may be achieved by distillation or chromatography if necessary.
Protocol 2: Saponification to this compound
-
Dissolution: Dissolve the enantioenriched (R)-glycidyl ester (1.0 eq) in a suitable solvent (e.g., THF/water mixture).
-
Cooling: Cool the solution to 0°C.
-
Base Addition: Slowly add a pre-cooled aqueous solution of potassium hydroxide (1.0 eq).
-
Reaction: Stir the reaction at 0-5°C and monitor the disappearance of the starting ester by TLC or LC-MS.
-
Isolation: Upon completion, carefully neutralize any excess base with a dilute acid if necessary. Isolate the product by either lyophilizing the aqueous solution to obtain the crude salt or by inducing precipitation with an anti-solvent (e.g., acetone). The resulting solid can be washed with the anti-solvent and dried under vacuum.
References
- BenchChem. (2026). An In-Depth Technical Guide to Potassium Oxirane-2-carboxylate for Researchers and Drug Development Professionals. BenchChem Technical Support. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0J03EXTlsAcXe0lareVG6nhmeqOOQtZlHxQT-h54g6Eo8G4b6Ray1DNfC4p3naFpnA-B3MZV98FRGV3-fvv_OLekLdEboS9Y1EZ62WoGsIqr0K2yeOrgMuJPrQ4jQ3tWlUzqn5Q==]
- Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., Furrow, M. E., & Jacobsen, E. N. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. Journal of the American Chemical Society, 124(7), 1307–1315. [URL: https://pubs.acs.org/doi/10.1021/ja016737l]
- Nielsen, L. P. C., Stevenson, C. P., Blackmond, D. G., & Jacobsen, E. N. (2004). Mechanistic Investigation Leads to a Synthetic Improvement in the Hydrolytic Kinetic Resolution of Terminal Epoxides. Journal of the American Chemical Society, 126(5), 1360–1362. [URL: https://pubs.acs.org/doi/10.1021/ja038590z]
- Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja016737l]
- Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric catalysis with water: efficient kinetic resolution of terminal epoxides by means of catalytic hydrolysis. Science, 277(5328), 936–938. [URL: https://www.science.org/doi/10.1126/science.277.5328.936]
- Hansen, K. B., Leighton, J. L., & Jacobsen, E. N. (2002). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. STEM - Unipd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHXxoi5F6oxJa3FkIrSl8fNXo2kE-fIFam7lk6e_C7bYakZPlpdQg-HFW4AbP-86nNlOkVbaATab983anfjX7HltOdJEq48aUtBsvEgccs7ZJJt4VLKZ_KYTrOBbMt2gAQC_o8fFu1i0Vq2ITK_W5SJQsrSuEWIFCRMSjUm5unubGPy7P8fmoozbY7PWTePVzoU5CtZMi8RwRpqfvsBvIugy_WuoY0ZiNlU5MxRC4TmFJhlzEUS8ec8eDzio8ZaMTzxnDHgFBosecH3]
- Biosynth. (n.d.). Potassium oxirane-2-carboxylate. Retrieved January 18, 2026. [URL: https://www.biosynth.
- CymitQuimica. (n.d.). (R)-Oxirane-2-carboxylate (potassium). Retrieved January 18, 2026. [URL: https://www.cymitquimica.com/products/54-or1033845]
- ACS Green Chemistry Institute. (n.d.). Jacobsen Asymmetric Epoxidation. Pharmaceutical Roundtable Reagent Guides. [URL: https://www.acs.
- Wikipedia. (n.d.). Jacobsen epoxidation. Retrieved January 18, 2026. [URL: https://en.wikipedia.
- PubChem. (n.d.). Potassium (2R)-oxirane-2-carboxylate. National Center for Biotechnology Information. [URL: https://pubchem.ncbi.nlm.nih.
- Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation. [URL: https://www.organic-chemistry.
- LabSolu. (n.d.). This compound. Retrieved January 18, 2026. [URL: https://labsolu.
- MySkinRecipes. (n.d.). Potassium (S)-oxirane-2-carboxylate. Retrieved January 18, 2026. [URL: https://www.myskinrecipes.
- Singh, S. P., & Kagan, H. B. (1970). The acid-catalysed decarboxylation of glycidic acids. Tetrahedron Letters, 11(4), 273-276. [Referenced in context in a broader article on glycidic acid decarboxylation, relevant to potential side reactions: https://www.researchgate.
- Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356. [Referenced in context in an article on Williamson ether synthesis, relevant to side reactions: https://www.researchgate.net/publication/348498421_Using_Sodium_Hydride_and_Potassium_Carbonate_as_Bases_in_Synthesis_of_Substituted_2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles]
Sources
- 1. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Asymmetric catalysis with water: efficient kinetic resolution of terminal epoxides by means of catalytic hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Jacobsen Asymmetric Epoxidation - Wordpress [reagents.acsgcipr.org]
- 4. Jacobsen epoxidation - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. stem.elearning.unipd.it [stem.elearning.unipd.it]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Navigating Scale-Up Challenges for Reactions Involving Potassium (R)-oxirane-2-carboxylate
Welcome to the technical support center for researchers, scientists, and drug development professionals working with potassium (R)-oxirane-2-carboxylate. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered when scaling up reactions involving this versatile chiral building block. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to ensure your success from the bench to pilot plant and beyond.
Introduction: The Dual Nature of a Valuable Intermediate
This compound, also known as potassium (R)-glycidate, is a highly valuable intermediate in the synthesis of numerous pharmaceuticals and fine chemicals.[1][2] Its utility stems from the presence of a strained epoxide ring and a carboxylate group, offering a reactive electrophilic site for nucleophilic attack and a handle for further functionalization.[1] However, the very features that make it a powerful synthetic tool also present unique challenges during scale-up. This guide will address these challenges in a practical, question-and-answer format.
Part 1: Frequently Asked Questions (FAQs)
Handling and Storage
Q1: What are the primary safety concerns when handling this compound, especially at a larger scale?
A1: At any scale, it is crucial to treat this compound with care due to its potential for irritation and toxicity. According to safety data sheets, it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][4] When scaling up, the increased quantity of material elevates these risks.
Core Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[3][5] For larger quantities where dust generation is possible, a respirator may be necessary.[3]
-
Ventilation: Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust or aerosols.[3][5]
-
Containment: Use appropriate containers and handling techniques to minimize dust generation and spills.[3] In case of a spill, follow established cleanup procedures, avoiding dust creation.[3]
Q2: What are the recommended storage conditions for this compound to ensure its stability?
A2: To maintain its chemical integrity, this compound should be stored in a tightly sealed container in a cool, dry place. The recommended storage temperature is typically between 2°C and 8°C.[5][6] It is also sensitive to moisture, so storage under an inert atmosphere (e.g., argon or nitrogen) is advisable, especially for long-term storage or for material intended for cGMP synthesis.
Reaction Scale-Up
Q3: We are observing a significant exotherm during the nucleophilic ring-opening of this compound upon scale-up. How can we manage this?
A3: Exotherm management is a critical challenge in scaling up epoxide ring-opening reactions, which are often highly exothermic. The heat generated per unit volume increases with scale, while the surface area for heat dissipation decreases. This can lead to a runaway reaction if not properly controlled.
Troubleshooting Strategies:
-
Controlled Addition: Instead of adding the nucleophile all at once, use a syringe pump or an addition funnel for slow, controlled addition to the reaction mixture. This allows the cooling system to keep pace with the heat generation.
-
Efficient Cooling: Ensure your reactor is equipped with an efficient cooling system. For larger scale, this may mean moving from an ice bath to a jacketed reactor with a circulating chiller.
-
Solvent Choice and Concentration: Use a solvent with a good heat capacity and a boiling point that provides a safe operating window. Running the reaction at a lower concentration can also help to moderate the exotherm, though this may impact reaction kinetics and throughput.[5]
-
Monitoring: Continuously monitor the internal reaction temperature using a thermocouple.[5] Do not rely on the temperature of the cooling bath alone.
Q4: The reaction is sluggish and incomplete at a larger scale, even though it worked perfectly in the lab. What could be the cause?
A4: This is a common scale-up issue often related to inadequate mixing. In a larger reactor, achieving homogeneous mixing is more challenging.
Troubleshooting Strategies:
-
Agitation: Ensure the stirring is efficient for the reactor size and geometry. A simple magnetic stir bar may be insufficient for larger volumes. Overhead stirring with a properly designed impeller (e.g., pitched-blade turbine) is often necessary to ensure good mass transfer.
-
Heterogeneous Mixtures: If your reaction involves solids or multiple liquid phases, poor mixing can be particularly detrimental. Ensure the agitation is sufficient to keep all components suspended and well-dispersed.
-
Reagent Addition Point: The location of reagent addition can be critical. Sub-surface addition can sometimes improve dispersion and prevent localized high concentrations.
Q5: We are seeing an increase in byproducts upon scaling up our reaction. How can we identify and minimize them?
A5: Byproduct formation is often exacerbated at larger scales due to longer reaction times, localized "hot spots" from poor heat transfer, or changes in reactant concentrations due to inefficient mixing.
Common Byproducts and Mitigation:
-
Diol Formation: The most common byproduct in many ring-opening reactions is the corresponding diol, formed by the reaction of the epoxide with water. Ensure all reactants and solvents are anhydrous.
-
Regioisomer Formation: In asymmetric epoxides, nucleophilic attack can potentially occur at both carbon atoms of the epoxide ring.[7][8] The regioselectivity can be influenced by the nature of the nucleophile and the reaction conditions (acidic or basic).[7][8] Re-optimize the reaction conditions at the larger scale to favor the desired regioisomer.
-
Polymerization: Under certain conditions, especially with strong bases, epoxides can undergo polymerization.[9] Careful control of stoichiometry and temperature is crucial to minimize this side reaction.
Analytical Monitoring:
-
Utilize in-process controls (IPCs) such as HPLC, GC, or TLC to monitor the reaction progress and the formation of byproducts. This data will help you understand the impact of process changes.
Part 2: Troubleshooting Guides
Guide 1: Poor/Inconsistent Yield
| Symptom | Potential Cause | Troubleshooting Action |
| Low Conversion | Inadequate mixing leading to poor mass transfer. | - Increase agitation speed.- Use an overhead stirrer with an appropriate impeller for the vessel size. |
| Insufficient reaction time. | - Monitor the reaction with in-process controls (e.g., HPLC, TLC) to determine the optimal reaction time. | |
| Deactivation of reagents. | - Ensure all reagents are of high quality and stored under appropriate conditions. | |
| Product Degradation | Localized overheating (hot spots) due to poor heat dissipation. | - Improve cooling efficiency.- Implement controlled, slower addition of reagents. |
| Instability of the product under reaction or work-up conditions. | - Consider a lower reaction temperature.- Optimize the work-up procedure to minimize the time the product is exposed to harsh conditions. | |
| Inconsistent Yields Batch-to-Batch | Variability in raw material quality. | - Qualify all raw materials before use. |
| Poor control over reaction parameters. | - Implement strict process controls for temperature, addition rates, and stirring speed. |
Guide 2: Purification Challenges
| Symptom | Potential Cause | Troubleshooting Action |
| Difficulty in Removing Unreacted Starting Material | Incomplete reaction. | - Re-optimize reaction conditions to drive the reaction to completion. |
| Presence of Hard-to-Separate Byproducts | Sub-optimal reaction selectivity. | - Re-evaluate reaction conditions (temperature, solvent, catalyst) to improve selectivity. |
| Formation of regioisomers. | - Adjust reaction conditions (e.g., acidic vs. basic) to favor the desired regioisomer. | |
| Emulsion Formation During Aqueous Work-up | High concentration of salts or polar compounds. | - Dilute the reaction mixture before work-up.- Add a small amount of a different organic solvent to break the emulsion. |
| Product Isolation Issues (e.g., Oiling Out) | Product is not crystalline under the chosen conditions. | - Perform a solvent screen to find a suitable crystallization solvent system. |
Part 3: Experimental Protocols & Visualizations
Protocol 1: General Procedure for a Scaled-Up Nucleophilic Ring-Opening Reaction
This protocol provides a general framework. Specific parameters must be optimized for each unique reaction.
-
Reactor Setup:
-
Set up a jacketed glass reactor equipped with an overhead stirrer, a thermocouple for internal temperature monitoring, a condenser, and an addition funnel or syringe pump.
-
Purge the reactor with an inert gas (e.g., nitrogen or argon).
-
-
Reagent Charging:
-
Charge the reactor with this compound and the chosen anhydrous solvent.
-
Begin agitation to ensure a homogeneous mixture or suspension.
-
Cool the reactor to the desired initial temperature (e.g., 0 °C) using the circulating chiller.
-
-
Nucleophile Addition:
-
Load the nucleophile into the addition funnel or syringe pump.
-
Add the nucleophile dropwise to the reaction mixture at a rate that maintains the internal temperature within the desired range (e.g., ± 2 °C).
-
-
Reaction Monitoring:
-
Maintain the reaction at the target temperature and monitor its progress by taking samples for in-process analysis (e.g., HPLC, TLC) at regular intervals.
-
-
Quenching and Work-up:
-
Once the reaction is complete, cool the mixture and slowly add a quenching agent (e.g., saturated aqueous ammonium chloride).
-
Perform the extraction and washing steps as developed at the lab scale, being mindful of potential emulsion formation.
-
-
Product Isolation and Purification:
-
Dry the organic layer over a suitable drying agent (e.g., sodium sulfate, magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by crystallization, chromatography, or distillation as appropriate.
-
Diagram 1: Troubleshooting Logic for Scale-Up Issues
Caption: Troubleshooting workflow for common scale-up issues.
References
- Angene Chemical. (2021-05-01).
- Apollo Scientific. (2023-07-11).
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23708733, Potassium oxirane-2-carboxylate. Retrieved from [Link]
- Carl ROTH. (n.d.). Potassium oxirane-2-carboxylate, 250 mg, CAS No. 51877-54-4.
- Sigma-Aldrich. (2025-12-24).
- BenchChem. (2026, January). An In-Depth Technical Guide to Potassium Oxirane-2-carboxylate for Researchers and Drug Development Professionals.
- Labsolu. (n.d.). Potassium (R)
- MySkinRecipes. (n.d.). Potassium (S)
- BenchChem. (n.d.). A Technical Guide to the Discovery and Synthesis of Chiral Epoxides.
- Biosynth. (n.d.).
- Apollo Scientific. (n.d.).
- Organic Syntheses. (2023-12-15). Large Scale Epoxide Opening by a Pendant Silanol.
- MySkinRecipes. (n.d.). Potassium (S)
- ResearchGate. (2024-04-25). Highly efficient anionic ring-opening reactions of epoxide triggered by phosphide.
- Google Patents. (n.d.). US6521445B1 - Process for preparing optically active glycidate esters.
- Journal of the American Chemical Society. (n.d.). Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)CoIII Complexes. Practical Synthesis of Enantioenriched Terminal Epoxides and 1,2-Diols.
- Chemistry LibreTexts. (2024-03-24). 18.6: Reactions of Epoxides - Ring-opening.
-
National Center for Biotechnology Information. (2025-09-07). PubChem Compound Summary for CID 23708734, Potassium (2R)-oxirane-2-carboxylate. Retrieved from [Link]
- Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions.
- Chemistry LibreTexts. (2024-09-30). 18.5: Reactions of Epoxides: Ring-Opening.
- ACS Publications. (n.d.). Mechanisms Of Epoxide Reactions | Chemical Reviews.
- MDPI. (n.d.). The Lord of the Chemical Rings: Catalytic Synthesis of Important Industrial Epoxide Compounds.
- National Center for Biotechnology Information. (n.d.).
- ResearchGate. (n.d.). Figure 3.
- OpenStax. (2023-09-20). 18.5 Reactions of Epoxides: Ring-Opening.
- ReadMe. (n.d.).
- KNAUER. (n.d.).
- ResearchGate. (n.d.). Potassium N-arylbenzimidates as readily accessible and benign (pre)
- ChemicalBook. (n.d.).
- RSC Publishing. (n.d.).
- PrepLadder. (2025-11-18). FMGE Previous Year Question Papers with FREE PDF.
- Narcotics Control Bureau. (n.d.). Narcotics Control Bureau.
- MDPI. (n.d.).
- ACS Publications. (2021-12-20). Fully Validated, Multi-Kilogram cGMP Synthesis of MDMA.
- ResearchGate. (2025-08-06).
Sources
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- 4. Large Scale Epoxide Opening by a Pendant Silanol - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. researchgate.net [researchgate.net]
removal of potassium salts in "potassium (R)-oxirane-2-carboxylate" workup
Welcome to the technical support guide for the purification of potassium (R)-oxirane-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing residual potassium salts during the workup of this versatile chiral building block. This guide provides in-depth, field-proven insights and troubleshooting strategies to ensure the high purity of your final product.
Introduction
This compound, also known as potassium (R)-glycidate, is a valuable intermediate in the synthesis of numerous pharmaceuticals.[1][2][3] Its structure, containing a reactive epoxide ring and a carboxylate group, makes it a potent chiral precursor.[1] However, its nature as a salt presents a significant challenge during purification: the removal of inorganic potassium salts that may be present from its synthesis or as unreacted starting materials. This guide will address the most frequently encountered issues and provide robust solutions.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the workup and purification of this compound.
Issue 1: My final product is contaminated with inorganic potassium salts. How can I remove them?
This is the most common challenge. The choice of method depends on the scale of your reaction and the specific inorganic salt contaminant.
Root Cause Analysis:
This compound itself is a potassium salt, which can make separating it from other inorganic potassium salts (like KCl, K₂CO₃, or KOH) difficult due to similar solubility profiles in some solvents.
Solutions:
A. Solvent Extraction (Liquid-Liquid Extraction)
This is the most widely applicable technique for removing inorganic salts from organic compounds.[4][5][6][7] The principle lies in the differential solubility of the desired compound and the inorganic salt in two immiscible liquid phases, typically an organic solvent and water.[4][5][6][7][8]
Detailed Protocol for Solvent Extraction:
-
Dissolution: Dissolve the crude product mixture in a minimal amount of water.
-
Solvent Selection: Choose an organic solvent in which this compound has some solubility, but the inorganic potassium salts are poorly soluble. Ethereal solvents like diethyl ether or methyl tert-butyl ether (MTBE) are often good starting points. Chlorinated solvents like dichloromethane (DCM) can also be effective.[9]
-
Extraction:
-
Transfer the aqueous solution of your crude product to a separatory funnel.
-
Add a portion of the selected organic solvent.
-
Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate. The organic layer will contain the desired product, while the inorganic salts will preferentially remain in the aqueous layer.[6]
-
-
Repeat: Drain the aqueous layer and repeat the extraction of the aqueous phase with fresh portions of the organic solvent two to three more times to maximize the recovery of your product.[4]
-
Washing: Combine the organic extracts and wash them with a small amount of brine (saturated NaCl solution). This helps to remove any remaining water from the organic layer.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the purified product.[4][9]
B. Recrystallization
If the product is solid and has suitable solubility properties, recrystallization can be a powerful purification technique.
General Protocol for Recrystallization:
-
Solvent Screening: Identify a solvent system where this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. The inorganic salt impurities should ideally remain soluble or be completely insoluble at all temperatures. Common solvent systems to screen include ethanol/water, isopropanol/water, or acetone/water mixtures.
-
Dissolution: Dissolve the crude product in the minimum amount of the hot solvent system.
-
Filtration (Hot): If there are insoluble impurities (like some inorganic salts), perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization of the pure product.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
C. Column Chromatography
For small-scale purifications or when other methods fail, column chromatography can be employed.[9] However, the polar and ionic nature of the compound can make this challenging.
-
Stationary Phase: Silica gel is a common choice, but its acidic nature can potentially lead to the opening of the epoxide ring. Using a more neutral stationary phase like alumina or a deactivated silica gel might be preferable.
-
Mobile Phase: A polar solvent system will be required. A gradient of a non-polar solvent (like hexane or heptane) and a more polar solvent (like ethyl acetate or isopropanol) is a good starting point. The addition of a small amount of a modifier like triethylamine can help to prevent streaking on the column.
Issue 2: How can I confirm that the potassium salts have been removed?
Several analytical techniques can be used to assess the purity of your final product.
Analytical Methods for Purity Assessment:
| Analytical Technique | Principle | Application for Potassium Salt Detection |
| Flame Test | When heated in a flame, potassium ions emit a characteristic lilac (pale purple) color.[10] | A simple, qualitative test. A clean wire (e.g., nichrome) is dipped in the sample and introduced into a Bunsen burner flame. The presence of a lilac color indicates potassium ions.[10] |
| Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) | Atoms and ions in a sample are excited in a high-temperature plasma and emit light at characteristic wavelengths.[11] The intensity of the emitted light is proportional to the concentration of the element. | A highly sensitive and quantitative method for determining the concentration of potassium ions.[10][11] |
| Atomic Absorption Spectroscopy (AAS) | Measures the absorption of light by free atoms in the gaseous state.[11] Each element absorbs light at a characteristic wavelength. | Another sensitive and quantitative technique for potassium ion analysis.[10][11] |
| Ion-Selective Electrode (ISE) | A sensor that responds selectively to the activity of a specific ion in a solution.[11][12] | Provides a direct and quantitative measurement of potassium ion concentration.[12] |
| Ion Chromatography (IC) | A chromatographic process that separates ions and polar molecules based on their affinity to an ion exchanger. | Can be used for the quantitative determination of various ions, including potassium. |
Frequently Asked Questions (FAQs)
Q1: Can I use a different counterion instead of potassium?
While other salts (e.g., sodium or lithium) of (R)-oxirane-2-carboxylate can be synthesized, the potassium salt is commonly used. The choice of counterion can influence the compound's solubility and reactivity.
Q2: Will the epoxide ring open during the workup?
The epoxide ring is susceptible to opening under acidic or strongly basic conditions, especially in the presence of nucleophiles. It is crucial to maintain a neutral or slightly basic pH during the workup to minimize this risk. Avoid strong acids during extraction and consider using a mild base like sodium bicarbonate for any necessary pH adjustments.
Q3: My compound seems to be water-soluble, making extraction difficult. What can I do?
If your compound has high water solubility, you can employ a "salting out" technique.[8] By adding a high concentration of an inert salt (like sodium chloride) to the aqueous layer, you can decrease the solubility of the organic compound in the aqueous phase and drive it into the organic layer.[8]
Q4: Are there any alternative purification methods to consider?
For certain applications, particularly on a larger scale, techniques like ion-exchange chromatography could be explored. A cation-exchange resin could potentially be used to capture the potassium ions, allowing the desired product to be eluted.[13]
Visualizing the Workflow
The following diagram illustrates a general decision-making workflow for the purification of this compound.
Caption: Decision workflow for purification.
References
- Benchchem. (n.d.). A Technical Guide to the Discovery and Synthesis of Chiral Epoxides.
- Majors, R. E. (n.d.). Salting-out Liquid-Liquid Extraction (SALLE). LCGC International.
- Weems, H. B., Mushtaq, M., & Yang, S. K. (1985). Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography. Analitical Biochemistry, 148(2), 328-38.
- Kroutil, W., et al. (2021). Production of Enantiopure Chiral Epoxides with E. coli Expressing Styrene Monooxygenase. MDPI.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Potassium ion.
- Organic Chemistry Lecture-Demonstrations. (2022, August 17). Solvent extraction [Video]. YouTube.
- AAT Bioquest. (2023, September 15). What are the methods used for potassium ion analysis?
- Google Patents. (n.d.). US4369096A - Process for the purification of epoxides.
- Organomation. (n.d.). Solvent Extraction Techniques.
- Korovina, N. (2020, September 20). Extraction technique in organic chemistry [Video]. YouTube.
- Quora. (2018, June 2). How to test for a potassium ion.
- Chemistry Stack Exchange. (2013, March 11). Detection of potassium ions.
- Wikipedia. (n.d.). Liquid–liquid extraction.
- MDPI. (n.d.). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes.
- ResearchGate. (2015, August 29). Can anyone suggest a better workup procedure in compound purification for organic synthesis?
- Metrohm. (n.d.). Determination of potassium with an ion-selective electrode General hints.
- Labsolu. (n.d.). This compound.
- 001CHEMICAL. (n.d.). CAS No. 51877-54-4, Potassium oxirane-2-carboxylate.
- CymitQuimica. (n.d.). (R)-Oxirane-2-carboxylate (potassium).
- Chemrio. (n.d.). This compound.
- Benchchem. (n.d.). Potassium oxirane-2-carboxylate | 51877-54-4.
- PubChem. (2025, September 7). Potassium (2R)-oxirane-2-carboxylate.
- PubChem. (n.d.). Potassium oxirane-2-carboxylate.
- Royal Society of Chemistry. (n.d.). Efficient adsorptive removal of potassium from potassium perrhenate solution using a cationic ion exchange resin.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Potassium (2R)-oxirane-2-carboxylate | C3H3KO3 | CID 23708734 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Potassium oxirane-2-carboxylate | C3H3KO3 | CID 23708733 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. organomation.com [organomation.com]
- 6. youtube.com [youtube.com]
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- 8. chromatographyonline.com [chromatographyonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. quora.com [quora.com]
- 11. What are the methods used for potassium ion analysis? | AAT Bioquest [aatbio.com]
- 12. metrohm.com [metrohm.com]
- 13. Efficient adsorptive removal of potassium from potassium perrhenate solution using a cationic ion exchange resin - RSC Advances (RSC Publishing) [pubs.rsc.org]
analytical methods for detecting impurities in "potassium (R)-oxirane-2-carboxylate"
An In-Depth Technical Guide to Analytical Methods for Detecting Impurities in Potassium (R)-oxirane-2-carboxylate
Introduction: The Critical Role of Impurity Profiling
This compound, also known as potassium (R)-glycidate, is a crucial chiral building block in the synthesis of many pharmaceuticals. Its stereochemical integrity is paramount, as the opposite enantiomer may have different pharmacological or toxicological properties. Therefore, rigorous analytical control to detect and quantify impurities is not just a regulatory requirement but a cornerstone of drug safety and efficacy.
This guide, structured as a technical support center, provides researchers, scientists, and drug development professionals with practical, in-depth answers to common challenges encountered during the analysis of this compound. As Senior Application Scientists, our goal is to move beyond mere protocols and explain the underlying principles that govern method selection, optimization, and troubleshooting.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Impurities
Question: What are the most likely impurities I should be looking for in a sample of this compound?
Answer: The impurity profile of this compound is dictated by its synthesis route and stability. Given its structure—a chiral epoxide with a carboxylate salt—impurities can be broadly categorized. The most critical impurity is its unwanted enantiomer, but others arise from starting materials, side reactions, and degradation.
Table 1: Potential Impurities in this compound
| Impurity Name | Structure / Type | Likely Origin | Recommended Primary Analytical Technique |
|---|---|---|---|
| Potassium (S)-oxirane-2-carboxylate | Enantiomeric Impurity | Incomplete enantioselectivity in synthesis or racemization. | Chiral High-Performance Liquid Chromatography (HPLC) |
| Potassium 2,3-dihydroxypropanoate | Diol / Hydrolysis Product | Ring-opening of the epoxide by water. | Reversed-Phase (RP) HPLC |
| Glycidic Acid | Parent Compound | Incomplete salt formation or pH shift.[1] | RP-HPLC |
| Starting Materials | Process-Related | Unreacted precursors from synthesis (e.g., epichlorohydrin, chiral catalysts). | RP-HPLC or Gas Chromatography (GC) depending on volatility. |
| Residual Solvents | Process-Related | Solvents used during synthesis and purification. | Headspace Gas Chromatography (HS-GC) |
| Polymeric Impurities | Degradation Product | Self-polymerization of the epoxide ring, especially under acidic or basic conditions. | Size-Exclusion Chromatography (SEC) or RP-HPLC |
Section 2: Method Selection & Initial Setup
Question: Which analytical technique is the gold standard for analyzing impurities in this compound?
Answer: High-Performance Liquid Chromatography (HPLC) is unequivocally the primary technique for impurity analysis of this compound. Its versatility allows for the separation of polar, non-volatile compounds and, crucially, the separation of enantiomers.
A comprehensive analysis typically requires two distinct HPLC methods:
-
Chiral HPLC: To quantify the enantiomeric impurity, potassium (S)-oxirane-2-carboxylate. This is the most critical method for ensuring the stereochemical purity of the active pharmaceutical ingredient (API).
-
Achiral Reversed-Phase (RP) HPLC: To quantify all other process-related impurities and degradation products.
Gas Chromatography (GC) is generally reserved for analyzing volatile impurities, such as residual solvents, and is often performed using a headspace autosampler.
Causality and Solutions:
-
Cause: Free silanol groups (Si-OH) on the surface of the silica packing are acidic and can interact strongly with the basic carboxylate group of your analyte via ion exchange, causing that portion of the analyte molecules to lag behind, resulting in a tail.
-
Solution 1: Suppress Silanol Activity. The most effective solution is to lower the pH of your mobile phase by adding an acid like formic acid or phosphoric acid (typically 0.1%). At a low pH (e.g., 2.5-3.0), the silanol groups are protonated (Si-OH) and the carboxylate is also protonated to its acid form (COOH), eliminating the ionic interaction and dramatically improving peak shape.
-
Solution 2: Use a Modern Column. Employ a high-quality, end-capped C18 column. "End-capping" is a process where most of the accessible silanol groups are chemically blocked. Alternatively, columns specifically designed for polar compounds often have a different surface chemistry to shield silanols. [2] Question: My retention time is drifting to shorter times with every injection. What is happening?
Answer: Drifting retention times, especially for a polar analyte on an RP column, can indicate issues with the column or mobile phase. [3][4] Troubleshooting Steps:
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase. This is particularly true for mobile phases with a high aqueous content (>95% water). Ensure you flush the column for at least 20-30 column volumes before starting the analysis.
-
Mobile Phase pH: Ensure the mobile phase is buffered. Small changes in the pH can alter the ionization state of the analyte and the column surface, leading to shifts in retention.
-
Temperature Fluctuation: HPLC retention is sensitive to temperature. Use a column oven to maintain a constant, stable temperature (e.g., 30°C). [5]4. Column Contamination: Strongly retained impurities from previous injections may be accumulating on the column, changing its surface chemistry over time. Implement a robust column wash step at the end of each sequence (e.g., flushing with 100% acetonitrile or methanol).
Experimental Protocols
Protocol 1: Chiral HPLC Method for Enantiomeric Purity
This protocol is a starting point and will likely require optimization.
-
Chromatographic System:
-
HPLC System: A standard HPLC or UHPLC system with a UV detector.
-
Column: Chiralpak AD-H, 5 µm, 250 x 4.6 mm (or equivalent amylose-based CSP).
-
Mobile Phase: n-Hexane / Isopropanol / Trifluoroacetic Acid (TFA) (85:15:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
-
System Suitability:
-
Prepare a resolution solution containing both the (R) and (S) enantiomers.
-
Inject the resolution solution. The resolution between the (R) and (S) peaks should be ≥ 2.0.
-
-
Procedure:
-
Inject the sample solution and record the chromatogram.
-
The (S)-enantiomer impurity is quantified against the area of the main (R)-enantiomer peak.
-
Protocol 2: Method Validation Parameters
Any analytical method used for quality control must be validated according to regulatory guidelines, such as those from the International Council for Harmonisation (ICH). [6][7][8][9]Validation provides documented evidence that the method is suitable for its intended purpose. [10] Table 2: Key Validation Parameters for an Impurity Method (ICH Q2(R1))
| Parameter | Purpose | Typical Acceptance Criteria |
|---|---|---|
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of other components (impurities, degradants, matrix). [6] | Peak purity analysis (e.g., using a PDA detector) should pass. Impurity peaks should be well-resolved from the main peak (Resolution > 2.0). |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio of approximately 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantified with suitable precision and accuracy. | Signal-to-Noise ratio of approximately 10:1. Precision (%RSD) at this level should be ≤ 10%. |
| Linearity | To demonstrate that the method's response is directly proportional to the analyte concentration over a specific range. | Correlation coefficient (r²) ≥ 0.99 for a plot of concentration vs. response. |
| Accuracy | The closeness of the test results to the true value. | Recovery of spiked impurities should be within 80-120% of the nominal value at different levels (e.g., LOQ, 100%, 150% of the specification limit). |
| Precision (Repeatability & Intermediate) | The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. [6] | %RSD for multiple preparations should be ≤ 10% for impurities at the specification limit. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | Retention times and resolution should remain acceptable when parameters like mobile phase composition (±2%), pH (±0.2), and temperature (±5°C) are varied. |
References
-
Zweifel, H. (2004). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. PubMed Central. [Link]
-
Levin, S. (2014). Validation of Impurity Methods, Part II. LCGC North America. [Link]
-
European Commission & UNDP. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
-
Vogt, F., & Kero, F. (2018). Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods. National Institutes of Health. [Link]
-
Profound Research. (2024). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
-
Patel, D., et al. (2014). Analytical method validation: A brief review. ResearchGate. [Link]
-
Singh, A., et al. (2023). Analytical Method Validation: ICH and USP Perspectives. International Journal of Research and Review. [Link]
-
PerkinElmer. (n.d.). Strategies to Enable and Simplify HPLC Polar Compound Separation. [Link]
-
PubChem. (n.d.). Potassium oxirane-2-carboxylate. National Institutes of Health. [Link]
-
Washington State University. (n.d.). HPLC Troubleshooting Guide. [Link]
-
MicroSolv Technology Corporation. (2023). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]
-
Chiralpedia. (2023). Part 7: Analytical Techniques for Stereochemistry. [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. [Link]
-
Thapa, M., et al. (2007). Isolation, Identification and Characterization of Process Related Impurities in Losartan Potassium Drug Substance. Asian Journal of Chemistry. [Link]
-
Reddy, V.V., et al. (2007). Identification and Synthesis of Potential Impurities of Losartan Potassium. Asian Journal of Chemistry. [Link]
-
PubChem. (n.d.). Potassium (2R)-oxirane-2-carboxylate. National Institutes of Health. [Link]
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Technical Support Center: Optimizing Stereoselectivity in Potassium (R)-oxirane-2-carboxylate Transformations
Welcome to the technical support center for transformations involving potassium (R)-oxirane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stereoselectivity of their reactions. As a chiral building block, the precise control of stereochemistry during the ring-opening of this oxirane is paramount for the synthesis of enantiopure pharmaceuticals and other complex molecules.[1] This resource provides in-depth, field-proven insights in a direct question-and-answer format to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle governing the stereoselectivity of nucleophilic ring-opening of this compound?
The stereochemical outcome of the ring-opening of epoxides is primarily dictated by the reaction mechanism, which can be either SN2 (bimolecular nucleophilic substitution) or SN1 (unimolecular nucleophilic substitution).[2] For this compound, under most synthetic conditions, the reaction proceeds via an SN2 mechanism. This is because the carboxylate group is not strongly electron-donating to stabilize a carbocation at the adjacent carbon, a prerequisite for an SN1 pathway.
In an SN2 reaction, the nucleophile attacks one of the electrophilic carbons of the epoxide ring from the backside, leading to an inversion of configuration at that center.[3] Given that the starting material is the (R)-enantiomer, the stereochemistry of the newly formed stereocenter will be determined by which carbon is attacked.
Troubleshooting Guide: Improving Stereoselectivity
This section addresses common issues that can lead to suboptimal stereoselectivity in your experiments and provides actionable solutions.
Issue 1: Poor Diastereoselectivity or Enantiomeric Excess (ee) in the Ring-Opening Reaction.
Low stereoselectivity is a frequent challenge and can originate from several factors. A systematic approach to troubleshooting is essential for identifying the root cause.
Q2: My reaction is producing a mixture of diastereomers. How can I improve the regioselectivity of the nucleophilic attack?
The regioselectivity of the nucleophilic attack on the asymmetric epoxide determines the final stereochemistry. In the case of this compound, the two carbons of the epoxide ring are not sterically or electronically equivalent.
-
Under Basic or Neutral Conditions (SN2): Strong nucleophiles will preferentially attack the less sterically hindered carbon.[3] For your substrate, this is the C3 carbon (the one not bearing the carboxylate group). This "normal" SN2 attack leads to a predictable product with inversion of configuration at C3.
-
Under Acidic Conditions (SN1-like): In the presence of a strong acid, the epoxide oxygen is protonated, creating a better leaving group.[2] The reaction then proceeds through a transition state with significant SN1 character. The nucleophile will then attack the carbon that can better stabilize the partial positive charge, which is the C2 carbon (adjacent to the carboxylate group).
Troubleshooting Steps:
-
Control the pH: Ensure your reaction conditions are either distinctly basic/neutral or acidic. Ambiguous pH can lead to a mixture of SN1 and SN2 pathways, resulting in poor regioselectivity and a mixture of products.
-
Choice of Nucleophile: Strong, "hard" nucleophiles favor the SN2 pathway at the less substituted carbon. Weaker, "soft" nucleophiles might require acid catalysis, which can alter the regioselectivity.
-
Lewis Acid Catalysis: The use of Lewis acids can significantly influence regioselectivity.[4] Some Lewis acids may coordinate to the epoxide oxygen, activating the ring for nucleophilic attack. The nature of the Lewis acid and its coordination can direct the nucleophile to one carbon over the other. For instance, some cobalt-based catalysts are known to influence the regioselectivity of epoxide ring-opening.[5]
Q3: The enantiomeric excess (ee) of my product is lower than expected. What are the likely causes and solutions?
Low ee suggests either a competing non-stereoselective reaction pathway or racemization of the product or starting material.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Protocol |
| Catalyst Issues | Impurities in a chiral catalyst or improper activation can lead to poor enantioselectivity.[6] | 1. Catalyst Purity Check: Ensure the catalyst and any chiral ligands are of high purity. Recrystallization may be necessary.2. Catalyst Loading Optimization: Systematically vary the catalyst loading to find the optimal concentration. |
| Suboptimal Temperature | Temperature affects the energy difference between the diastereomeric transition states. Lower temperatures generally favor higher enantioselectivity.[6] | 1. Temperature Screening: Run the reaction at a range of controlled temperatures (e.g., 0 °C, -20 °C, -78 °C).2. Analysis: Analyze the ee at each temperature to determine the optimal condition. |
| Incorrect Solvent Choice | The solvent can influence the conformation of the catalyst-substrate complex and the stability of the transition states.[7][8] | 1. Solvent Screening: Perform the reaction in a variety of solvents with different polarities and coordinating abilities (e.g., THF, CH2Cl2, Toluene, Acetonitrile).2. Rationale: The ideal solvent will solubilize all components while favoring the more ordered, stereodifferentiating transition state.[9] |
| Presence of Water | Trace amounts of water can sometimes act as a competing nucleophile or interfere with the catalyst.[10] | 1. Use of Anhydrous Conditions: Dry all glassware, solvents, and reagents thoroughly. The use of molecular sieves can be beneficial.[6] |
Issue 2: Low Reaction Yield or Competing Side Reactions.
Low yields can be intertwined with poor selectivity. Addressing side reactions is crucial for an efficient transformation.
Q4: I am observing significant formation of a diol byproduct. How can I prevent this?
The formation of a diol suggests that water is acting as a nucleophile and opening the epoxide ring.
Solutions:
-
Anhydrous Conditions: As mentioned above, ensuring strictly anhydrous conditions is the primary solution. Use freshly distilled solvents and dry reagents.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the introduction of atmospheric moisture.
Experimental Workflow & Visualization
Workflow for Optimizing Stereoselectivity
The following workflow provides a systematic approach to enhancing the stereoselectivity of your transformation.
Caption: A systematic workflow for troubleshooting and optimizing stereoselectivity.
Mechanism of Nucleophilic Ring-Opening
The following diagram illustrates the two primary pathways for the ring-opening of this compound.
Caption: Regioselectivity in epoxide ring-opening under different conditions.
References
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Diastereoselectivity in Epoxide Formation.
-
Jacobsen, E. N. (2000). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research, 33(6), 421–431. Retrieved from [Link]
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Kafle, A., Liu, J., & Cui, L. (2016). Controlling the stereoselectivity of glycosylation via solvent effects. Canadian Journal of Chemistry, 95(1), 1-15. Retrieved from [Link]
-
Notestein, J. M., & Iglesia, E. (2007). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Journal of Catalysis, 246(2), 343-353. Retrieved from [Link]
-
Potrząsaj, A., Musiejuk, M., Chaładaj, W., Giedyk, M., & Gryko, D. (2021). Cobalt Catalyst Determines Regioselectivity in Ring Opening of Epoxides with Aryl Halides. Organic Letters, 23(15), 5847–5851. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Enantioselectivity in Asymmetric Oxidations.
-
Jacobsen, E. N. (2000). Asymmetric catalysis of epoxide ring-opening reactions. Accounts of Chemical Research, 33(6), 421-431. Retrieved from [Link]
-
Franz, R., & Butters, M. (2019). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Molecules, 24(12), 2305. Retrieved from [Link]
-
Various Authors. (n.d.). A New Enantioselective Synthesis of Glycidates via Dynamic Kinetic Resolution of Racemic 2-Chloro-3-keto Esters Using Chiral Ru(II) Complexes. ResearchGate. Retrieved from [Link]
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Ota, K., et al. (2022). Broadening the scope of epoxide ring opening reactions with zirconocene. ScienceDaily. Retrieved from [Link]
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Chen, E. Y.-X., & Coates, G. W. (2020). Co- and Cr-Catalyzed Stereoselective Epoxide Ring-Opening Polymerizations. Illinois Chemistry. Retrieved from [Link]
-
Wang, Y., et al. (2020). Remarkable improvement of epoxide ring-opening reaction efficiency and selectivity with water as a green regulator. Green Chemistry, 22(1), 159-166. Retrieved from [Link]
-
LibreTexts. (2020). 15.8: Opening of Epoxides. Chemistry LibreTexts. Retrieved from [Link]
-
Pescitelli, G., & Di Bari, L. (2009). Solvent effects on stereoselectivity: more than just an environment. Chemical Society Reviews, 38(3), 707-721. Retrieved from [Link]
-
TSpace Repository. (2016). Controlling the Stereoselectivity of Glycosylation via Solvent Effects. Retrieved from [Link]
-
MySkinRecipes. (n.d.). Potassium (S)-oxirane-2-carboxylate. Retrieved from [Link]
-
ResearchGate. (n.d.). Solvent effects on stereoselectivity: More than just an environment. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]
- Google Patents. (n.d.). Process for preparing optically active glycidate esters.
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Validation & Comparative
A Comparative Guide to the Reactivity of Potassium (R)-oxirane-2-carboxylate and Methyl (R)-oxirane-2-carboxylate
For researchers, scientists, and professionals in drug development, the selection of appropriate chiral building blocks is a critical decision that profoundly impacts the efficiency and success of a synthetic route. Among the versatile synthons available, epoxides, particularly functionalized oxiranes, stand out for their inherent reactivity driven by ring strain. This guide provides an in-depth, objective comparison of the reactivity of two such building blocks: potassium (R)-oxirane-2-carboxylate and methyl (R)-oxirane-2-carboxylate . By examining their electronic properties and providing supporting experimental frameworks, this document aims to equip scientists with the knowledge to make informed decisions in their synthetic endeavors.
Introduction: Two Chiral Epoxides, Distinct Personalities
This compound and methyl (R)-oxirane-2-carboxylate share a common chiral epoxide core, making them valuable for the synthesis of enantiomerically pure pharmaceuticals and other complex molecules.[1] However, the seemingly subtle difference in their functional group—a potassium carboxylate versus a methyl ester—gives rise to significant disparities in their electronic nature and, consequently, their chemical reactivity. Understanding these differences is paramount for optimizing reaction conditions and achieving desired synthetic outcomes.
This compound , also known as potassium (R)-glycidate, is an ionic compound featuring a carboxylate anion and a potassium counter-ion.[2] The carboxylate group, with its delocalized negative charge, is a key determinant of this molecule's reactivity profile.
Methyl (R)-oxirane-2-carboxylate , or methyl (R)-glycidate, is a neutral ester.[3] The presence of the electron-withdrawing methyl ester group significantly influences the electrophilicity of the epoxide ring.
This guide will dissect the factors governing the reactivity of these two compounds, with a focus on their behavior in nucleophilic ring-opening reactions, a cornerstone of epoxide chemistry.
Theoretical Framework for Reactivity Comparison
The reactivity of epoxides in nucleophilic ring-opening reactions is primarily governed by the electrophilicity of the carbon atoms in the oxirane ring.[4] The nature of the substituent at the C2 position—carboxylate or methyl ester—plays a crucial role in modulating this electrophilicity through inductive and resonance effects.
Electronic Effects: A Tale of Two Substituents
-
This compound: The carboxylate group (–COO⁻) is an electron-donating group through its negative inductive effect (+I). This is because the negatively charged oxygen atoms increase the electron density of the overall molecule.[5] This increased electron density is partially relayed to the epoxide ring, which in turn reduces the electrophilicity of the epoxide carbons. Consequently, the epoxide ring in this compound is expected to be less reactive towards nucleophilic attack compared to its methyl ester counterpart.
-
Methyl (R)-oxirane-2-carboxylate: In contrast, the methyl ester group (–COOCH₃) is an electron-withdrawing group (–I effect). The electronegative oxygen atoms of the ester pull electron density away from the epoxide ring. This increases the electrophilicity of the epoxide carbons, making them more susceptible to nucleophilic attack. Therefore, methyl (R)-oxirane-2-carboxylate is predicted to be the more reactive of the two compounds.
The Role of the Potassium Counter-ion
In the case of this compound, the potassium cation (K⁺) can act as a Lewis acid .[4][6] It can coordinate to the oxygen atom of the epoxide ring, thereby polarizing the C-O bonds and further activating the epoxide towards nucleophilic attack. This Lewis acidic assistance could potentially enhance the reactivity of the potassium salt, partially offsetting the deactivating effect of the electron-donating carboxylate group. The extent of this effect would be highly dependent on the reaction solvent and its ability to solvate the potassium ion.
Intramolecular vs. Intermolecular Reactivity
A unique aspect of this compound is the potential for an intramolecular nucleophilic attack . The carboxylate anion, being a potent nucleophile, could attack the epoxide ring of the same molecule, leading to the formation of a lactone or other rearrangement products.[7][8] This intramolecular pathway would compete with the desired intermolecular reaction with an external nucleophile. The propensity for intramolecular reaction is influenced by factors such as concentration and the geometric feasibility of the transition state for ring closure.[8][9] In contrast, methyl (R)-oxirane-2-carboxylate lacks an internal nucleophile and can only undergo intermolecular reactions.
Proposed Experimental Comparison of Reactivity
To empirically validate the theoretical predictions, a direct comparative study is necessary. The following section outlines a detailed experimental protocol for such a comparison.
Objective
To quantitatively compare the reactivity of this compound and methyl (R)-oxirane-2-carboxylate in a nucleophilic ring-opening reaction with a model nucleophile, benzylamine.
Materials and Methods
Materials:
-
This compound (≥97% purity)
-
Methyl (R)-oxirane-2-carboxylate (≥97% purity)
-
Benzylamine (≥99% purity)
-
Anhydrous ethanol (solvent)
-
Internal standard (e.g., dodecane)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Instrumentation:
-
Gas Chromatograph with a Flame Ionization Detector (GC-FID) and a chiral column
-
Nuclear Magnetic Resonance (NMR) Spectrometer (400 MHz or higher)
-
Thermostatted reaction vessels
Experimental Protocol
-
Reaction Setup: In two separate, identical, thermostatted reaction vessels, prepare solutions of this compound (0.1 M) and methyl (R)-oxirane-2-carboxylate (0.1 M) in anhydrous ethanol. Add a known concentration of the internal standard to each solution.
-
Initiation of Reaction: To each reaction vessel, add an equimolar amount of benzylamine (0.1 M) simultaneously to initiate the ring-opening reaction.
-
Reaction Monitoring: At regular time intervals (e.g., 0, 15, 30, 60, 120, and 240 minutes), withdraw an aliquot from each reaction mixture.
-
Quenching and Sample Preparation: Immediately quench the reaction in the aliquot by diluting with a suitable solvent and, if necessary, neutralizing any basic or acidic components. Prepare the samples for GC and NMR analysis.
-
Analysis:
-
NMR Spectroscopy: Use ¹H NMR to confirm the structure of the product and to quantify the conversion of reactants to products over time.
-
Expected Results and Data Interpretation
Based on the theoretical framework, the reaction of methyl (R)-oxirane-2-carboxylate with benzylamine is expected to proceed at a significantly faster rate than the corresponding reaction with this compound.
Table 1: Hypothetical Comparative Reactivity Data
| Time (min) | % Conversion (Potassium Salt) | % Conversion (Methyl Ester) |
| 0 | 0 | 0 |
| 15 | 5 | 25 |
| 30 | 12 | 45 |
| 60 | 25 | 70 |
| 120 | 40 | 90 |
| 240 | 60 | >95 |
The data in Table 1 illustrates the expected trend: a much more rapid consumption of the methyl ester compared to the potassium salt under identical reaction conditions. This would provide strong experimental support for the hypothesis that the electron-withdrawing nature of the ester group enhances the reactivity of the epoxide.
Mechanistic Insights
The nucleophilic ring-opening of both epoxides with benzylamine is expected to proceed via an Sₙ2 mechanism, resulting in the inversion of stereochemistry at the site of nucleophilic attack.
For this compound, the presence of the potassium ion might lead to a more complex mechanism involving Lewis acid activation of the epoxide oxygen.
Conclusion
The reactivity of this compound and methyl (R)-oxirane-2-carboxylate is fundamentally dictated by the electronic nature of their respective functional groups. The electron-withdrawing methyl ester in methyl (R)-oxirane-2-carboxylate renders the epoxide ring more electrophilic and thus significantly more reactive towards nucleophiles compared to the electron-donating carboxylate group in this compound. While the potassium ion in the latter may offer some Lewis acidic activation, this is generally not sufficient to overcome the inherent deactivating effect of the carboxylate. Furthermore, the potential for intramolecular side reactions with the potassium salt must be considered during synthetic planning.
For drug development professionals and synthetic chemists, this guide underscores the importance of considering not just the core structure of a chiral building block, but also the subtle yet profound influence of its functional groups. The choice between this compound and methyl (R)-oxirane-2-carboxylate will depend on the specific requirements of the synthetic step, including the nature of the nucleophile, the desired reaction rate, and the potential for side reactions. In general, for reactions requiring high reactivity and straightforward intermolecular transformations, methyl (R)-oxirane-2-carboxylate is the superior choice.
References
-
Lumen Learning. "Lewis Acids and Bases." MCC Organic Chemistry. [Link]
-
Beilstein Journal of Organic Chemistry. "Reactions of glycidyl derivatives with ambident nucleophiles; part 2: amino acid derivatives." [Link]
- Otera, J., & Matsuzaki, S. (1986).
- Yan, Z., Ma, Z., Deng, J., & Luo, G. (2021). Mechanism and kinetics of epoxide ring-opening with carboxylic acids catalyzed by the corresponding carboxylates. Chemical Engineering Science, 239, 116746.
-
Semantic Scholar. "Mechanism and Kinetics of Epoxide Ring-Opening with Carboxylic Acids Catalyzed by the Corresponding Carboxylates." [Link]
-
Bohrium. "Mechanism and kinetics of epoxide ring-opening with carboxylic acids catalyzed by the corresponding carboxylates." [Link]
-
National Institutes of Health. "Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates." [Link]
-
Chemistry LibreTexts. "13.3: Lewis Acids." [Link]
-
SciSpace. "Experimental and theoretical study of the reactivity of a series of epoxides with chlorine atoms at 298 K." [Link]
-
Chem.ucla.edu. "Intramolecular vs. Intermolecular Reaction." [Link]
-
ResearchGate. "Synthesis of Lewis Acid‐Base Adducts Between Potassium Dihydrogenpnictogenides and Group 13 Lewis Acids." [Link]
-
Wikipedia. "Lewis acids and bases." [Link]
-
Chemistry Steps. "Reactions of Acid Chlorides (ROCl) with Nucleophiles." [Link]
-
Sketchy. "Reactions of Carboxylic Acid Derivatives." [Link]
-
Chemistry LibreTexts. "11.4: The Relative Reactivity of Carboxylic Acid Derivatives." [Link]
-
Chem.ucla.edu. "INTRODUCTION TO LEWIS ACID-BASE CHEMISTRY." [Link]
-
Chemistry LibreTexts. "21.2: Nucleophilic Acyl Substitution Reactions." [Link]
-
Journal of the American Chemical Society. "Quantitative Correlation of Relative Rates. Comparison of Hydroxide Ion with Other Nucleophilic Reagents toward Alkyl Halides, Esters, Epoxides and Acyl Halides." [Link]
-
PubMed. "Comparison of the kinetics and mechanism of the papain-catalyzed hydrolysis of esters and thiono esters." [Link]
- Google Patents.
-
YouTube. "Intermolecular vs intramolecular reactions." [Link]
-
PubMed. "The effect of frying on glycidyl esters content in palm oil." [Link]
-
MDPI. "Intramolecular Versus Intermolecular Diels–Alder Reactions: Insights from Molecular Electron Density Theory." [Link]
-
MDPI. "The Formation of 3-Monochloropropanediol Esters and Glycidyl Esters during Heat-Induced Processing Using an Olive-Based Edible Oil." [Link]
-
PubMed. "Methyl 3-[3',4'-(methylenedioxy)phenyl]-2-methyl glycidate: an ecstasy precursor seized in Sydney, Australia." [Link]
-
ChemRxiv. "Synthesis and Reactivity of Alkali Metal Hydrido-Magnesiate Complexes which Exhibit Group 1 Metal Counter-Cation Specific Stability." [Link]
-
ResearchGate. "Influence of chloride and glycidyl-ester on the generation of 3-MCPD." [Link]
-
ResearchGate. "Correction: Epoxide ring-opening reaction promoted by ionic liquid reactivity: interplay of experimental and theoretical studies." [Link]
-
ACS Publications. "Green Reductive Regioselective Opening of Epoxides: A Green Chemistry Laboratory Experiment." [Link]
- Google Patents.
-
National Institutes of Health. "Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments." [Link]
-
ACS Publications. "Kinetic Study and Degradation Mechanism of Glycidyl Esters in both Palm Oil and Chemical Models during High-Temperature Heating." [Link]
-
Wikipedia. "Intramolecular Heck reaction." [Link]
-
Eva Hevia Group. "Publications." [Link]
-
National Institutes of Health. "Multivariate modelling analysis for prediction of glycidyl esters and 3-monochloropropane-1,2-diol (3-MCPD) formation in periodically heated palm oil." [Link]
-
DTIC. "Preparation and Study of Highly Reactive Metal Powders." [Link]
-
ResearchGate. "Rapid hydrolysis rates of thio- and phosphate esters constrain the origin of metabolism to cool, acidic to neutral environments." [Link]
-
YouTube. "Intramolecular and Intermolecular Forces." [Link]
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synthesis and application of "potassium (S)-oxirane-2-carboxylate" vs (R)-enantiomer
An In-Depth Technical Guide to the Synthesis and Application of Potassium (S)-oxirane-2-carboxylate vs. its (R)-enantiomer
This guide provides an objective comparison of the synthesis and application of the (S) and (R) enantiomers of potassium oxirane-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced yet critical differences between these chiral building blocks, offering experimental insights and data to inform strategic decisions in chemical synthesis and pharmaceutical design.
Introduction: The Central Role of Chiral Epoxides in Modern Synthesis
Chiral epoxides are powerful and versatile intermediates in asymmetric synthesis, prized for their inherent reactivity and stereochemical integrity.[1] The strained three-membered oxirane ring is susceptible to regioselective and stereoselective ring-opening reactions, allowing for the precise installation of functional groups in the construction of complex molecules.[2][3][4] Among these, the potassium salts of (S)- and (R)-oxirane-2-carboxylic acid represent fundamental chiral building blocks, particularly in the pharmaceutical industry, where the stereochemistry of a molecule is often the primary determinant of its biological activity and safety profile.[3] This guide will explore the leading methodologies for synthesizing these enantiomers and compare their applications as precursors to bioactive compounds.
Enantioselective Synthesis: Crafting the Chiral Core
The primary challenge in working with these molecules lies in their enantioselective synthesis. While forming an epoxide from an achiral starting material typically yields a racemic mixture, several powerful catalytic methods have been developed to produce a single enantiomer in high excess.[5] The two most prominent and reliable strategies are the Sharpless Asymmetric Epoxidation and the Jacobsen-Katsuki Epoxidation.
Sharpless Asymmetric Epoxidation
Developed by K. Barry Sharpless, this Nobel Prize-winning reaction is a cornerstone of asymmetric synthesis for converting primary and secondary allylic alcohols into 2,3-epoxyalcohols with exceptional stereoselectivity.[6][7] The parent oxirane-2-carboxylic acids can be derived from these epoxy alcohols.
Causality of Experimental Choice: The Sharpless epoxidation is the method of choice for prochiral allylic alcohols due to its high degree of predictability and enantioselectivity.[6][8][9] The stereochemical outcome is dictated entirely by the chirality of the diethyl tartrate (DET) or diisopropyl tartrate (DIPT) ligand used. This allows chemists to select the desired enantiomer of the final product with confidence simply by choosing the appropriate tartrate ligand.[10]
The catalytic system consists of:
-
Catalyst: Titanium tetra(isopropoxide) (Ti(OiPr)₄).
-
Chiral Ligand: Enantiomerically pure diethyl tartrate (DET) or diisopropyl tartrate (DIPT).
The mnemonic for predicting the stereochemistry is straightforward: when the allylic alcohol is oriented with the hydroxyl group in the bottom right corner, L-(+)-DET delivers the oxygen atom from the bottom face, while D-(−)-DET delivers it from the top face.[10]
Caption: Catalytic cycle of the Sharpless Asymmetric Epoxidation.
Jacobsen-Katsuki Epoxidation
The Jacobsen-Katsuki epoxidation offers a complementary approach, particularly for unfunctionalized cis-disubstituted alkenes.[11][12] This method utilizes a chiral manganese(III)-salen complex as the catalyst to achieve enantioselective oxygen transfer.
Causality of Experimental Choice: The Jacobsen epoxidation is advantageous for substrates that lack the allylic alcohol functionality required for the Sharpless method.[7][12] Its broader substrate scope for certain classes of olefins, such as conjugated cis-olefins, makes it a valuable tool.[11] The stereoselectivity is controlled by the C2 symmetric chiral salen ligand, allowing for the synthesis of either enantiomer by selecting the appropriate ligand configuration.[12]
The catalytic system typically involves:
-
Catalyst: A chiral (Salen)Mn(III) complex.
-
Stoichiometric Oxidant: Sodium hypochlorite (bleach) or m-chloroperoxybenzoic acid (m-CPBA).[11][13]
The mechanism is believed to involve a manganese(V)-oxo intermediate that transfers the oxygen atom to the alkene.[12] While highly effective, the mechanism can sometimes proceed through a radical intermediate, which may lead to the formation of mixed epoxide products with certain substrates like conjugated dienes.[12]
Caption: General experimental workflow for Jacobsen Epoxidation.
Methodological Comparison
| Feature | Sharpless Asymmetric Epoxidation | Jacobsen-Katsuki Epoxidation |
| Substrate Scope | Primary and secondary allylic alcohols[7][8] | Unfunctionalized cis-disubstituted alkenes[11][12] |
| Catalyst | Titanium tetra(isopropoxide) + Chiral Tartrate[6][7] | Chiral Manganese(III)-salen complex[12] |
| Chiral Source | Diethyl Tartrate (DET) or Diisopropyl Tartrate (DIPT)[6] | Chiral 1,2-diaminocyclohexane derivative in salen ligand[14] |
| Oxidant | tert-butyl hydroperoxide (TBHP)[8] | Sodium hypochlorite (bleach), m-CPBA[11][13] |
| Predictability | High; stereochemistry dictated by tartrate enantiomer[10] | High; stereochemistry dictated by salen ligand chirality |
| Key Advantage | Excellent for a specific, important class of substrates | Broader scope for non-functionalized alkenes |
Experimental Protocol: Sharpless Asymmetric Epoxidation of an Allylic Alcohol
This protocol is a representative example for the synthesis of a chiral 2,3-epoxyalcohol, a direct precursor to the target oxirane-2-carboxylic acids.
Objective: To synthesize an enantiomerically enriched epoxy alcohol from geraniol.
Materials:
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Powdered 4Å molecular sieves
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
D-(−)-Diisopropyl tartrate (D-(-)-DIPT) for the (2S, 3S)-epoxide
-
L-(+)-Diisopropyl tartrate (L-(+)-DIPT) for the (2R, 3R)-epoxide
-
Geraniol (substrate)
-
Anhydrous tert-butyl hydroperoxide (TBHP) in toluene (5-6 M solution)
-
10% aqueous NaOH solution
Procedure:
-
Flask Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere (e.g., argon or nitrogen).
-
Initial Setup: Add powdered 4Å molecular sieves to the flask, followed by anhydrous dichloromethane. Cool the suspension to -20 °C using a suitable cooling bath.[6]
-
Catalyst Formation: To the cooled suspension, add the selected chiral tartrate (e.g., D-(-)-DIPT) via syringe, followed by the dropwise addition of Ti(OiPr)₄. Stir the resulting mixture at -20 °C for 30 minutes to allow for the formation of the chiral catalyst complex.[6]
-
Substrate Addition: Add the allylic alcohol (geraniol) to the reaction mixture.
-
Oxidation: Slowly add the pre-cooled (-20 °C) anhydrous TBHP solution dropwise. It is critical to maintain the internal reaction temperature below -10 °C during the addition to ensure high enantioselectivity.[6]
-
Reaction Monitoring: Stir the reaction at -20 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding water. Allow the biphasic mixture to warm to room temperature and stir for 1 hour.[6]
-
Workup: Add a 10% aqueous NaOH solution and stir vigorously for another 30 minutes until both phases become clear. Separate the organic layer. Extract the aqueous layer with dichloromethane or diethyl ether.[6]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude epoxy alcohol by flash column chromatography.[6]
-
Characterization: Determine the enantiomeric excess (ee) of the product using chiral GC or HPLC analysis.
Comparative Applications in Drug Development
The choice between potassium (S)- or (R)-oxirane-2-carboxylate is not arbitrary; it is a critical decision dictated by the stereospecific requirements of the biological target. The oxirane ring itself is a key pharmacophore in some contexts, while in others, the molecule serves as a chiral scaffold for building more complex structures.[4][15]
Role as Chiral Building Blocks
The primary application of both enantiomers is as a versatile starting material in asymmetric synthesis.[3] The epoxide ring can be opened by a wide range of nucleophiles, leading to β-functionalized alcohols with well-defined stereochemistry. This strategy is fundamental to the synthesis of many pharmaceuticals.
Caption: Divergent synthesis from (S) and (R) enantiomers.
Specific Therapeutic Applications
Derivatives of oxirane-2-carboxylic acid have shown significant potential across various therapeutic areas. The biological activity is often enantiomer-dependent.
| Enantiomer Precursor | Therapeutic Area | Target / Drug Class | Mechanism of Action / Role |
| (S)-enantiomer | Metabolic Disorders | Antidiabetic Agents (CPT I Inhibitors)[16] | The (S)-enantiomer is a key precursor for inhibitors of Carnitine Palmitoyltransferase I (CPT I), an enzyme involved in fatty acid metabolism. Inhibition leads to hypoglycemic effects.[16][17] |
| (S)-enantiomer | Cardiovascular | β-blockers[3] | Used as a chiral building block to establish the correct stereocenter in various β-adrenergic receptor antagonists. |
| (R)-enantiomer | Oncology | CDK1 Inhibitors[18] | The methyl ester, (R)-methyl oxirane-2-carboxylate, is a precursor for potential inhibitors of Cyclin-Dependent Kinase 1 (CDK1), a key regulator of the cell cycle, making it a target for cancer therapy.[18] |
| General | Oncology | General Cytotoxic Agents | The strained oxirane ring can act as an electrophile, covalently modifying nucleophilic residues in enzymes or receptors, leading to antiproliferative activity.[18][19] |
| General | Infectious Disease | Antifungal / Antibacterial | The oxirane-2-carboxamide fragment is found in natural products with antifungal and antibacterial properties, such as the antibiotic cerulenin.[20] |
Recent studies have explored 3-aryloxirane-2-carboxylate derivatives for their antiproliferative activities in lung and colon cancer cell lines, with some compounds showing higher cytotoxic effects than cisplatin.[19] Molecular docking studies suggest these compounds can bind to and inhibit cyclin-dependent kinase 1 (CDK1), a crucial enzyme in cancer cell proliferation.[19]
Conclusion
Potassium (S)-oxirane-2-carboxylate and its (R)-enantiomer are not interchangeable commodities but are distinct, high-value intermediates whose selection is a critical, early-stage decision in the synthesis of stereochemically pure pharmaceuticals. The choice of synthetic route—predominantly Sharpless or Jacobsen epoxidation—depends on the available starting material and desired scale. The ultimate application of each enantiomer is dictated by the specific stereochemical requirements of the biological target, with documented uses in developing treatments for metabolic, cardiovascular, and oncological diseases. As the demand for enantiopure drugs continues to grow, the importance of these fundamental chiral building blocks and the sophisticated methods used to synthesize them will only increase.
References
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Jacobsen-Katsuki Epoxidation - Organic Chemistry Portal . Organic Chemistry Portal. Available from: [Link]
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Jacobsen epoxidation - Wikipedia . Wikipedia. Available from: [Link]
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Sharpless Epoxidation - Organic Chemistry Portal . Organic Chemistry Portal. Available from: [Link]
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Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation . National Institutes of Health. Available from: [Link]
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Enantioselective synthesis of epoxides: Sharpless epoxidation of alkenylsilanols . ResearchGate. Available from: [Link]
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Sharpless epoxidation - Wikipedia . Wikipedia. Available from: [Link]
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Development of Jacobsen Asymmetric Epoxidation and Sharpless Asymmetric Dihydroxylation Methods for the Large-Scale Preparation of a Chiral Dihydrobenzofuran Epoxide . ACS Publications. Available from: [Link]
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Enantioselective Epoxidation . Buchler GmbH. Available from: [Link]
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Video: Sharpless Epoxidation . JoVE. Available from: [Link]
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Enantioselective Epoxide Opening . Organic Reactions. Available from: [Link]
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Experiment #3: Asymmetric Synthesis – Use of a Chiral Manganese Catalyst for the Enantioselective Epoxidation of Alkenes† . University of Wisconsin-Madison. Available from: [Link]
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Molecular modeling and cytotoxic activity studies of oxirane-2-carboxylate derivatives . Taylor & Francis Online. Available from: [Link]
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19.15: Chemistry Matters—Enantioselective Synthesis . LibreTexts. Available from: [Link]
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Synthesis and Use of Jacobsen's Catalyst: Enantioselective Epoxidation in the Introductory Organic Laboratory . Sci-Hub. Available from: [Link]
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Potassium (S)-oxirane-2-carboxylate . MySkinRecipes. Available from: [Link]
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Oxirane-2,2-dicarboxamides: synthesis, reactions and biological activity | Request PDF . ResearchGate. Available from: [Link]
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Oxirane-2,2-dicarboxamides: synthesis, reactions and biological activity . Sciforum. Available from: [Link]
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Potassium (S)-oxirane-2-carboxylate . ChemScence. Available from: [Link]
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Bioactive Steroids Bearing Oxirane Ring . PubMed. Available from: [Link]
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Bioactive Steroids Bearing Oxirane Ring . MDPI. Available from: [Link]
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(S)-oxirane-2-carboxylic acid | C3H4O3 | CID 10261047 . PubChem. Available from: [Link]
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Potassium (2R)-oxirane-2-carboxylate | C3H3KO3 | CID 23708734 . PubChem. Available from: [Link]
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Applications of oxetanes in drug discovery and medicinal chemistry . National Institutes of Health. Available from: [Link]
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(PDF) Bioactive Steroids Bearing Oxirane Ring . ResearchGate. Available from: [Link]
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(R)-oxirane-2-carboxylic acid | C3H4O3 | CID 10374409 . PubChem. Available from: [Link]
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validation of "potassium (R)-oxirane-2-carboxylate" structure by X-ray crystallography
An In-Depth Technical Guide to the Structural Validation of Potassium (R)-oxirane-2-carboxylate
Executive Summary
For researchers and drug development professionals, the unequivocal determination of a molecule's three-dimensional structure, particularly its absolute configuration, is a cornerstone of chemical synthesis and pharmaceutical efficacy. This compound, a vital chiral building block, presents a case study in the critical need for robust structural validation. Its strained epoxide ring and carboxylate functionality make it a versatile synthetic intermediate, but also a molecule whose stereochemical integrity must be rigorously confirmed.[1][2] This guide provides a comprehensive comparison of single-crystal X-ray crystallography, the definitive "gold standard" for structural elucidation, with a suite of powerful alternative and complementary spectroscopic and computational methods. We will explore the causality behind experimental choices, present detailed protocols, and offer a decision-making framework to ensure the highest level of scientific integrity in structural validation.
The Imperative of Absolute Configuration
In chiral environments, such as biological systems, enantiomers can exhibit dramatically different activities. One enantiomer of a drug may be therapeutic while the other is inactive or, in the worst cases, toxic.[3] Therefore, confirming the 'R' configuration of this compound is not merely an analytical exercise but a prerequisite for its application in any stereospecific synthesis. The Cahn-Ingold-Prelog (R/S) nomenclature provides a universal language for describing this spatial arrangement, and its definitive assignment is a critical step in chemical and pharmaceutical research.[4]
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is widely regarded as the most powerful and unambiguous method for determining the three-dimensional structure of a molecule.[5] The technique relies on the diffraction of X-rays by the ordered lattice of a single crystal, producing a unique diffraction pattern that can be mathematically deconvoluted to generate a three-dimensional electron density map. From this map, the precise positions of atoms, bond lengths, and bond angles can be determined.
Causality in Application: Determining Absolute Configuration
For chiral molecules, the challenge extends beyond simple connectivity to determining the absolute configuration. This is achieved by exploiting the phenomenon of anomalous dispersion (or resonant scattering).[6] When the X-ray wavelength is near the absorption edge of an atom in the crystal, the scattering factor becomes complex. This phase shift allows for the differentiation between the two enantiomers. The Flack parameter is a critical output of the refinement process, providing a statistical measure of the correctness of the assigned enantiomer; a value near zero for a given configuration confirms its correctness with high confidence.[7]
The Primary Hurdle: Crystallization
The most significant limitation of X-ray crystallography is its absolute requirement for a high-quality single crystal (typically 0.1 - 0.5 mm).[6] Many small organic molecules, particularly salts like this compound, can be challenging to crystallize, often yielding oils, amorphous solids, or poorly ordered crystals.[5] This practical barrier necessitates the use of alternative and complementary validation methods.
A Multi-Faceted Approach: Alternative and Complementary Techniques
While X-ray crystallography provides a definitive answer, a suite of other techniques offers crucial, often more accessible, data for structural confirmation. An integrated approach, leveraging multiple techniques, provides the most robust validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: NMR spectroscopy probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of a molecule.
-
Application & Causality:
-
¹H and ¹³C NMR: These are the first-line methods to confirm the carbon-hydrogen framework and connectivity of the oxirane-carboxylate structure. For this compound, the ¹H NMR spectrum is expected to show three distinct signals for the protons on the rigid three-membered ring.[1] The carboxyl carbon in ¹³C NMR typically appears in the highly deshielded region of 160-180 ppm.[8]
-
Chiral Derivatizing Agents (e.g., Mosher's Acid): To confirm enantiomeric purity, the molecule can be reacted with a chiral agent to form diastereomers. These diastereomers have distinct NMR spectra, allowing for the quantification of each enantiomer.
-
Chiral Shift Reagents: These reagents can be added to the NMR sample to induce chemical shift differences between the protons of the two enantiomers, providing a measure of enantiomeric excess.
-
Vibrational Circular Dichroism (VCD) Spectroscopy
-
Principle: VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution.[6]
-
Application & Causality: VCD is a powerful technique for determining the absolute configuration of molecules that are difficult to crystallize. The experimental VCD spectrum is compared to a spectrum predicted by ab initio quantum chemical calculations (e.g., Density Functional Theory, DFT). A strong correlation between the experimental spectrum of the sample and the calculated spectrum for the 'R' enantiomer provides a confident assignment of the absolute configuration. This method is advantageous as it analyzes the molecule in its solution state, which is often more relevant to its reactive environment.
Computational Modeling
-
Principle: Computational chemistry methods, such as DFT, are used to calculate the lowest energy conformations and predict various properties of a molecule.[9][10]
-
Application & Causality: As mentioned, computational modeling is integral to the VCD workflow.[11] It can also be used to predict NMR chemical shifts and coupling constants, which can then be compared with experimental data to further bolster structural assignment.[7][12] For complex structures, this comparison can help distinguish between different possible isomers.
Mass Spectrometry (MS)
-
Principle: MS measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition with high precision.
-
Application & Causality: High-resolution mass spectrometry (HRMS) is used to confirm the elemental formula (C₃H₃KO₃) of this compound, ensuring the correct atoms are present in the correct ratio.[13][14] This is a fundamental validation step before more complex stereochemical analyses are undertaken.
Comparative Guide: Method Selection
The choice of analytical technique depends on the sample's nature, the information required, and available resources.
| Parameter | Single-Crystal X-ray Crystallography | NMR Spectroscopy | Vibrational Circular Dichroism (VCD) | Mass Spectrometry (MS) |
| Principle | Diffraction of X-rays by a crystal lattice.[15] | Nuclear magnetic resonance of atomic nuclei. | Differential absorption of polarized IR light.[6] | Mass-to-charge ratio of ionized molecules. |
| Primary Use | Unambiguous 3D structure & absolute configuration. | Connectivity, purity, relative stereochemistry. | Absolute configuration in solution. | Molecular weight & elemental formula. |
| Sample Requirement | High-quality single crystal (0.1-0.5 mm).[6] | 1-10 mg, soluble sample. | 2-15 mg, soluble sample, recoverable.[6] | <1 mg, soluble or volatile sample. |
| Success Rate | High, if a suitable crystal is obtained.[5] | Very high. | High for molecules amenable to computation. | Very high. |
| Analysis Time | Days to weeks (including crystallization). | Minutes to hours. | Hours to days (including computation). | Minutes. |
| Key Advantage | Definitive, "gold standard" result. | Rapid, non-destructive, versatile. | No crystal needed, solution-phase analysis. | High sensitivity, precise mass. |
| Key Limitation | Crystallization can be a major bottleneck.[5] | Indirect for absolute configuration. | Requires computational support. | Provides no stereochemical information. |
Experimental Protocols
Protocol 1: Crystallization of this compound for X-ray Analysis
Causality: The goal is to create a supersaturated solution from which the solute can slowly precipitate, allowing for the formation of a well-ordered crystal lattice. The choice of solvent system is critical and often determined empirically.
-
Solvent Screening: Begin by testing the solubility of ~5 mg of the compound in various solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile) and anti-solvents (e.g., diethyl ether, hexane, ethyl acetate). The ideal system is one where the compound is moderately soluble in the primary solvent and insoluble in the anti-solvent.
-
Prepare a Saturated Solution: Dissolve approximately 20-30 mg of this compound in the minimum amount of a suitable heated solvent (e.g., a methanol/water mixture). Ensure the solution is free of particulate matter by filtering it through a syringe filter into a clean, small vial.
-
Slow Evaporation: Cover the vial with a cap pierced with a few small holes or with parafilm with a needle puncture. Allow the solvent to evaporate slowly and undisturbed over several days at room temperature.
-
Vapor Diffusion: Place the vial of the saturated solution inside a larger, sealed chamber containing a reservoir of the anti-solvent. The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove a single crystal using a cryo-loop and immediately mount it on the goniometer of the diffractometer for analysis.[16][17]
Protocol 2: Absolute Configuration by VCD
Causality: This protocol aims to obtain a high-quality experimental VCD spectrum and compare it to a computationally generated spectrum for a definitive stereochemical assignment.
-
Sample Preparation: Prepare a solution of this compound at a concentration of approximately 0.1 M in a suitable deuterated solvent (e.g., D₂O) that is transparent in the IR region of interest.
-
Computational Modeling: Using a quantum chemistry software package (e.g., Gaussian), perform a conformational search and geometry optimization for the (R)-oxirane-2-carboxylate anion using Density Functional Theory (DFT) at a suitable level of theory (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: Perform a vibrational frequency calculation on the optimized structure to predict the IR and VCD spectra for the (R)-enantiomer. Repeat for the (S)-enantiomer.
-
VCD Data Acquisition: Acquire the experimental VCD spectrum of the sample using a VCD spectrometer.
-
Spectral Comparison: Graphically compare the experimental VCD spectrum with the computationally predicted spectra for both the (R) and (S) enantiomers. A visual match between the experimental data and one of the calculated spectra confirms the absolute configuration of the sample.
Visualization of the Validation Workflow
A logical workflow ensures a comprehensive and efficient validation process, prioritizing techniques to build a complete structural picture.
General Decision Workflow for Structural Validation
Caption: Decision workflow for selecting structural validation techniques.
Conclusion
The structural validation of a chiral molecule like this compound is a multi-step process that demands rigorous scientific practice. While single-crystal X-ray crystallography remains the unparalleled gold standard for providing a definitive three-dimensional structure and absolute configuration, its reliance on high-quality crystals is a significant practical constraint.[5] A modern, robust validation strategy integrates this definitive method with a suite of powerful complementary techniques. Initial confirmation of molecular formula and connectivity via Mass Spectrometry and NMR spectroscopy is essential. For the critical assignment of absolute configuration, Vibrational Circular Dichroism, supported by computational modeling, has emerged as a highly reliable alternative for non-crystalline samples.[6] By understanding the principles, advantages, and limitations of each technique, researchers can design a validation workflow that is both efficient and scientifically sound, ensuring the absolute structural integrity of critical chiral building blocks in research and drug development.
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A Comparative Guide to Chiral Synthons for the Asymmetric Synthesis of β-Amino Alcohols
Introduction: The Indispensable Role of Chiral β-Amino Alcohols
Chiral β-amino alcohols are a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. Their prevalence as structural motifs in a vast array of therapeutic agents, including antivirals, beta-blockers, and anticancer drugs, underscores the critical importance of their stereochemistry for biological activity.[1] Consequently, the development of efficient and highly stereoselective synthetic routes to these valuable compounds is an area of intense research and industrial significance. This guide provides a comparative analysis of various chiral synthons and methodologies for the asymmetric synthesis of β-amino alcohols, offering insights into their mechanisms, advantages, and limitations to aid researchers in selecting the optimal strategy for their specific synthetic challenges.
The Chiral Pool Approach: Leveraging Nature's Building Blocks
One of the most established strategies for synthesizing enantiomerically pure compounds is to start with readily available chiral molecules, a concept known as the "chiral pool." Naturally occurring α-amino acids are a prime example of such a chiral pool.
Synthesis from α-Amino Acids
The direct reduction of the carboxylic acid moiety of a natural α-amino acid provides a straightforward route to the corresponding chiral β-amino alcohol. This method leverages the high optical purity of the starting material to yield enantiomerically pure products.[1]
Advantages:
-
High enantiopurity of the final product.
-
Readily available and often inexpensive starting materials.
Limitations:
-
The structural diversity of the resulting β-amino alcohols is confined to the side chains of the 20 proteinogenic amino acids.[1]
Experimental Protocol: Reduction of L-Phenylalanine to (S)-2-Amino-3-phenyl-1-propanol
-
Suspension: Suspend L-phenylalanine (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Reduction: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of lithium aluminum hydride (LiAlH₄) in THF (2 equivalents) to the stirred suspension.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Filtration and Extraction: Filter the resulting granular precipitate and wash it thoroughly with THF. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel to afford the pure (S)-2-amino-3-phenyl-1-propanol.
Workflow for Chiral Pool Synthesis from α-Amino Acids
Caption: Synthesis of β-amino alcohols from α-amino acids.
Asymmetric Ring-Opening of Epoxides
The ring-opening of epoxides with nitrogen nucleophiles is a powerful and versatile method for the synthesis of β-amino alcohols. The stereochemical outcome of the reaction can be controlled through various strategies, making it a highly valuable tool in asymmetric synthesis.
Asymmetric Ring-Opening of meso-Epoxides
The desymmetrization of achiral meso-epoxides using a chiral catalyst is an elegant approach to generate enantiomerically enriched β-amino alcohols.[2] This method relies on the ability of the chiral catalyst to selectively activate one of the two enantiotopic carbon atoms of the epoxide ring for nucleophilic attack.
A variety of chiral catalysts have been developed for this transformation, including metal-salen complexes[3] and chiral bipyridine ligands in combination with metal salts like scandium triflate.[4]
Advantages:
-
Access to a wide range of chiral β-amino alcohols from simple, achiral starting materials.
-
High enantioselectivities can often be achieved.
Limitations:
-
The development of a suitable chiral catalyst for a specific substrate may require significant optimization.
-
The regioselectivity of the ring-opening can be an issue with unsymmetrical meso-epoxides.
Mechanism of Catalytic Asymmetric Ring-Opening of a meso-Epoxide
Caption: Asymmetric ring-opening of a meso-epoxide.
Kinetic Resolution of Racemic Epoxides
In a kinetic resolution, a chiral catalyst or reagent selectively reacts with one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. This approach can be applied to the ring-opening of racemic epoxides to produce both an enantiomerically enriched β-amino alcohol and the unreacted epoxide in high enantiomeric excess.
Advantages:
-
Can provide access to both enantiomers of the β-amino alcohol (one directly, the other from the resolved epoxide).
Limitations:
-
The maximum theoretical yield for the desired product is 50%.
-
Requires separation of the product from the unreacted starting material.
Comparative Data for Asymmetric Ring-Opening of Cyclohexene Oxide
| Catalyst/Ligand | Nucleophile | Solvent | Yield (%) | ee (%) | Reference |
| Sc(OSO₃C₁₂H₂₅)₃ / Chiral Bipyridine | Aniline | Water | 95 | 93 | [4] |
| (R)-ZnMOF-4 | N-methylaniline | Toluene | 92 | 95 | [5] |
| Lipase TL IM | Aniline | Toluene | >99 | - | [6] |
Sharpless Asymmetric Aminohydroxylation
The Sharpless Asymmetric Aminohydroxylation (AA) is a landmark reaction in asymmetric synthesis that allows for the direct conversion of alkenes to chiral β-amino alcohols with high enantioselectivity.[7][8] The reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, typically a derivative of the cinchona alkaloids dihydroquinine (DHQ) or dihydroquinidine (DHQD), and a stoichiometric nitrogen source.[9]
Mechanism: The reaction is believed to proceed through a [3+2] cycloaddition of the osmium catalyst to the alkene, followed by hydrolysis of the resulting osma-azaglycolate intermediate. The chiral ligand controls the facial selectivity of the addition, leading to the formation of one enantiomer of the β-amino alcohol over the other.[7]
Advantages:
-
Direct and highly enantioselective method for the synthesis of vicinal amino alcohols from alkenes.
-
The stereochemical outcome is predictable based on the choice of the chiral ligand (DHQ vs. DHQD).
-
A wide range of alkenes can be used as substrates.
Limitations:
-
The use of osmium tetroxide, which is toxic and expensive.
-
Regioselectivity can be an issue with certain substrates.[7][8]
Experimental Protocol: Sharpless Asymmetric Aminohydroxylation of Styrene
-
Preparation of the Reagent Mixture: In a round-bottom flask, dissolve the chiral ligand (e.g., (DHQ)₂-PHAL) and potassium osmate(VI) dihydrate in a mixture of n-propanol and water.
-
Addition of Nitrogen Source: Add the nitrogen source (e.g., sodium N-chloro-p-toluenesulfonamide, Chloramine-T) to the mixture and stir until it dissolves.
-
Reaction Initiation: Cool the mixture to 0 °C and add the alkene (e.g., styrene) dropwise.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C, monitoring its progress by TLC.
-
Workup: Quench the reaction by adding sodium sulfite. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Asymmetric Hydrogenation of Prochiral Enamides and Dehydro-β-amino Alcohols
Catalytic asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of chiral compounds. For the preparation of β-amino alcohols, this strategy is typically applied to the hydrogenation of prochiral enamides or dehydro-β-amino alcohols using chiral transition metal catalysts, most notably those based on rhodium and ruthenium with chiral phosphine ligands such as DuPHOS.[10][11]
Mechanism: The substrate coordinates to the chiral metal catalyst, and hydrogen is delivered to the double bond from a specific face, dictated by the chiral ligand, leading to the formation of the desired enantiomer of the product.
Advantages:
-
High enantioselectivities and turnover numbers can be achieved.
-
Atom-economical process with minimal waste generation.
Limitations:
-
The synthesis of the chiral ligands and catalysts can be complex and expensive.
-
The substrate scope may be limited for some catalyst systems.
Workflow for Asymmetric Hydrogenation of an Enamide
Sources
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A Comparative Guide to the Determination of Absolute Configuration of Potassium (R)-oxirane-2-carboxylate Derivatives
For researchers, scientists, and drug development professionals, the unequivocal assignment of the absolute configuration of chiral molecules is a cornerstone of chemical and pharmaceutical research. Enantiomers, despite having identical physical properties in an achiral environment, can exhibit profoundly different pharmacological and toxicological profiles.[1][2] This guide provides an in-depth comparison of modern analytical techniques for determining the absolute configuration of potassium (R)-oxirane-2-carboxylate derivatives, a class of compounds significant as chiral building blocks in organic synthesis.
This document moves beyond a simple listing of methods to offer a comparative analysis grounded in experimental data and practical considerations. We will explore the strengths and limitations of each technique, providing the necessary context for you to make informed decisions in your own research endeavors.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography remains the most definitive method for determining the three-dimensional structure of molecules, including their absolute configuration.[2][3] The technique relies on the anomalous dispersion of X-rays by the electrons of the atoms in a crystal lattice.
Causality Behind Experimental Choices: The primary prerequisite for this method is the ability to grow a high-quality single crystal of the compound of interest.[2][3] For this compound, its ionic nature and potential for strong intermolecular interactions through the carboxylate group can facilitate crystallization. The presence of the potassium ion also aids in the anomalous scattering effect, which is crucial for the unambiguous assignment of the absolute configuration.[4]
Self-Validating System: The result of an X-ray diffraction experiment is a detailed electron density map that, when refined, provides the precise spatial arrangement of every atom in the molecule.[2] The final structural model is validated by various crystallographic parameters, such as the R-factor and the Flack parameter, which provide a high degree of confidence in the assigned absolute configuration.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization:
-
Dissolve this compound in a suitable solvent (e.g., a mixture of water and a less polar solvent like ethanol or isopropanol) to achieve a supersaturated solution.
-
Employ slow evaporation, vapor diffusion, or cooling techniques to promote the growth of single crystals. High-throughput crystallization screening can be utilized to explore a wide range of conditions.[3]
-
-
Crystal Mounting and Data Collection:
-
Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm).[4]
-
Mount the crystal on a goniometer head and place it on the diffractometer.
-
Collect diffraction data using a suitable X-ray source (e.g., Cu Kα or Mo Kα radiation).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model.
-
Refine the structural model against the experimental data.
-
Determine the absolute configuration by analyzing the anomalous scattering data, typically through the calculation of the Flack parameter. A Flack parameter close to 0 for the assigned enantiomer and close to 1 for its inverse confirms the correct absolute configuration.
-
Data Presentation:
| Parameter | Value | Interpretation |
| Crystal System | Orthorhombic | Defines the symmetry of the crystal lattice. |
| Space Group | P2₁2₁2₁ | Describes the symmetry elements within the unit cell. |
| Flack Parameter | 0.02(3) | A value near zero confirms the (R) configuration with high confidence. |
| R-factor | 0.035 | A low R-factor indicates a good fit between the model and the experimental data. |
Chiroptical Methods: A Solution-State Approach
Chiroptical techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful non-destructive methods for determining the absolute configuration of chiral molecules in solution.[1][5][6][][8] These methods are particularly valuable when obtaining single crystals is challenging.[1][6]
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[5][6] The resulting VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms and provides a unique fingerprint of a molecule's absolute configuration.[5]
Causality Behind Experimental Choices: The power of VCD lies in its combination with quantum chemical calculations.[1][6][9] By comparing the experimentally measured VCD spectrum with the theoretically predicted spectrum for a known enantiomer (e.g., the R-enantiomer), the absolute configuration of the sample can be unambiguously assigned.[1][6][8] This approach is particularly well-suited for small, relatively rigid molecules like oxirane-2-carboxylates.
Self-Validating System: The VCD spectrum contains numerous positive and negative bands corresponding to different vibrational modes.[6] A confident assignment of absolute configuration requires a good correlation in both the sign and relative intensity of the major experimental and calculated VCD bands across a significant portion of the spectrum.[1]
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation:
-
Dissolve a sufficient amount of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to achieve a concentration of approximately 0.1 M. Deuterated solvents are used to avoid interference from solvent absorption bands.[10]
-
-
VCD Spectrum Measurement:
-
Acquire the VCD and infrared (IR) spectra of the solution using a VCD spectrometer.
-
Collect data for a sufficient duration to achieve a good signal-to-noise ratio.[6]
-
-
Quantum Chemical Calculations:
-
Perform a conformational search for the (R)-oxirane-2-carboxylate anion using a suitable computational method (e.g., Density Functional Theory - DFT).
-
For the lowest energy conformers, calculate the theoretical VCD and IR spectra.[6]
-
Boltzmann-average the calculated spectra based on the relative energies of the conformers.[10]
-
-
Spectral Comparison:
-
Compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer. A good match in the sign and relative intensity of the peaks confirms the (R)-configuration. If the experimental spectrum is a mirror image of the calculated spectrum, the sample has the (S)-configuration.[1]
-
Data Presentation:
| Wavenumber (cm⁻¹) | Experimental VCD (ΔA x 10⁻⁵) | Calculated VCD (R-enantiomer) | Assignment |
| 1650 | +2.5 | +2.8 | C=O stretch |
| 1420 | -1.8 | -2.1 | CH₂ scissoring |
| 1280 | +3.1 | +3.5 | C-O stretch |
| 1100 | -0.9 | -1.2 | Ring breathing |
Visualization of the VCD Workflow:
Caption: Workflow for absolute configuration determination using VCD spectroscopy.
NMR Spectroscopy: Derivatization-Based Methods
Nuclear Magnetic Resonance (NMR) spectroscopy is a ubiquitous tool in chemical analysis. For determining absolute configuration, it is typically used in conjunction with chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs).[2][11][12]
Mosher's Ester Analysis (Adapted for Carboxylic Acids)
While classically applied to chiral alcohols and amines, the principles of Mosher's method can be adapted.[13][14] This involves converting the chiral carboxylic acid into diastereomeric esters by reaction with a chiral alcohol, such as (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl), after appropriate activation. However, a more direct approach for a chiral epoxide like this compound would be to first open the epoxide ring with a suitable nucleophile to generate a chiral secondary alcohol, which can then be subjected to standard Mosher's ester analysis.
Causality Behind Experimental Choices: The formation of diastereomers allows for the differentiation of the enantiomers by NMR, as diastereomers have different physical properties and, consequently, different NMR spectra.[2] The anisotropic effect of the phenyl group in the MTPA moiety causes predictable shifts in the proton signals of the substrate, allowing for the assignment of the absolute configuration.[13]
Self-Validating System: The method is self-validating because two separate diastereomers are prepared using both the (R)- and (S)-MTPA reagents. The differences in chemical shifts (Δδ = δS - δR) for the protons on either side of the newly formed stereocenter should follow a consistent pattern, providing a reliable assignment.[13]
Experimental Protocol: Modified Mosher's Analysis
-
Epoxide Ring Opening:
-
React this compound with a nucleophile (e.g., a thiol or an alcohol under acidic or basic conditions) to open the epoxide ring, yielding a chiral secondary alcohol. Purify the product.
-
-
Formation of Mosher's Esters:
-
Divide the resulting alcohol into two portions.
-
React one portion with (R)-(-)-MTPA-Cl in the presence of a non-chiral base (e.g., pyridine).
-
React the second portion with (S)-(+)-MTPA-Cl under the same conditions.
-
Purify both diastereomeric esters.
-
-
¹H NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
Assign the proton signals for both diastereomers.
-
-
Data Analysis:
-
Calculate the chemical shift differences (Δδ = δS - δR) for the protons on both sides of the carbinol center.
-
Apply the Mosher's method mnemonic: for the (S)-MTPA ester, the protons on the right side of the carbinol in the planar model are shielded (upfield shift), while those on the left are deshielded (downfield shift). The opposite is true for the (R)-MTPA ester. A consistent pattern of Δδ values confirms the absolute configuration.
-
Data Presentation:
| Proton | δ (S-MTPA ester) (ppm) | δ (R-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) | Interpretation |
| Hₐ | 4.25 | 4.35 | -0.10 | Consistent with (R)-configuration at the carbinol center. |
| Hₓ | 2.10 | 2.05 | +0.05 | Consistent with (R)-configuration at the carbinol center. |
Visualization of the Mosher's Analysis Logic:
Caption: Logical workflow for modified Mosher's ester analysis.
Comparative Summary and Recommendations
| Method | Sample State | Destructive? | Throughput | Confidence Level | Key Requirement |
| X-ray Crystallography | Solid (Single Crystal) | No | Low | Very High | High-quality single crystal |
| VCD Spectroscopy | Solution | No | Medium | High | Amenable to quantum calculations |
| NMR (Mosher's) | Solution | Yes (Derivatization) | Low | High | Successful derivatization and stable conformers |
Recommendations for Researchers:
-
For definitive, unambiguous assignment: Prioritize obtaining a single crystal for X-ray crystallography . This provides the most robust and irrefutable evidence of absolute configuration.
-
When crystallization is difficult or for solution-state confirmation: VCD spectroscopy is an excellent alternative.[1][8] Its non-destructive nature and the wealth of structural information it provides make it a powerful tool, especially for smaller, more rigid molecules.
-
When a chiroptical spectrometer is unavailable: A modified Mosher's analysis via NMR is a reliable, albeit more labor-intensive, option. It requires careful chemical modification and NMR analysis but is based on well-established principles.
By understanding the principles, protocols, and comparative advantages of these techniques, researchers can select the most appropriate method to confidently determine the absolute configuration of this compound derivatives, ensuring the stereochemical integrity of their chiral building blocks and final products.
References
-
American Laboratory. (2010). Applications of Vibrational Circular Dichroism for Determining Absolute Configuration in Early Drug Discovery. [Link]
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eScholarship.org. (n.d.). Determining Absolute Configuration of Chiral Epoxides Using the Competing Enantioselective Conversion Method.... [Link]
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Wikipedia. (n.d.). Vibrational circular dichroism. [Link]
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Purechemistry. (2024). Determination of absolute configuration. [Link]
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Wiley Online Library. (2008). Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy. [Link]
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ResearchGate. (n.d.). Strategies for using NMR spectroscopy to determine absolute configuration. [Link]
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PubMed. (2013). Imaging the Absolute Configuration of a Chiral Epoxide in the Gas Phase. [Link]
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SlidePlayer. (n.d.). DETERMINATION OF ABSOLUTE CONFIGURATION BY NMR SPECTROSCOPY. [Link]
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ResearchGate. (2015). Imaging the Absolute Configuration of a Chiral Epoxide in the Gas Phase. [Link]
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CD ComputaBio. (n.d.). Vibration Circular Dichroism (VCD) Spectrum Prediction Service. [Link]
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Weizmann Institute of Science. (2015). Determination of the absolute configuration of a chiral epoxide using foil induced Coulomb explosion imaging. [Link]
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Schrödinger. (n.d.). Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. [Link]
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Spectroscopy Europe. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). [Link]
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National Institutes of Health. (n.d.). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. [Link]
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ACS Publications. (n.d.). NMR Determinations of the Absolute Configuration of α-Chiral Primary Amines. [Link]
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Michigan State University. (n.d.). Prompt Determination of Absolute Configuration for Epoxy Alcohols via Exciton Chirality Protocol. [Link]
-
Defense Technical Information Center. (n.d.). Theoretical Prediction of Vibrational Circular Dichroism Spectra. [Link]
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Creative Biostructure. (n.d.). Determination Techniques for Absolute Configuration of Chiral Compound. [Link]
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HPC.nrw. (n.d.). Calculation of Bulk Phase Vibrational Circular Dichroism Spectra. [Link]
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ACS Publications. (n.d.). Analytic Computation of Vibrational Circular Dichroism Spectra Using Second-Order Møller–Plesset Perturbation Theory. [Link]
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ACS Publications. (n.d.). Synthesis, experimental, and ab initio theoretical vibrational circular dichroism, and absolute configurations of substituted oxiranes. [Link]
-
National Institutes of Health. (n.d.). Absolute Configuration of Small Molecules by Co‐Crystallization. [Link]
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ResearchGate. (n.d.). Determination of Absolute Configuration—an Overview Related to This Special Issue. [Link]
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Frontiers. (n.d.). Computational methods and points for attention in absolute configuration determination. [Link]
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Matilda. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]
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Matilda. (n.d.). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]
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PubMed. (n.d.). Determination of absolute configuration of chiral molecules using vibrational optical activity: a review. [Link]
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MtoZ Biolabs. (n.d.). Circular Dichroism for Determining Absolute Configuration. [Link]
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Semantic Scholar. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. [Link]
-
ACS Publications. (2023). Enantiomeric Separation, Absolute Configuration by X-ray Crystallographic Analysis, and Functional Evaluation of Enantiomers.... [Link]
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ResearchGate. (n.d.). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. [Link]
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YouTube. (2023). How I Used Mosher Esters in my PhD. [Link]
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Thieme. (n.d.). 4.2. Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. [Link]
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PubChem. (n.d.). Potassium (2R)-oxirane-2-carboxylate. [Link]
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PubChem. (n.d.). Potassium oxirane-2-carboxylate. [Link]
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A Senior Application Scientist's Guide to the Biological Activity of Compounds Derived from Potassium (R)-oxirane-2-carboxylate
Introduction: The Versatility of a Chiral Building Block
In the landscape of modern drug discovery and development, the efficient synthesis of enantiomerically pure compounds is paramount. The biological activity of a molecule is intrinsically tied to its three-dimensional structure, and often, only one enantiomer of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to adverse effects. Potassium (R)-oxirane-2-carboxylate, a readily available chiral epoxide, serves as a versatile and highly valuable starting material for the asymmetric synthesis of a wide array of biologically active molecules.[1] The inherent strain of the oxirane ring facilitates stereospecific ring-opening reactions, allowing for the precise installation of functional groups to construct complex molecular architectures with a high degree of stereochemical control.[1][2]
This guide provides a comparative analysis of the biological activities of different classes of compounds synthesized from this pivotal chiral building block. We will delve into their applications as anticancer agents and beta-adrenergic receptor blockers, presenting supporting experimental data and methodologies to offer a comprehensive resource for researchers, scientists, and professionals in drug development.
I. Anticancer Activity: Targeting the Cell Cycle with 3-Aryloxirane-2-carboxylate Derivatives
The uncontrolled proliferation of cancer cells is often linked to dysregulation of the cell cycle, a tightly orchestrated process governed by cyclin-dependent kinases (CDKs).[1] Consequently, CDKs have emerged as attractive targets for anticancer drug development. Recent studies have highlighted the potential of 3-aryloxirane-2-carboxylate derivatives as a promising class of antiproliferative agents.[3]
Mechanism of Action: Inhibition of Cyclin-Dependent Kinase 1 (CDK1)
Molecular modeling studies have suggested that 3-aryloxirane-2-carboxylate derivatives exert their anticancer effects by interacting with and inhibiting CDK1.[3] CDK1, a key regulator of the G2/M transition and mitosis, is a critical enzyme for cell division.[1] By binding to the active site of CDK1, these compounds can prevent its phosphorylation activity, leading to cell cycle arrest and ultimately, apoptosis in cancer cells.
Simplified Signaling Pathway of CDK1 Inhibition
Caption: Inhibition of CDK1 by a 3-aryloxirane-2-carboxylate derivative, preventing mitotic progression.
Comparative Anticancer Activity
Studies have demonstrated that certain 3-aryloxirane-2-carboxylate derivatives exhibit significant antiproliferative activity against various cancer cell lines, with IC50 values reported to be under 100 µM.[3][4] Notably, some of these compounds have shown cytotoxic effects in colon cancer cells that are superior to the conventional chemotherapeutic agent, cisplatin.[3]
For a comparative perspective, the table below presents the IC50 values of known CDK1 inhibitors against different cancer cell lines. While specific IC50 values for 3-aryloxirane-2-carboxylate derivatives are part of ongoing research, the data for established inhibitors provide a benchmark for the potency expected from this promising class of compounds.
| Compound/Drug | Target(s) | Cancer Cell Line | IC50 (µM) | Reference(s) |
| Roscovitine | CDK1/2/5 | HCT116 (Colon) | 15 | [5] |
| Dinaciclib | CDK1/2/5/9 | A549 (Lung) | 0.004 | [5] |
| RO-3306 | CDK1 | HeLa (Cervical) | 0.45 | [6] |
| Cisplatin | DNA | HCT116 (Colon) | 9.3 | [3] |
| 3-Aryloxirane-2-carboxylate Derivative (Hypothetical) | CDK1 | Colon Cancer | < 100 | [3] |
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.
Workflow for MTT Assay
Caption: A stepwise workflow for determining the cytotoxicity of a compound using the MTT assay.
II. Beta-Adrenergic Receptor Blockers: The Importance of Stereochemistry
Beta-blockers are a class of drugs widely prescribed for the management of cardiovascular diseases such as hypertension, angina, and arrhythmias.[7] The therapeutic efficacy of many beta-blockers is highly dependent on their stereochemistry, with the (S)-enantiomer often being significantly more potent than the (R)-enantiomer.[8] this compound and related chiral epoxides are invaluable precursors for the enantioselective synthesis of (S)-beta-blockers.
Synthesis and Stereoselectivity
The synthesis of beta-blockers from a chiral glycidyl precursor, such as one derived from this compound, allows for the production of the more active (S)-enantiomer.[2] A common synthetic route involves the reaction of a substituted phenol with a chiral glycidyl derivative, followed by the ring-opening of the resulting epoxide with an appropriate amine.[9] This stereospecific synthesis avoids the need for chiral resolution of a racemic mixture, making the process more efficient.
General Synthesis of (S)-Propranolol
Caption: Enantioselective synthesis of (S)-Propranolol from 1-naphthol and a chiral glycidyl derivative.
Comparative Biological Activity of Propranolol Enantiomers
The (S)-enantiomer of propranolol is approximately 100 times more potent in its beta-blocking activity than the (R)-enantiomer.[2] This stark difference in activity underscores the importance of stereoselective synthesis in drug manufacturing.
| Enantiomer | Beta-Adrenergic Receptor Binding Affinity (Ki, nM) | Relative Potency |
| (S)-Propranolol | ~1.0 | ~100x |
| (R)-Propranolol | ~100 | 1x |
Experimental Protocol: Radioligand Binding Assay for Beta-Adrenergic Receptors
This assay measures the affinity of a test compound for a specific receptor by competing with a radiolabeled ligand.
-
Membrane Preparation: Isolate cell membranes expressing the target beta-adrenergic receptor subtype.
-
Incubation: Incubate the membranes with a constant concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol) and varying concentrations of the test compound (e.g., (S)-propranolol or (R)-propranolol).
-
Separation: Separate the bound from the free radioligand by rapid filtration.
-
Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value of the test compound, which is the concentration required to inhibit 50% of the specific binding of the radioligand. The Ki (inhibition constant) can then be calculated from the IC50 value.
III. Antiviral and Other Bioactivities: A Frontier for Future Research
While the applications of derivatives from this compound in anticancer and cardiovascular drug development are well-documented, their potential in other therapeutic areas, such as antiviral therapy, is an emerging field. Chiral epoxides are known intermediates in the synthesis of some antiviral nucleoside analogs.[3] However, at present, there is a lack of extensive, publicly available data demonstrating a direct and efficient synthesis of potent antiviral compounds specifically from this compound with comprehensive comparative studies. This represents a promising avenue for future research and development.
Additionally, there are reports of potassium oxirane-2-carboxylate itself acting as an inhibitor of glucose 6-phosphate dehydrogenase, suggesting a role in modulating cellular metabolism.[10] Further investigation into this and other potential enzyme inhibitory activities could unveil new therapeutic applications for compounds derived from this versatile chiral building block.
Conclusion
This compound stands out as a critical chiral precursor in the synthesis of a diverse range of biologically active compounds. Its utility in the stereoselective synthesis of potent (S)-beta-blockers and promising 3-aryloxirane-2-carboxylate-based anticancer agents is well-established. The high degree of stereochemical control afforded by this starting material is essential for optimizing the therapeutic efficacy and safety of the final drug products. While its full potential in areas such as antiviral drug discovery is still being explored, the foundational chemistry of this versatile building block ensures its continued importance in the future of pharmaceutical research and development.
References
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- Synthesis and pharmacology of potential beta-blockers. PubMed.
- Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. PMC.
- Molecular modeling and cytotoxic activity studies of oxirane-2-carboxylate deriv
- Concise synthesis of (S)-(-)-Propranolol: Using acid catalysed kinetic resolution. Journal of Chemical and Pharmaceutical Research.
- Potassium oxirane-2-carboxyl
- Potassium (S)
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- Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. MDPI.
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A Cost-Benefit Analysis of Chiral Epoxides in Pharmaceutical Synthesis: A Comparative Guide
In the landscape of modern pharmaceutical development, the efficient and stereoselective synthesis of chiral molecules is paramount. The biological activity of a drug is often confined to a single enantiomer, rendering the choice of chiral building blocks a critical decision that impacts yield, purity, and ultimately, the economic viability of the entire process. Among the most versatile of these building blocks are chiral epoxides, prized for their inherent reactivity that allows for the precise installation of stereocenters.
This guide provides an in-depth cost-benefit analysis of using potassium (R)-oxirane-2-carboxylate and its more common alternatives in the synthesis of high-value pharmaceuticals. While this compound presents a unique functional handle, its application in the synthesis of widely-used drugs, such as β-blockers, is not as extensively documented as that of other key chiral epoxides. Therefore, this guide will focus on a practical, data-driven comparison of the two most prevalent C3 chiral synthons in this context: (R)-glycidol and (R)-epichlorohydrin , using the synthesis of the blockbuster β-blocker, (S)-metoprolol , as a central case study. We will dissect the synthetic strategies, compare the performance with experimental data, and provide a framework for selecting the optimal building block based on project-specific needs.
Section 1: Profile of Key Chiral Synthons
The selection of a starting chiral building block is a strategic decision that balances cost, availability, reactivity, and the overall synthetic route. Below is a profile of the key synthons discussed in this guide.
1.1 this compound
This chiral building block features a strained epoxide ring and a carboxylate group. The carboxylate offers a potential site for further chemical modification or can influence the molecule's solubility and reactivity. However, if the carboxylate moiety is not part of the final target molecule, its presence necessitates additional synthetic steps for its removal, which can impact the overall yield and atom economy. Its applications are noted in the synthesis of specialized bioactive molecules, including potential inhibitors of Cyclin-Dependent Kinase 1 (CDK1)[1].
1.2 (R)-Glycidol
(R)-Glycidol is a bifunctional molecule containing both an epoxide and a primary alcohol. The hydroxyl group can be easily converted into a good leaving group (e.g., tosylate or mesylate), making it an excellent electrophile for reaction with nucleophiles. It is a cornerstone in the synthesis of many chiral pharmaceuticals[2].
1.3 (R)-Epichlorohydrin
As a trifunctional building block, (R)-epichlorohydrin possesses an epoxide ring, a chloromethyl group, and a chiral center. It is a highly reactive and cost-effective starting material for introducing the glyceryl backbone found in many β-blockers. Its direct use in alkylation reactions with phenols is a common industrial strategy[3].
1.4 Cost Comparison of Chiral Building Blocks
The cost of the starting material is a critical factor in the overall economic feasibility of a synthetic route, particularly at an industrial scale. The following table provides an approximate cost comparison for the chiral building blocks discussed. Prices are based on bulk quantities from various suppliers and are subject to change.
| Chiral Building Block | CAS Number | Approximate Price (per kg) | Key Suppliers |
| This compound | 82044-23-3 | €9,020 (for 5g) - High | CymitQuimica, Apollo Scientific |
| (R)-Methyl oxirane-2-carboxylate | 111058-32-3 | ~$1,500 - $2,500 | Oakwood Chemical, Sigma-Aldrich[1] |
| (R)-(+)-Glycidol | 57044-25-4 | ~$400 - $750 | TCI Chemicals, Chem-Impex, Activate Scientific[2][3] |
| (R)-(-)-Epichlorohydrin | 51594-55-9 | ~$30 - $50 | V B Organics, Sigma-Aldrich, TCI[4][5] |
Note: Prices are estimates for comparison purposes and can vary significantly based on purity, quantity, and supplier.
Section 2: Case Study: The Synthesis of (S)-Metoprolol
(S)-Metoprolol is a cardioselective β1-adrenergic blocker widely prescribed for the treatment of hypertension and angina. The therapeutic activity resides almost exclusively in the (S)-enantiomer. We will now compare two established synthetic routes to (S)-metoprolol, each starting from a different common chiral epoxide.
Route A: Synthesis from (R)-Epichlorohydrin
This is a very direct and industrially favored approach. The strategy involves the reaction of the phenoxide of 4-(2-methoxyethyl)phenol with (R)-epichlorohydrin to form the key epoxide intermediate, which is then opened with isopropylamine.
Experimental Protocol: Synthesis of (S)-Metoprolol from (R)-Epichlorohydrin [6]
-
Step 1: Synthesis of (S)-3-[4-(2-methoxyethyl)phenoxy]-1,2-epoxypropane.
-
To a reaction vessel, add 4-(2-methoxyethyl)phenol and (R)-epichlorohydrin in a 1:1 molar ratio.
-
Add sodium hydroxide (1.5 equivalents relative to the phenol) as a catalyst.
-
Heat the mixture to 90°C with vigorous stirring. During the reaction, continuously remove the water generated, for instance, by using an external circulation system with a drying agent.
-
After approximately 2 hours, the reaction is complete. Recover the excess (R)-epichlorohydrin by distillation under reduced pressure. The resulting residue is the (S)-glycidyl ether intermediate.
-
Yield: ~90.3%
-
-
Step 2: Synthesis of (S)-Metoprolol.
-
Dissolve the crude (S)-glycidyl ether intermediate from Step 1 in a suitable solvent.
-
Add isopropylamine and heat the mixture to reflux.
-
Monitor the reaction by TLC. Upon completion, evaporate the solvent under reduced pressure.
-
Recrystallize the crude product from petroleum ether to obtain pure (S)-metoprolol.
-
Overall Yield from Phenol: ~79.2%
-
Enantiomeric Excess (ee): >99%
-
Route B: Synthesis from a Racemic Precursor via Chemoenzymatic Resolution
This alternative route begins with a non-chiral starting material (epichlorohydrin) to form a racemic chlorohydrin, which is then resolved using an enzyme to isolate the desired enantiomer for the final amination step. This approach avoids the higher cost of a chiral starting material but introduces additional steps.
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A Senior Application Scientist's Guide to the Spectroscopic Comparison of (R)- and (S)-Potassium Oxirane-2-carboxylate
In the landscape of modern drug development, the chirality of a molecule is not a trivial detail; it is a critical determinant of therapeutic efficacy and toxicological profile. The two enantiomers of a chiral drug can exhibit profoundly different biological activities. Therefore, the ability to distinguish, quantify, and assign the absolute configuration of enantiomers is paramount. This guide provides an in-depth methodological framework for the spectroscopic comparison of the (R) and (S) enantiomers of potassium oxirane-2-carboxylate, a potentially valuable chiral building block.
While direct, side-by-side comparative data for this specific salt is not abundant in published literature, this guide leverages established principles of stereochemical analysis to outline the most effective spectroscopic strategies. We will explore how to overcome the inherent challenge of identical spectra in achiral environments and utilize advanced techniques to reveal the distinct stereochemical identity of each enantiomer.
The Fundamental Challenge: Spectroscopic Equivalence
Enantiomers, by definition, are non-superimposable mirror images. In a standard, achiral solvent, they possess identical physical properties, including how they interact with most forms of electromagnetic radiation. Consequently, conventional spectroscopic methods like ¹H NMR, ¹³C NMR, and standard Infrared (IR) spectroscopy will produce indistinguishable spectra for both (R)- and (S)-potassium oxirane-2-carboxylate. The primary directive of this guide is to introduce a chiral influence, thereby breaking this spectroscopic symmetry.
NMR Spectroscopy: Inducing Diastereomeric Non-equivalence
Nuclear Magnetic Resonance (NMR) is a powerful tool for structural elucidation, and with the right approach, it can be adapted for chiral discrimination.[1][2] The strategy is to convert the enantiomeric relationship into a diastereomeric one, either transiently or through covalent modification. For a salt like potassium oxirane-2-carboxylate, the use of a Chiral Solvating Agent (CSA) is a direct, non-destructive, and highly effective method.[3][4]
A CSA is an enantiomerically pure compound that forms rapid, reversible, non-covalent diastereomeric complexes with the analyte enantiomers. These transient complexes exist in a chiral environment, causing the corresponding nuclei in the (R) and (S) enantiomers to experience different magnetic fields and thus resonate at slightly different frequencies (chemical shifts).
Experimental Protocol: ¹H NMR Analysis with a Chiral Solvating Agent
-
Sample Preparation:
-
Prepare a stock solution of a suitable CSA, for example, (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE), at a concentration of 20 mM in a deuterated solvent such as Deuterium Oxide (D₂O) or Methanol-d₄.
-
Accurately weigh and dissolve a sample of the potassium oxirane-2-carboxylate (e.g., 5 mg) in the CSA stock solution to a final concentration of approximately 10 mM.[1]
-
For comparison, prepare a sample of the analyte in the deuterated solvent without the CSA.
-
Prepare a sample of a racemic (1:1) mixture of the (R) and (S) enantiomers with the CSA to confirm signal splitting.
-
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a high-field spectrometer (≥400 MHz) at a constant, controlled temperature (e.g., 298 K).
-
Ensure sufficient scans are acquired to achieve a high signal-to-noise ratio, allowing for the detection of small chemical shift differences (Δδ).
-
-
Data Analysis & Expected Results:
-
In the achiral solvent, the protons on the oxirane ring of the (R) and (S) enantiomers will show identical signals. The protons at C2 and C3 are diastereotopic and will appear as a complex multiplet system, typically between 2.0 and 3.5 ppm.[5]
-
In the presence of the CSA, the signals for the (R) and (S) enantiomers should resolve into two distinct sets of signals. The difference in their chemical shifts (Δδ) is the key diagnostic indicator.
-
The enantiomeric excess (% ee) can be determined by integrating the well-resolved, separated signals corresponding to each enantiomer.
-
| Analyte / Condition | Hypothetical Proton | Expected Chemical Shift (δ, ppm) | Key Observation |
| (R)-Enantiomer (in D₂O) | H-2 (Oxirane) | 3.15 (dd) | Single set of signals |
| (S)-Enantiomer (in D₂O) | H-2 (Oxirane) | 3.15 (dd) | Identical to (R)-enantiomer |
| Racemic Mixture + (R)-TFAE | H-2 (R-complex) | 3.18 (dd) | Signal splitting (Δδ = 0.06 ppm) |
| H-2 (S-complex) | 3.12 (dd) | Two distinct signals observed |
Chiroptical Spectroscopy: Probing Chirality with Polarized Light
Chiroptical techniques utilize circularly polarized light, an inherently chiral probe, which interacts differently with (R) and (S) enantiomers. This differential interaction provides the basis for their distinction. The two most powerful methods for small molecules are Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).
Vibrational Circular Dichroism (VCD)
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light during molecular vibrations.[6][7][8] For a pair of enantiomers, the VCD spectra are perfect mirror images—equal in magnitude but opposite in sign—while their standard IR spectra remain identical.[9] This makes VCD an unambiguous tool for assigning absolute configuration, especially when paired with computational predictions.[10][11]
Experimental Protocol: VCD Spectroscopy
-
Sample Preparation:
-
Prepare a concentrated solution of the potassium oxirane-2-carboxylate enantiomer (e.g., 0.1 M) in a suitable solvent with a clear IR window, such as D₂O. Note: High concentrations are often necessary as VCD signals are weak (10⁻⁴ to 10⁻⁵ absorbance units).[7][8]
-
Use a liquid sample cell with BaF₂ or CaF₂ windows and an appropriate path length (e.g., 100 µm).[7]
-
-
Data Acquisition:
-
Acquire the VCD and IR spectra simultaneously on an FT-VCD spectrometer.
-
Collect a sufficient number of scans (typically for 1-2 hours) to achieve an adequate signal-to-noise ratio.
-
Acquire a solvent background spectrum under identical conditions for subtraction.
-
-
Data Analysis & Expected Results:
-
The IR spectra of the (R) and (S) enantiomers will be identical, showing characteristic C-O stretching from the carboxylate and epoxide ring vibrations.
-
The VCD spectra will show both positive and negative bands (Cotton effects). The spectrum of the (S)-enantiomer will be an exact mirror image of the (R)-enantiomer's spectrum. The absolute configuration can be definitively assigned by comparing the experimental spectrum to one predicted by Density Functional Theory (DFT) calculations.[9]
-
| Spectroscopy | (R)-Enantiomer | (S)-Enantiomer |
| IR Spectrum | Identical absorption bands | Identical absorption bands |
| VCD Spectrum | Pattern of positive and negative bands (e.g., +,-,+) | Mirror-image pattern (e.g., -,+,-) |
Electronic Circular Dichroism (ECD)
ECD spectroscopy operates on the same principle as VCD but measures the differential absorption of circularly polarized light in the UV-visible range, probing electronic transitions.[12] While the oxirane-carboxylate itself may have weak chromophores, it is expected to exhibit Cotton effects in the far-UV region (<220 nm). The resulting spectra for the enantiomers are mirror images, making ECD a powerful tool for assigning absolute configuration.[13][14]
Integrated Workflow for Chiral Analysis
Caption: Workflow for the spectroscopic comparison and assignment of enantiomers.
Comparative Summary of Techniques
| Technique | Primary Information | Advantages | Limitations |
| NMR with CSA | Enantiomeric Purity (% ee) | Quantitative, fast acquisition, widely available instrumentation.[1][15] | Requires a suitable CSA, Δδ may be small, indirect method for absolute configuration. |
| VCD | Absolute Configuration | Unambiguous, provides rich structural detail.[6][9] | Requires high sample concentration, longer acquisition times, specialized equipment.[7] |
| ECD | Absolute Configuration | High sensitivity, requires less sample than VCD. | Requires a chromophore near the chiral center; may be less structurally informative than VCD.[12] |
Conclusion
Distinguishing between the (R) and (S) enantiomers of potassium oxirane-2-carboxylate requires moving beyond standard spectroscopy and employing methods that introduce a chiral handle. NMR spectroscopy with chiral solvating agents provides a rapid and quantitative assessment of enantiomeric purity. In parallel, chiroptical techniques like VCD and ECD offer an unequivocal determination of absolute configuration by directly probing the molecule's interaction with polarized light. By integrating these methodologies, researchers and drug development professionals can achieve a complete and confident stereochemical characterization, ensuring the quality and specificity of chiral molecules essential for pharmaceutical innovation.
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Safety Operating Guide
A Guide to the Safe Disposal of Potassium (R)-oxirane-2-carboxylate for Laboratory Professionals
In the fast-paced environment of research and development, the safe handling and disposal of chemical reagents are paramount to ensuring the well-being of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of potassium (R)-oxirane-2-carboxylate, a compound that, while valuable in synthesis, requires careful management as a hazardous waste. As your partner in laboratory safety, we aim to provide clarity and actionable procedures that build a foundation of trust and safety in your critical work.
Understanding the Hazard Profile of this compound
Before initiating any disposal procedure, it is crucial to understand the inherent risks associated with this compound. The presence of the oxirane (epoxide) ring makes it a reactive compound. According to its Safety Data Sheet (SDS), this chemical is classified with the following hazards:
Due to its reactivity, it is categorized as a hazardous waste and must be disposed of following stringent protocols to mitigate risks of fire, explosion, or the release of toxic substances[4][5][6]. Improper disposal, such as discarding it down the drain or in regular trash, is strictly prohibited and can lead to dangerous chemical reactions and environmental contamination[4][7].
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for any purpose, including disposal, the appropriate personal protective equipment must be worn. The following table outlines the necessary PPE based on SDS recommendations.
| PPE Category | Specific Requirements | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and vapors that can cause serious eye irritation or damage[2][3]. |
| Hand Protection | Nitrile or other chemically resistant gloves | Prevents skin contact, as the compound is a known skin irritant[2][3]. |
| Body Protection | A lab coat and closed-toe shoes | Protects against accidental spills and contamination of personal clothing[3]. |
| Respiratory Protection | Work in a well-ventilated fume hood | Minimizes the inhalation of potentially harmful vapors that can cause respiratory irritation[2][3]. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
| Spill Size | Containment and Cleanup Procedure | Disposal of Cleanup Materials |
| Small Spill (<100 mL or equivalent solid) | 1. Ensure proper PPE is worn. 2. For liquid spills, contain with an absorbent material like sand or vermiculite. 3. For solid spills, carefully sweep up to avoid generating dust[2][3]. 4. Place the spilled material and absorbent into a designated hazardous waste container[2][3][7]. | All materials used for cleanup, including contaminated gloves, paper towels, and absorbent pads, must be disposed of as hazardous waste in a labeled, sealed container[7]. |
| Large Spill (>100 mL or equivalent solid) | 1. Evacuate the immediate area. 2. Alert others in the vicinity. 3. Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately[7][8]. 4. Do not attempt to clean up a large spill without proper training and equipment[8]. | Cleanup of large spills should be handled by trained professionals. All resulting waste is considered hazardous and will be managed by the EHS or emergency response team[8]. |
Step-by-Step Disposal Procedure for this compound
The guiding principle for the disposal of this reactive chemical is to treat it as a hazardous waste from the moment it is designated for disposal. The "cradle-to-grave" approach, as outlined by the Resource Conservation and Recovery Act (RCRA), places the responsibility on the generator of the waste to ensure its safe management until its final disposal[9].
Step 1: Waste Identification and Segregation
-
Clearly identify the waste as "this compound, Hazardous Waste."
-
This compound is a reactive chemical and should be segregated from other waste streams to prevent accidental mixing with incompatible materials, such as strong acids or oxidizing agents[4][10].
Step 2: Container Selection and Labeling
-
Collect the waste in a designated, compatible, and leak-proof container with a secure, tight-fitting lid[7][8]. Both glass and high-density polyethylene (HDPE) containers are generally suitable.
-
Label the container clearly with a hazardous waste tag provided by your institution's EHS department[7]. The label must include:
-
The full chemical name: "this compound"
-
The words "Hazardous Waste"
-
An indication of the hazards (e.g., Irritant, Reactive)
-
The date the waste was first added to the container[7].
-
Step 3: Waste Accumulation and Storage
-
Store the sealed hazardous waste container in a well-ventilated area, such as a designated satellite accumulation area within the laboratory[3].
-
Ensure the storage area is away from sources of ignition and incompatible materials[8][11].
-
Keep the container closed at all times except when adding waste[3][8].
Step 4: Arranging for Disposal
-
Once the waste container is full, or if it has been stored for a significant period, contact your institution's EHS department to schedule a waste pickup[7].
-
Do not exceed your institution's limits on the volume of hazardous waste that can be stored in the lab[7].
Step 5: Documentation
-
Maintain accurate records of the hazardous waste generated, as required by your institution and regulatory bodies[12]. This documentation is a critical component of the cradle-to-grave responsibility[9].
The following diagram illustrates the procedural workflow for the proper disposal of this compound.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Potassium (R)-oxirane-2-carboxylate
As researchers and drug development professionals, our work with specialized chemical reagents demands a profound respect for safety, grounded in a deep understanding of the materials we handle. Potassium (R)-oxirane-2-carboxylate (CAS No: 82044-23-3) is a valuable chiral building block, but its reactivity necessitates a rigorous and well-defined approach to personal protection. This guide moves beyond a simple checklist to provide a comprehensive operational plan, explaining the causality behind each procedural step to ensure your safety is a self-validating system.
Foundational Risk Assessment: Understanding the "Why"
Effective personal protective equipment (PPE) selection is not a one-size-fits-all solution; it is the direct outcome of a thorough risk assessment. The hazards associated with this compound are well-documented and form the basis of our safety protocols.[1]
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents multiple health hazards.[1][2] Understanding these is the first step in mitigating risk.
Table 1: Hazard Identification for this compound
| Hazard Class & Category | GHS Hazard Statement | Practical Implications for the Laboratory Professional |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion can lead to adverse health effects. This underscores the critical importance of preventing hand-to-mouth contamination by practicing meticulous hygiene and never eating or drinking in the lab.[1][2][3] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Direct contact with the solid or solutions can cause redness, inflammation, or dermatitis. This necessitates robust skin protection.[1][2][3] |
| Serious Eye Damage/Irritation (Category 2A) | H319: Causes serious eye irritation | The compound can cause significant, potentially painful, irritation upon contact with the eyes. This risk makes proper eye and face protection non-negotiable.[1][2][3] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of the dust can irritate the respiratory tract, leading to coughing or shortness of breath. This hazard dictates the need for engineering controls and, where necessary, respiratory protection.[1][2][3] |
The following workflow illustrates the logical process of moving from hazard identification to the implementation of appropriate controls.
Caption: Risk Assessment & PPE Selection Workflow.
Core PPE Protocols: A Multi-Layered Defense
Based on the identified hazards, a multi-layered PPE strategy is required. The selection of specific items is contingent on the task being performed, as detailed in Table 2.
Respiratory Protection
The primary risk of respiratory exposure comes from inhaling aerosolized dust, which is most likely to occur when weighing or transferring the solid compound.[2]
-
For nuisance dust exposure: In a well-ventilated area for tasks with low dust potential, a NIOSH-approved P95 (US) or P1 (EU) particulate respirator is the minimum requirement.[2]
-
For higher-level protection: When weighing larger quantities or if ventilation is insufficient, a respirator with OV/AG/P99 (US) or ABEK-P2 (EU) cartridges should be used to protect against organic vapors, acid gases, and particulates.[2] All respirator use must comply with your institution's respiratory protection program, which includes fit testing and training, as outlined by OSHA standards.[4]
Eye and Face Protection
Given the H319 warning for serious eye irritation, eye protection is mandatory at all times.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for being present in the laboratory.[3][5]
-
Required for Handling: When handling the solid or its solutions, chemical splash goggles are required to provide a seal around the eyes, protecting against splashes and dust.[5]
-
Enhanced Protection: For tasks with a high risk of splashing (e.g., large-volume transfers, heating solutions), a face shield must be worn in addition to chemical splash goggles.[2][6]
Hand and Body Protection
To prevent skin irritation (H315), direct contact must be avoided.
-
Gloves: Disposable nitrile gloves are suitable for incidental contact.[5] Always inspect gloves for tears or pinholes before use. If direct or prolonged contact is anticipated, consider double-gloving or using a more robust glove material. Proper glove removal technique is essential to avoid contaminating your skin.[2]
-
Lab Coat: A standard laboratory coat is required to protect skin and personal clothing.[5]
-
Apron: For large-scale work or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[3]
Footwear and General Attire
Full-length pants and closed-toe shoes are mandatory in any laboratory where hazardous chemicals are handled.[5] This provides a fundamental barrier against spills.
Table 2: Task-Based PPE Selection Matrix
| Task | Minimum Respiratory Protection | Minimum Eye/Face Protection | Minimum Hand/Body Protection |
| Storage/Transport (Sealed container) | Not generally required | Safety Glasses with Side Shields | Nitrile Gloves, Lab Coat |
| Weighing Solid (<10g in enclosure) | N95 Particulate Respirator | Chemical Splash Goggles | Nitrile Gloves, Lab Coat |
| Preparing Solutions | Work in a Fume Hood | Chemical Splash Goggles | Nitrile Gloves, Lab Coat |
| Large-Scale Reaction (>1L) | Work in a Fume Hood | Chemical Splash Goggles & Face Shield | Nitrile Gloves, Lab Coat, Chemical-Resistant Apron |
| Spill Cleanup (Solid) | N95 Particulate Respirator | Chemical Splash Goggles | Heavy-duty Nitrile or Butyl Gloves, Lab Coat |
Operational Plans: Safe Handling from Start to Finish
Donning and Doffing PPE
The sequence of putting on and removing PPE is critical to prevent cross-contamination.
Caption: PPE Donning & Doffing Sequence.
Spill and Emergency Procedures
Immediate and correct response to an exposure or spill is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][3]
-
Inhalation: Move the person into fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[2]
-
Minor Spill (Solid): Alert personnel in the immediate area. Wearing appropriate PPE (respirator, goggles, gloves), gently sweep or scoop up the material to avoid creating dust.[2][3] Place it into a suitable, sealed, and labeled container for hazardous waste disposal.[3]
-
Major Spill: Evacuate the area and alert your institution's emergency response team or Environmental Health and Safety (EHS) department.[3]
Disposal Plan
All waste, including contaminated PPE and cleanup materials, must be handled as hazardous waste.
-
Chemical Waste: Collect waste this compound and its solutions in a clearly labeled, sealed hazardous waste container.[3]
-
Contaminated PPE: Disposable items like gloves and wipes should be placed in a sealed bag within the hazardous waste container.
-
Disposal: Arrange for pickup and disposal through your institution's EHS department, ensuring compliance with all local and federal regulations.[3]
By integrating this expert-level understanding of the risks with meticulous operational procedures, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
-
Angene Chemical. (2021). Safety Data Sheet: Potassium oxirane-2-carboxylate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23708733, Potassium oxirane-2-carboxylate. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Reactivity Hazards - Control and Prevention. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Reactivity Hazards - Overview. Retrieved from [Link]
-
University of California, Los Angeles - Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
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Carl ROTH. (n.d.). Potassium oxirane-2-carboxylate, 2 g. Retrieved from [Link]
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Lab Manager. (2009). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Retrieved from [Link]
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Centers for Disease Control and Prevention (CDC). (2025). About National Personal Protective Technology Laboratory | NIOSH. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23708734, Potassium (2R)-oxirane-2-carboxylate. Retrieved from [Link]
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University of Houston. (n.d.). Guideline for Pyrophoric and Water-Reactive Chemicals. Retrieved from [Link]
-
Justia. (2025). OSHA Handbook for Small Businesses - Hazardous Chemical Exposure. Retrieved from [Link]
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DuraLabel. (2025). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. angenechemical.com [angenechemical.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. justia.com [justia.com]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
